molecular formula C14H17NO3 B168547 Methyl 1-benzyl-6-oxopiperidine-3-carboxylate CAS No. 156779-11-2

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Cat. No.: B168547
CAS No.: 156779-11-2
M. Wt: 247.29 g/mol
InChI Key: JIANYAQFNMZKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS 156779-11-2) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a benzyl group and a piperidine ring, makes it a valuable building block for constructing pharmacologically active molecules . Researchers primarily utilize this compound in the synthesis of analogs and derivatives targeting neurological disorders, as the piperidine scaffold is a common motif in drugs that affect the central nervous system . The presence of the methyl ester functional group provides a versatile handle for further chemical modifications, such as hydrolysis or amidation, enabling the creation of diverse chemical libraries for drug discovery and development . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements before use .

Properties

IUPAC Name

methyl 1-benzyl-6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIANYAQFNMZKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437252
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156779-11-2
Record name Methyl 6-oxo-1-(phenylmethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156779-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and structured format for ease of use by researchers and professionals in the field.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a robust two-step process. The synthetic strategy involves an initial Aza-Michael addition to form a key diester intermediate, followed by an intramolecular Dieckmann condensation to yield the target piperidone ring system. This approach is efficient and utilizes readily available starting materials.

The overall synthetic transformation is outlined below:

synthesis_overview start Benzylamine + Methyl Acrylate (2 eq.) intermediate Dimethyl 3,3'-(benzylazanediyl)dipropanoate start->intermediate Aza-Michael Addition product This compound intermediate->product Dieckmann Condensation michael_addition Benzylamine Benzylamine Diester Dimethyl 3,3'-(benzylazanediyl)dipropanoate Benzylamine->Diester MethylAcrylate + 2 x Methyl Acrylate MethylAcrylate->Diester dieckmann_condensation Diester Dimethyl 3,3'-(benzylazanediyl)dipropanoate Product This compound Diester->Product Sodium Methoxide, Toluene, Reflux synthesis_workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Analysis Start Benzylamine + Methyl Acrylate Michael_Addition Aza-Michael Addition (0°C, 2.5h) Start->Michael_Addition Purification_1 Flash Chromatography Michael_Addition->Purification_1 Intermediate Dimethyl 3,3'-(benzylazanediyl)dipropanoate Purification_1->Intermediate Dieckmann Dieckmann Condensation (NaOCH3, Toluene, Reflux) Intermediate->Dieckmann Workup Aqueous Workup Dieckmann->Workup Purification_2 Purification (e.g., Chromatography/Distillation) Workup->Purification_2 Product This compound Purification_2->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

In-Depth Technical Guide: Chemical Properties of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and a proposed synthetic pathway.

Core Chemical Properties

PropertyValueSource
CAS Number 156779-11-2[1][2]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]

Synthesis Methodology

A plausible and commonly employed method for the synthesis of the 6-oxopiperidine ring system is the Dieckmann cyclization. This intramolecular condensation reaction is well-suited for the formation of five- and six-membered rings. For this compound, the synthesis would logically proceed through the intramolecular cyclization of a diester precursor. A proposed synthetic workflow is outlined below.

Proposed Synthetic Pathway via Dieckmann Cyclization

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization A N-benzylglycine methyl ester C N-benzyl-N-(2-carbomethoxyethyl)glycine methyl ester A->C Michael Addition B Methyl acrylate B->C D This compound C->D Dieckmann Cyclization (e.g., NaH, THF)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Dieckmann Cyclization

While a specific protocol for this exact compound is not detailed in the literature, a general procedure for a Dieckmann cyclization to form a substituted piperidone is as follows. This protocol is based on established chemical principles and analogous reactions.[]

  • Preparation of the Diester Precursor: The synthesis would commence with a Michael addition reaction between N-benzylglycine methyl ester and methyl acrylate to form the acyclic diester, N-benzyl-N-(2-carbomethoxyethyl)glycine methyl ester.

  • Cyclization:

    • To a solution of the diester in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base is added portion-wise under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride (NaH) is a commonly used base for this transformation.

    • The reaction mixture is typically stirred at room temperature or heated to reflux to promote the intramolecular condensation.

    • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is carefully quenched with a proton source, often a weak acid like acetic acid.

    • The crude product is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by techniques such as column chromatography on silica gel to afford the desired this compound.

Spectral Data

Detailed and verified spectral data for this compound are not extensively reported. However, based on its chemical structure, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a series of multiplets for the diastereotopic methylene protons of the piperidine ring and the benzylic methylene group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and the ester, aromatic carbons of the benzyl group, the methoxy carbon of the ester, and the aliphatic carbons of the piperidine ring and the benzylic methylene group.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactam (amide) and the ester functional groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.29 g/mol ).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available scientific literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous biologically active compounds.[4][5] Derivatives of N-benzylpiperidine have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs) for the potential treatment of Alzheimer's disease.[4]

The exploration of this particular compound and its analogs could be a promising avenue for identifying novel therapeutic agents. A logical workflow for such an investigation is presented below.

Biological_Evaluation_Workflow A Synthesized Compound: This compound B Primary Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) A->B C Identification of 'Hits' B->C D Secondary Screening (Cell-based Assays) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound. The structural motifs present in the molecule suggest that it could be explored for its activity in areas where other N-benzylpiperidine derivatives have shown promise.

References

In-depth Technical Guide: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156779-11-2

This technical guide provides a comprehensive overview of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key heterocyclic compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, analytical data, and a known synthetic route.

Chemical and Physical Properties

While comprehensive experimental data for this specific compound is not widely available in the public domain, the following table summarizes its key identifiers and known analytical data.

PropertyValueSource
CAS Number 156779-11-2Internal Search
Molecular Formula C₁₄H₁₇NO₃Internal Search
Molecular Weight 247.29 g/mol Internal Search
Appearance Yellow oil[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.33 – 7.27 (m, 5H, ArH), 4.69 (d, J = 14.5 Hz, 1H, PhCHₐHₙ), 4.53 (d, J = 14.5 Hz, 1H, PhCHₐHₙ), 3.66 (s, 3H, CO₂CH₃), 3.44 (dd, J = 12.0, 8.5 Hz, 1H), 3.39 (ddd, J = 13.0, 6.0, 1.5 Hz, 1H), 2.83 – 2.76 (m, 1H), 2.61 (ddd, J = 18.0, 6.5, 6.5 Hz, 1H), 2.45 (ddd, J = 18.0, 10.0, 6.5 Hz, 1H), 2.19 – 2.11 (m, 1H), 2.02 – 1.95 (m, 1H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 172.6 (C=O), 169.2 (C=O), 136.7 (ipso-Ph), 128.7 (ArCH), 128.2 (ArCH), 127.6 (ArCH), 52.2 (CO₂CH₃), 50.3 (CH₂), 48.1 (CH₂), 39.1 (CH), 30.7 (CH₂), 24.0 (CH₂)[1]
Thin Layer Chromatography (TLC) Rf 0.37 (7:3 hexane – EtOAc)[1]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in patent literature as part of a multi-step synthesis. The final step involves the catalytic hydrogenation of a tetrahydropyridine precursor.

Synthesis of this compound from its Tetrahydropyridine Precursor

A documented method for the preparation of this compound involves the reduction of the corresponding tetrahydropyridine derivative.

Experimental Protocol:

To a solution of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (3.5 g, 14.3 mmol), in ethanol (30 mL), was added 10 mol% Palladium on carbon (Pd/C, 151 mg). The reaction vessel was purged with nitrogen, followed by hydrogen. The mixture was then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 1.5 hours. Upon completion of the reaction, the mixture was filtered through a pad of Celite, and the filter cake was washed with ethanol. The combined filtrate was concentrated under reduced pressure to yield this compound.

Note: The synthesis of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, is not detailed in the cited literature. The information provided here pertains to the final conversion step.

Visualizations

Synthesis Workflow

The following diagram illustrates the final step in the synthesis of this compound.

G precursor Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate reagents H₂, Pd/C Ethanol, Room Temp, 1.5h precursor->reagents product This compound reagents->product Hydrogenation

References

Structure Elucidation of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a piperidone derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this paper outlines a plausible synthetic route via Dieckmann condensation and presents an in-depth analysis of the expected spectroscopic data that would be used for its structural confirmation.

Introduction

Piperidone derivatives are important scaffolds in the development of novel therapeutic agents. The title compound, this compound, possesses a unique substitution pattern that makes it a valuable synthon for further chemical exploration. Its structure combines a lactam moiety, a benzyl-protected amine, and a β-keto ester functionality, offering multiple sites for chemical modification. This guide details the proposed synthesis and the analytical methods required for its unambiguous structure elucidation.

Proposed Synthetic Pathway

The most logical and established method for the synthesis of the target cyclic β-keto ester is the intramolecular Dieckmann condensation of an appropriate acyclic diester. The proposed synthetic route involves two main stages: the synthesis of the precursor diester, N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester, followed by its base-catalyzed intramolecular cyclization.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Benzylamine Benzylamine Michael Addition Michael Addition Benzylamine->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition Diester Precursor N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester Michael Addition->Diester Precursor Dieckmann Condensation Dieckmann Condensation Diester Precursor->Dieckmann Condensation Target Compound This compound Dieckmann Condensation->Target Compound

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

Materials:

  • Benzylamine

  • Methyl acrylate

  • Methanol (anhydrous)

  • Triethylamine (optional, as a scavenger for any protons generated)

Procedure:

  • To a solution of benzylamine (1 equivalent) in anhydrous methanol, add methyl acrylate (2.2 equivalents) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude diester, which can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

Materials:

  • N-benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

  • Sodium methoxide (or other suitable base like sodium hydride)

  • Toluene or Tetrahydrofuran (anhydrous)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene at reflux, add a solution of the diester precursor (1 equivalent) in anhydrous toluene dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous solution of hydrochloric acid to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for the title compound. This data is crucial for confirming the successful synthesis and for the complete elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons (C₆H₅)
~4.60s2HBenzyl CH₂
~3.70s3HMethyl ester OCH₃
~3.50t1HC3-H
~3.30-3.40m2HC5-H₂
~2.40-2.60m2HC2-H₂
~2.20-2.30m2HC4-H₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205C6 (keto C=O)
~170Ester C=O
~137Aromatic quaternary C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~58C3
~52OCH₃
~51Benzyl CH₂
~49C5
~30C2
~25C4
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongEster C=O stretch
~1650StrongLactam (keto) C=O stretch
~1600, 1495, 1450MediumAromatic C=C stretch
~1200StrongC-O stretch (ester)
~700-750StrongAromatic C-H bend
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
247[M]⁺ (Molecular Ion)
156[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)

Visualizing the Process and Rationale

Workflow for Structure Elucidation

The following diagram illustrates the logical flow from the initial synthetic steps to the final confirmation of the chemical structure.

Structure Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation S1 Synthesis of Diester Precursor S2 Dieckmann Condensation S1->S2 P1 Extraction & Workup S2->P1 P2 Column Chromatography P1->P2 A1 1H & 13C NMR P2->A1 A2 IR Spectroscopy P2->A2 A3 Mass Spectrometry P2->A3 C1 Data Interpretation A1->C1 A2->C1 A3->C1 C2 Structure Confirmed C1->C2

Figure 2: Workflow for the synthesis and structure elucidation.

Dieckmann Condensation Mechanism

The key step in the synthesis is the Dieckmann condensation, an intramolecular Claisen condensation that forms the piperidone ring. The mechanism is outlined below.

Dieckmann Condensation Mechanism Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOCH₃) Cyclic Intermediate Tetrahedral Intermediate Enolate->Cyclic Intermediate Intramolecular Attack Beta-Keto Ester β-Keto Ester Product Cyclic Intermediate->Beta-Keto Ester Loss of Methoxide

Figure 3: Simplified mechanism of the Dieckmann condensation.

Conclusion

Spectroscopic Analysis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from its constitutional isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and a generalized workflow for the spectroscopic analysis of novel organic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals. A thorough understanding of the spectroscopic properties of this molecule is crucial for its synthesis, characterization, and quality control. This guide aims to provide a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data

Predicted Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic features of the title compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.20-7.40m5HAr-H
~4.60s2H-N-CH ₂-Ph
~3.70s3H-O-CH
~3.50t1H-CH (COOCH₃)-
~2.80t2H-N-CH ₂-CH₂-
~2.50t2H-C(=O)-CH ₂-CH₂-
~2.20m2H-CH₂-CH ₂-CH-

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~172.0C=OEster Carbonyl
~170.0C=OAmide Carbonyl
~137.0CAr-C (quaternary)
~129.0CHAr-C H
~128.0CHAr-C H
~127.0CHAr-C H
~52.0CH₃-O-C H₃
~50.0CH₂-N-C H₂-Ph
~48.0CH-C H(COOCH₃)-
~45.0CH₂-N-C H₂-CH₂-
~30.0CH₂-C(=O)-C H₂-CH₂-
~25.0CH₂-CH₂-C H₂-CH-

Table 3: Predicted IR Data (Thin Film/KBr)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3050MediumC-HAromatic Stretch
~2950, 2850MediumC-HAliphatic Stretch
~1735StrongC=OEster Carbonyl Stretch
~1650StrongC=OAmide Carbonyl Stretch
~1600, 1490, 1450Medium-WeakC=CAromatic Ring Stretch
~1200StrongC-OEster C-O Stretch
~740, 700StrongC-HAromatic Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
261[M]⁺ (Molecular Ion)
170[M - CH₂Ph]⁺
154[M - COOCH₃ - H]⁺
91[C₇H₇]⁺ (Tropylium ion)
Comparative Spectroscopic Data of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

The following data is provided for comparative purposes. Note the presence of a ketone at the 4-position instead of an amide at the 6-position, which significantly influences the spectroscopic features.

Table 5: Reported ¹H and ¹³C NMR Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Note: Specific chemical shifts and multiplicities for this compound are available from commercial suppliers such as Sigma-Aldrich, however, are not detailed in the readily available search results. The presence of the hydrochloride salt will also affect the chemical shifts.

Table 6: Physical and Chemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride [1]

PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₃
Molecular Weight283.75 g/mol

Table 7: Predicted Mass Spectrometry Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate [2]

Adductm/z
[M+H]⁺248.12813
[M+Na]⁺270.11007
[M-H]⁻246.11357

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative results, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals and determine the chemical shifts and coupling constants.

3.1.3. Data Acquisition (¹³C NMR)

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe to the ¹³C frequency.

  • Set up a standard proton-decoupled ¹³C NMR experiment.

  • Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.[4]

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film) [5]

  • Dissolve a small amount (a few mg) of the solid sample in a volatile solvent (e.g., dichloromethane or acetone) in a vial.[5]

  • Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

3.2.2. Data Acquisition

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

  • Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and capillary voltage.

  • Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predicted spectra, in conjunction with the provided experimental protocols and the comparative data from a structural isomer, offer a valuable resource for researchers. The systematic application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous characterization of this and other novel chemical entities in the field of drug discovery and development.

References

"physical and chemical properties of piperidone derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidone and its derivatives are heterocyclic organic compounds that serve as fundamental building blocks in medicinal chemistry and pharmaceutical development.[1] The piperidone scaffold, a six-membered ring containing a nitrogen atom and a ketone group, is a key structural motif found in a vast number of biologically active molecules and natural alkaloids.[2][3] These compounds are precursors to the piperidine ring, a ubiquitous moiety in many drug candidates.[1] The versatility of the piperidone core, particularly the reactivity of its carbonyl group, allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][4] A thorough understanding of the physical and chemical properties of piperidone derivatives is therefore essential for the rational design, synthesis, and development of new therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of piperidone derivatives, detailed experimental protocols for their characterization, and insights into their biological mechanisms of action.

Physical Properties of Piperidone Derivatives

The physical properties of piperidone derivatives, such as melting point, boiling point, solubility, and pKa, are critical parameters that influence their behavior in biological systems, as well as their formulation and handling.[5][6] These properties are largely determined by the nature and position of substituents on the piperidone ring.

Quantitative Data

The following table summarizes the key physical properties of the parent piperidone structures and selected derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa
2-PiperidoneC₅H₉NO99.1338-40[7]256[7]Soluble in chloroform, methanol[7]-
4-PiperidoneC₅H₉NO99.13-~150-152 (reduced pressure)[8]Soluble in water and organic solvents[8]-
Piperidine (parent amine)C₅H₁₁N85.15-7 to -9[9]106[9][10]Miscible with water, alcohol, ether, chloroform[11][12]11.22 (conjugate acid)[10]
(Z)-5-(furan-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-oneC₁₃H₁₄N₂O₂S278.33170-172[13]---
(Z)-5-(thiophen-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-oneC₁₃H₁₄N₂OS₂294.40174-175[13]---
Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental to compound identification and purity assessment.[6]

1.2.1. Melting Point Determination The melting point is a crucial indicator of a solid compound's purity.[5]

  • Protocol:

    • A small, dry sample of the piperidone derivative is finely powdered.

    • The powder is packed into a capillary tube to a height of approximately 5 mm.[5]

    • The capillary tube is placed in a melting point apparatus.[5]

    • The sample is heated gradually, and the temperature is monitored closely.

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5] A narrow melting range typically indicates a high degree of purity.

1.2.2. Boiling Point Determination The boiling point is the characteristic temperature at which a liquid turns into a gas at a given pressure.[14]

  • Protocol (Simple Distillation):

    • Approximately 10 mL of the liquid piperidone derivative is placed in a round-bottom flask.[14]

    • A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[14]

    • The flask is heated gently.

    • The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses into the collection vessel. This stable temperature is the boiling point.[14]

1.2.3. Solubility Testing Solubility provides insights into the polarity of a molecule and its likely behavior in different solvent environments.[15] The basic nitrogen in the piperidine ring generally makes these compounds more water-soluble in acidic conditions.[16]

  • Protocol:

    • Place approximately 20-30 mg of the piperidone derivative into a small test tube.[15]

    • Add about 1 mL of a chosen solvent (e.g., water, ethanol, hexane, 5% aq. HCl, 5% aq. NaOH) to the test tube.[15]

    • Agitate the mixture and observe whether the solid dissolves completely.

    • Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[15]

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point cluster_2 Boiling Point cluster_3 Solubility start Start with Purified Piperidone Derivative mp1 Pack sample into capillary tube start->mp1 Divide Sample bp1 Place sample in round-bottom flask start->bp1 Divide Sample sol1 Add sample to test tubes start->sol1 Divide Sample mp2 Place in melting point apparatus mp1->mp2 mp3 Heat gradually and record temperature range mp2->mp3 mp_result Melting Point Data mp3->mp_result bp2 Assemble simple distillation apparatus bp1->bp2 bp3 Heat and record stable vapor temperature bp2->bp3 bp_result Boiling Point Data bp3->bp_result sol2 Add various solvents (polar, non-polar, acidic, basic) sol1->sol2 sol3 Agitate and observe dissolution sol2->sol3 sol_result Solubility Profile sol3->sol_result

Caption: Workflow for determining key physical properties of piperidone derivatives.

Chemical Properties and Structural Characterization

The chemical properties of piperidone derivatives are dictated by the functional groups present: the cyclic secondary or tertiary amine and the ketone. This allows for a wide range of chemical transformations and requires a suite of analytical techniques for complete characterization.

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized piperidone derivatives.[17][18]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19]

  • ¹H NMR: The proton NMR spectrum gives information on the chemical environment and connectivity of hydrogen atoms. Protons adjacent to the nitrogen and carbonyl groups in the piperidone ring will show characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the piperidone ring typically appears as a distinct downfield signal (around 200-210 ppm).

  • Experimental Protocol:

    • Sample Preparation: Dissolve 10-20 mg of the piperidone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19]

    • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HMQC) on a high-field NMR spectrometer.[2]

    • Data Analysis: Integrate signals, determine multiplicities (singlet, doublet, etc.), and assign chemical shifts to specific atoms in the molecule.

2.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.[19]

  • Characteristic Absorptions:

    • C=O (Ketone): A strong, sharp absorption band typically appears in the range of 1700-1725 cm⁻¹.

    • N-H (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹ for N-unsubstituted piperidones.

    • C-N Stretch: Appears in the fingerprint region, typically between 1000-1250 cm⁻¹.

  • Experimental Protocol (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder.[19]

    • Use a hydraulic press to form a transparent pellet from the powder.[19]

    • Place the pellet in an FTIR spectrometer and acquire the spectrum.[19]

2.1.3. Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Analyze the resulting mass-to-charge (m/z) ratio to determine the molecular weight of the parent ion and identify characteristic fragment ions.

Chromatographic Techniques

Chromatography is essential for the separation, purification, and purity assessment of piperidone derivatives.

  • High-Performance Liquid Chromatography (HPLC): Due to the polarity of many piperidone derivatives, reversed-phase HPLC is a common analytical method.[20] Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating polar isomers.[21]

  • Gas Chromatography (GC): GC can be used for more volatile and thermally stable piperidone derivatives.[20]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[22][23] This technique is crucial for unambiguously determining stereochemistry and conformation, which is vital for understanding structure-activity relationships.[22]

  • Experimental Protocol:

    • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm) by slow evaporation of a solvent, vapor diffusion, or slow cooling.[22] Common solvents include ethanol, methanol, and ethyl acetate.[22]

    • Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[22]

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[22]

G General Workflow for Structural Elucidation of Piperidone Derivatives cluster_purification Purification & Purity Check cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Synthesized Piperidone Derivative purify Column Chromatography or Recrystallization start->purify purity HPLC / GC Analysis purify->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr Purified Sample ir IR Spectroscopy purity->ir Purified Sample ms Mass Spectrometry purity->ms Purified Sample xray Single-Crystal X-ray Diffraction purity->xray Purified Sample end_node Confirmed Molecular Structure nmr->end_node ir->end_node ms->end_node xray->end_node

Caption: Workflow for the purification and structural confirmation of piperidone derivatives.

Biological Activity and Signaling Pathways

Piperidone derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[24] Many of their therapeutic effects, particularly in cancer, are achieved through interaction with specific cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of piperidone derivatives against various cancer cell lines, including colon, breast, and skin cancer.[24] One of the identified mechanisms of action is the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[24]

  • Topoisomerase II-α Inhibition Pathway:

    • Topoisomerase II-α normally resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.

    • Certain piperidone derivatives can bind to the enzyme-DNA complex, stabilizing the double-strand break.

    • This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.

    • The accumulation of irreparable DNA damage triggers the apoptotic (programmed cell death) cascade, ultimately leading to the death of the cancer cell.

G Mechanism of Action: Topoisomerase II-α Inhibition by Piperidone Derivatives cluster_cell Cancer Cell cluster_process DNA Replication dna Supercoiled DNA complex DNA-Enzyme Complex (Cleavable Complex) dna->complex Binding & Cleavage topo Topoisomerase II-α relegation DNA Re-ligation (Relaxed DNA) complex->relegation Passage & Resealing damage Accumulated DNA Double-Strand Breaks complex->damage piperidone Piperidone Derivative piperidone->complex Inhibits Re-ligation apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: Inhibition of Topoisomerase II-α by piperidone derivatives leads to apoptosis.

Conclusion

Piperidone derivatives represent a versatile and highly valuable class of compounds in modern medicinal chemistry. Their physical properties dictate their formulation and bioavailability, while their rich chemical reactivity allows for the creation of diverse molecular libraries. The continued exploration of these compounds, guided by robust analytical and structural characterization, is crucial for unlocking their full therapeutic potential. The ability of these derivatives to interact with key biological pathways, such as DNA replication machinery in cancer cells, underscores their importance as promising leads in the development of next-generation pharmaceuticals.

References

The Multifaceted Biological Activities of N-Benzyl Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its unique combination of a basic piperidine ring and a lipophilic benzyl group facilitates critical interactions with a diverse range of biological targets.[1] This technical guide provides a comprehensive overview of the significant biological activities of N-benzyl piperidine compounds, with a focus on their anticancer, antimicrobial, and neurological properties. This document details the experimental protocols for key biological assays, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms.

Anticancer Activity

N-benzyl piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3] A notable mechanism of action for some of these compounds is the inhibition of Ubiquitin-Specific Protease 7 (USP7).[4][5]

Signaling Pathway: USP7 Inhibition

USP7 is a deubiquitinase that plays a crucial role in regulating the stability of several oncoproteins, including MDM2 and DNMT1.[4] MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, N-benzyl piperidine compounds can prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate its target genes, which results in cell cycle arrest and apoptosis.[4][6]

USP7_Inhibition_Pathway NBPC N-Benzyl Piperidine Compound (e.g., L55) USP7 USP7 NBPC->USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces

Figure 1: Simplified signaling pathway of USP7 inhibition by N-benzyl piperidine compounds.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-benzyl piperidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssayActivity MetricValueReference
L55 LNCaP (Prostate)Cellular AssayIC5029.6 nM[4]
L55 RS4;11 (Leukemia)Cellular AssayIC5041.6 nM[4]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride A549 (Lung)MTT AssayIC5032.43 µM[3]
Derivative 22 U251 (Glioma)Sulforhodamine BGI5058.2 µg/mL
Derivative 16 NCI/ADR-RES (Ovarian)Sulforhodamine BGI5017.5 µg/mL
Derivative 22 NCI-H460 (Lung)Sulforhodamine BGI5026.3 µg/mL
Derivative 16 MCF7 (Breast)Sulforhodamine BGI5026.2 µg/mL
Derivative 16 HT29 (Colon)Sulforhodamine BGI504.1 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with N-benzyl piperidine compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze

Figure 2: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidine compounds and incubate for an additional 48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

N-benzyl piperidine derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[7][8][9]

Mechanism of Action: Membrane Disruption

While the exact mechanisms can vary, a prominent proposed mode of action for the antimicrobial activity of some piperidine-based compounds is the disruption of the microbial cell membrane.[10][11] The cationic nature of the piperidine nitrogen can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[10][12]

Antimicrobial_Mechanism NBPC N-Benzyl Piperidine Compound Membrane Bacterial Cell Membrane NBPC->Membrane Targets Interaction Electrostatic Interaction Membrane->Interaction Facilitates Disruption Membrane Disruption Interaction->Disruption Leads to Lysis Cell Lysis Disruption->Lysis Results in

Figure 3: Proposed mechanism of antimicrobial action via membrane disruption.
Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of various N-benzyl piperidine compounds against different microbial strains.

Compound IDMicrobial StrainAssayActivity MetricValueReference
Benzyl guanidine 9m S. aureusBroth MicrodilutionMIC0.5 µg/mL[13]
Benzyl guanidine 9m E. coliBroth MicrodilutionMIC1 µg/mL[13]
Aminoguanidine 10d S. aureusBroth MicrodilutionMIC1 µg/mL[13]
Aminoguanidine 10d E. coliBroth MicrodilutionMIC16 µg/mL[13]
Compound 5 with benzyl radical Mycobacterium B5Agar DiffusionZone of InhibitionHigh Activity[8]
Compound 5 with benzyl radical S. aureus 9Agar DiffusionZone of InhibitionHigh Activity[8]
Compound 5 with benzyl radical C. albicansAgar DiffusionZone of InhibitionHigh Activity[8]
Thiadiazolidinone 13 A. nigerAgar DiffusionZone of InhibitionPotent Activity[14]
Thiadiazolidinone 13 E. coliAgar DiffusionZone of InhibitionPotent Activity[14]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the N-benzyl piperidine compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Neurological Activity: Acetylcholinesterase Inhibition

A significant area of research for N-benzyl piperidine compounds is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Many of these compounds act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15][16]

Mechanism of Action: Dual Binding Site Inhibition

N-benzyl piperidine-based AChE inhibitors often exhibit a dual binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[17][18] The N-benzyl group can form π-π stacking interactions with aromatic residues in the CAS, such as Trp86, while other parts of the molecule can interact with residues in the PAS, like Trp286 and Tyr341.[17] This dual-site interaction effectively blocks the active site gorge, preventing the substrate, acetylcholine, from binding and being hydrolyzed.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (e.g., Trp86) Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes PAS Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr341) NBPC N-Benzyl Piperidine Inhibitor NBPC->CAS Binds (π-π stacking) NBPC->PAS Binds (π-π stacking) ACh Acetylcholine (Substrate) ACh->CAS Binds

Figure 4: Dual binding site inhibition of AChE by an N-benzyl piperidine compound.
Quantitative Acetylcholinesterase Inhibitory Activity Data

The following table summarizes the in vitro AChE inhibitory activity of several N-benzyl piperidine derivatives.

Compound IDEnzymeAssayActivity MetricValueReference
Donepezil (Reference) AChEEllman's MethodIC505.7 nM[16]
Compound 13e (E2020) AChEEllman's MethodIC505.7 nM[16]
Compound d10 AChEEllman's MethodIC503.22 µM[15]
Compound d5 AChEEllman's MethodIC506.89 µM[15]
Compound 20 AChEEllman's MethodIC505.94 µM[19]
Compound 28 AChEEllman's MethodIC500.41 µM[19]
Compound 4a AChEEllman's MethodIC502.08 µM[20]
Compound 4a BuChEEllman's MethodIC507.41 µM[20]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure cholinesterase activity.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, add the buffer, AChE enzyme solution, and the N-benzyl piperidine inhibitor at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add ATCI and DTNB to the wells to start the reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The N-benzyl piperidine scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and neurological effects, highlight the versatility of this chemical moiety. The ability to readily modify the structure of N-benzyl piperidine compounds allows for the fine-tuning of their activity, selectivity, and pharmacokinetic properties. Further research into the mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective drugs for a wide range of diseases. This technical guide serves as a foundational resource for researchers and professionals in the field, providing key data and methodologies to support ongoing and future investigations into the promising therapeutic potential of N-benzyl piperidine derivatives.

References

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Review of Synthetic Strategies and Characterization of a Sparsely Documented Piperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the chemical entity Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. An extensive review of scientific literature and chemical databases reveals a significant scarcity of published data for this specific compound. While its regioisomer, methyl 1-benzyl-4-oxopiperidine-3-carboxylate, is well-documented, the 6-oxo derivative remains largely unexplored. This document provides a proposed synthetic pathway based on established chemical principles, primarily the Dieckmann condensation, and collates available data on closely related structural analogs. The aim is to provide a foundational resource for researchers interested in the synthesis and potential applications of this and similar piperidine scaffolds.

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. The compound of interest, this compound, features a lactam (a cyclic amide) within the piperidine ring, a β-keto ester functional group, and an N-benzyl protecting group. This combination of features suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

However, a thorough literature search indicates that this specific molecule is not well-characterized. In contrast, the synthesis and reactions of its 4-oxo isomer are described, often involving a Dieckmann condensation of N,N-bis(β-methyl propionate)benzylamine[1]. This guide will therefore focus on a plausible synthetic route to the title compound, drawing parallels from established syntheses of its analogs.

Proposed Synthetic Pathway

The most probable synthetic route to this compound is via an intramolecular Dieckmann condensation. This reaction is a classic method for forming cyclic β-keto esters from diesters using a strong base[2][3][4]. The proposed precursor is the acyclic diester, dimethyl N-benzyl-N-(2-carboxyethyl)aspartate.

The logical workflow for this synthesis is outlined below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Dieckmann Condensation A Benzylamine C Dimethyl N-benzyl-aspartate A->C 1. Toluene 2. Reflux B Dimethyl itaconate B->C D Methyl acrylate E Dimethyl N-benzyl-N- (2-methoxycarbonylethyl)aspartate (Acyclic Diester Precursor) C->E 1. K2CO3, DMF 2. Heat D->E F Sodium methoxide (NaOMe) G Methyl 1-benzyl-6-oxopiperidine- 3-carboxylate (Target Compound) E->G 1. Toluene 2. Reflux 3. Acidic Workup F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard procedures for the reactions involved. They have not been experimentally validated for this specific synthesis and should be adapted and optimized.

Synthesis of Dimethyl N-benzyl-N-(2-methoxycarbonylethyl)aspartate (Acyclic Precursor)
  • Michael Addition: To a solution of benzylamine (1.0 eq) in toluene, add dimethyl itaconate (1.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude dimethyl N-benzyl-aspartate.

  • N-Alkylation: Dissolve the crude product from the previous step in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl acrylate (1.2 eq). Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting crude diester should be purified by column chromatography.

Synthesis of this compound (Dieckmann Condensation)
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry toluene.

  • Add sodium methoxide (NaOMe, 1.5 eq) to the toluene and heat the suspension to reflux.

  • Slowly add a solution of the purified acyclic diester precursor (1.0 eq) in dry toluene to the refluxing mixture over 1-2 hours.

  • Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by TLC[2][3].

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench by adding dilute hydrochloric acid or acetic acid until the pH is neutral to slightly acidic.

  • Transfer the mixture to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the target compound, this compound.

Quantitative Data of Structural Analogs

Direct quantitative data for the title compound is absent from the literature. However, data for closely related compounds provide a reference point for expected properties.

Table 1: Physicochemical Properties of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateReference(s)
1-Benzyl-6-oxopiperidine-3-carboxylic acidC₁₃H₁₅NO₃233.26Solid (Predicted)[5]
Methyl 6-oxopiperidine-3-carboxylateC₇H₁₁NO₃157.17Not specified[6]
(S)-Methyl 6-oxopiperidine-3-carboxylateC₇H₁₁NO₃157.17Not specified[7]

Table 2: Predicted Mass Spectrometry Data for Analogous Compounds

Compound NameAdductm/z (Predicted)
1-Benzyl-6-oxopiperidine-3-carboxylic acid[M+H]⁺234.11248
[M+Na]⁺256.09442
[M-H]⁻232.09792

Data sourced from PubChem predictions[5].

Potential Reactions and Biological Activity

Chemical Reactivity

The structure of this compound suggests several potential avenues for further chemical modification:

  • Decarboxylation: The β-keto ester moiety can undergo hydrolysis and subsequent decarboxylation upon heating to yield 1-benzylpiperidin-2-one.

  • N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a hydrogen donor like ammonium formate) to yield the secondary amine, methyl 6-oxopiperidine-3-carboxylate[8][9]. This exposes the nitrogen for further functionalization.

  • Reduction: The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

  • Enolate Chemistry: The α-proton between the two carbonyl groups is acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and acylation reactions.

The logical relationship for a key deprotection reaction is shown below.

G A Methyl 1-benzyl-6-oxopiperidine- 3-carboxylate D Methyl 6-oxopiperidine- 3-carboxylate A->D Catalytic Hydrogenation B Catalyst: 10% Pd/C B->D C Hydrogen Source: H2 gas or Ammonium Formate C->D

Caption: N-Debenzylation via catalytic hydrogenation.

Biological Activity

There are no published studies on the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule can be described. Research on other piperidine-3-carboxamide derivatives has shown inhibitory activity against targets like cathepsin K, suggesting potential applications in areas such as osteoporosis research[10]. However, any biological activity of the title compound is purely speculative at this point and would require empirical investigation.

Conclusion

This compound represents a gap in the existing chemical literature. While its synthesis appears feasible through established methods such as the Dieckmann condensation, no published reports of its preparation, characterization, or application currently exist. The hypothetical synthetic protocols and collated data on its closest analogs provided in this guide are intended to serve as a starting point for researchers wishing to explore this and other novel piperidine structures. Further research is required to synthesize this compound, confirm its structure, and investigate its chemical and biological properties.

References

The Piperidine Scaffold: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in the realm of medicinal chemistry. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and profound impact on human health.[1][2] This technical guide delves into the rich history of substituted piperidines, from their initial discovery to their evolution as indispensable building blocks in modern drug development. We will explore key synthetic milestones, detail experimental protocols for the preparation of landmark compounds, present quantitative structure-activity relationship data, and visualize the intricate signaling pathways through which these molecules exert their therapeutic effects.

A Historical Perspective: From Natural Alkaloids to Synthetic Pharmaceuticals

The journey of substituted piperidines began with the isolation of naturally occurring alkaloids. Piperine, the compound responsible for the pungency of black pepper, was first reported in 1850 by the Scottish chemist Thomas Anderson, who, along with Auguste Cahours in 1852, also described the parent piperidine molecule obtained by treating piperine with nitric acid.[3] Another notorious early example is coniine, the toxic principle of poison hemlock, which holds the distinction of being the first alkaloid to be synthesized in the laboratory by Albert Ladenburg in 1886, a landmark achievement in organic chemistry.[4][5]

The 20th century witnessed the transition of piperidine chemistry from the realm of natural product elucidation to the systematic design and synthesis of therapeutic agents. The development of catalytic hydrogenation of pyridines provided a scalable route to the piperidine core, paving the way for the exploration of a vast chemical space.[6] This led to the discovery of numerous blockbuster drugs containing the piperidine scaffold, including the antipsychotic haloperidol, the opioid analgesic fentanyl, and the psychostimulant methylphenidate. Today, piperidine and its derivatives are found in over 70 commercialized drugs, highlighting their continued importance in the pharmaceutical industry.[7]

Key Synthetic Methodologies

The construction of the substituted piperidine ring has been a subject of intense research, leading to the development of a diverse array of synthetic strategies.

Hydrogenation of Pyridines

One of the most common and industrially significant methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors. This method offers a direct and often high-yielding route to the saturated heterocycle.

Experimental Protocol: Synthesis of (±)-Coniine (Ladenburg, 1886)

This historical synthesis, while not the most modern, is of significant academic importance as the first total synthesis of an alkaloid.

  • Preparation of 2-Methylpyridine: N-methylpyridine iodide is heated to 250 °C to induce rearrangement to 2-methylpyridine.

  • Knoevenagel Condensation: 2-Methylpyridine is reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine. Paraldehyde, a trimer of acetaldehyde, can also be used.

  • Reduction: The 2-propenylpyridine is reduced using metallic sodium in ethanol to afford racemic (±)-coniine.

  • Resolution: The racemic mixture is resolved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid. The less soluble salt of (+)-coniine crystallizes first and is separated, followed by treatment with a base to yield enantiopure (+)-coniine.[8]

Intramolecular Cyclization Reactions

A variety of intramolecular cyclization strategies have been developed to construct the piperidine ring with high levels of stereocontrol. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Experimental Protocol: A Modern Approach to Fentanyl Synthesis

This optimized, three-step synthesis provides high yields of fentanyl.

  • Alkylation of 4-Piperidone: Commercially available 4-piperidone monohydrate hydrochloride (1 equivalent) is alkylated with 2-(bromoethyl)benzene (1 equivalent) in the presence of cesium carbonate (2 equivalents) in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion. The product, N-phenethyl-4-piperidone, is isolated in high yield (typically around 88%).

  • Reductive Amination: The N-phenethyl-4-piperidone (1 equivalent) is reacted with aniline (1.1 equivalents) in the presence of sodium triacetoxyborohydride (1.5 equivalents) and acetic acid (catalytic amount) in a solvent such as dichloroethane. The reaction proceeds at room temperature to yield N-(1-phenethyl-4-piperidyl)aniline in excellent yield (around 91%).

  • Acylation: The resulting 4-anilinopiperidine derivative (1 equivalent) is acylated with propionyl chloride (1.2 equivalents) in the presence of a non-nucleophilic base like diisopropylethylamine (Hunig's base, 2 equivalents) in a solvent like dichloromethane. This final step affords fentanyl in high yield (approximately 95%).[9]

Synthesis of Key Intermediates: The Case of Haloperidol

The synthesis of many complex piperidine-containing drugs relies on the preparation of key substituted piperidine intermediates. For instance, the synthesis of the antipsychotic drug haloperidol involves the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Grignard Reaction: A Grignard reagent is prepared from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether.

  • Addition to Piperidone: The Grignard reagent is then added to a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether at 0 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Debenzylation: The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine is debenzylated via catalytic hydrogenation using palladium on carbon as the catalyst in a solvent like ethanol.

  • Isolation: After filtration of the catalyst and removal of the solvent, the product, 4-(4-chlorophenyl)-4-hydroxypiperidine, is obtained. This intermediate can then be alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield haloperidol.[1][2]

Quantitative Structure-Activity Relationships (QSAR)

The biological activity of substituted piperidines is highly dependent on the nature and position of the substituents on the piperidine ring. Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding these relationships and in the rational design of new drug candidates.

Table 1: Binding Affinities of Fentanyl Analogs at the μ-Opioid Receptor

CompoundR1 (N-substituent)R2 (4-substituent)R3 (Anilide)IC50 (nM)[10]
FentanylPhenethylHPropanilide1.23
CarfentanilPhenethylCOOCH3 (axial)Propanilide0.19
LofentanilPhenethylCOOCH3 (axial), 3-CH3Propanilide0.208
RemifentanilMethoxycarbonylethylCOOCH3 (axial)Propanilide0.60
Acyclic AnalogAcyclic equivalent of PhenethylHPropanilide60.25

Table 2: Binding Affinities of Piperidine Derivatives at Dopamine and Serotonin Receptors

CompoundTarget ReceptorKi (nM)Reference
HaloperidolDopamine D2-[11][12]
D2AAK4Dopamine D2-[13]
D2AAK4Serotonin 5-HT2A714 (IC50)[13]
Compound 18Serotonin 5-HT1AHigh Affinity[14]
Compound 18Serotonin Transporter (SERT)High Affinity[14]
Compound 12aSerotonin 5-HT1A41.5[15]
Compound 12aSerotonin 5-HT2A315[15]
Compound 12aSerotonin 5-HT742.5[15]
Compound 12aDopamine D2300[15]

Signaling Pathways and Mechanisms of Action

Substituted piperidines exert their diverse pharmacological effects by interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Visualizing the signaling pathways involved is crucial for understanding their mechanisms of action.

Haloperidol and the Dopamine D2 Receptor Signaling Pathway

Haloperidol is a potent antagonist of the dopamine D2 receptor, a key mechanism in its antipsychotic effects.[11][12] Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

Haloperidol_D2R_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Haloperidol Haloperidol Haloperidol->D2R Blocks

Caption: Haloperidol antagonizes the dopamine D2 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.

Fentanyl and the μ-Opioid Receptor Signaling Pathway

Fentanyl is a potent agonist of the μ-opioid receptor, which is responsible for its powerful analgesic effects.[16] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain perception.

Fentanyl_muOpioid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca2+ Channel NT_release Neurotransmitter Release (e.g., Substance P) Ca_channel->NT_release Triggers K_channel GIRK Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Fentanyl Fentanyl mu_Opioid_Receptor μ-Opioid Receptor Fentanyl->mu_Opioid_Receptor Activates G_protein Gi/o Protein mu_Opioid_Receptor->G_protein Activates G_protein->Ca_channel Inhibits G_protein->K_channel Activates

Caption: Fentanyl activates μ-opioid receptors, leading to inhibition of neurotransmitter release and hyperpolarization.

Piperine and the NF-κB and Nrf2 Signaling Pathways

Piperine, the natural alkaloid from black pepper, has demonstrated significant anti-inflammatory and antioxidant properties through its modulation of the NF-κB and Nrf2 signaling pathways. It inhibits the pro-inflammatory NF-κB pathway and activates the antioxidant Nrf2 pathway.[17][18]

Piperine_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation Activates Piperine_NFkB Piperine Piperine_NFkB->IKK Inhibits Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant Antioxidant Gene Expression ARE->Antioxidant Activates Piperine_Nrf2 Piperine Piperine_Nrf2->Keap1 Inhibits

Caption: Piperine inhibits the NF-κB pathway and activates the Nrf2 pathway, leading to anti-inflammatory and antioxidant effects.

Conclusion

The journey of substituted piperidines, from their origins in natural products to their current status as indispensable components of the medicinal chemist's toolbox, is a testament to the power of organic synthesis and the relentless pursuit of therapeutic innovation. The structural simplicity and conformational flexibility of the piperidine ring, coupled with the vast possibilities for substitution, have enabled the development of drugs that target a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to remain a central and enduring feature in the discovery of the next generation of life-saving medicines.

References

The Pharmacological Landscape of 6-Oxopiperidine-3-Carboxylate Esters: A Technical Overview of a Nascent Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 6-oxopiperidine-3-carboxylate ester moiety represents a potentially rich, yet largely uncharted, territory for the development of new therapeutic agents. This technical guide synthesizes the currently available public domain information regarding the pharmacological profile of these compounds and their close structural analogs. While specific data on the esters themselves is scarce, this document provides a comprehensive overview of related piperidine derivatives, offering insights into potential biological targets, mechanisms of action, and synthetic strategies. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds.

State of the Art: Insights from Structurally Related Compounds

Piperidine-3-Carboxamide Derivatives

Recent research has focused on the synthesis and evaluation of piperidine-3-carboxamide derivatives as potential therapeutic agents. One study highlighted a series of these compounds as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-Carboxamide Derivatives

Compound IDStructureTargetIC50 (µM)
H-9 N/ACathepsin K0.08[1]

Structure not available in the provided search result.

This finding suggests that the piperidine-3-carboxylic acid scaffold can be functionalized to target specific enzymes, and it is plausible that the corresponding esters could exhibit similar or related activities, potentially as prodrugs.

6-Oxopiperidine-2-Carboxylic Acid and its Derivatives

The constitutional isomer, 6-oxopiperidine-2-carboxylic acid, is a known bacterial metabolite and has been identified in fermentations of Penicillium chrysogenum.[2] While this does not directly inform on the pharmacological profile of the 3-carboxylate isomers in mammals, it establishes the presence of the 6-oxopiperidine core in biological systems. A study on a methyl ester derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, focused on its synthesis and stereochemistry, but did not report pharmacological data.[3]

Piperidine-3-Carboxylic Acid Esters (Nipecotic Acid Esters)

Esters of piperidine-3-carboxylic acid (nipecotic acid) have been investigated for their potential as central nervous system (CNS) active agents. These compounds are structurally related to GABA and have been explored as GABA uptake inhibitors.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the pharmacological evaluation of 6-oxopiperidine-3-carboxylate esters are not available. However, based on the activities of related compounds, a general workflow for their initial characterization can be proposed.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Pharmacological Screening cluster_evaluation In Vivo Evaluation synthesis Synthesis of Ester Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assays Receptor Binding Assays (e.g., Radioligand) characterization->binding_assays enzyme_assays Enzyme Inhibition Assays characterization->enzyme_assays cell_based_assays Cell-Based Functional Assays characterization->cell_based_assays pk_studies Pharmacokinetic Studies binding_assays->pk_studies enzyme_assays->pk_studies cell_based_assays->pk_studies pd_models Pharmacodynamic Models (e.g., CNS activity) pk_studies->pd_models toxicology Preliminary Toxicology pd_models->toxicology

A generalized workflow for the pharmacological evaluation of novel compounds.

Potential Signaling Pathways and Mechanisms of Action

Given the structural similarity of the 6-oxopiperidine core to various endogenous and synthetic bioactive molecules, several potential signaling pathways and mechanisms of action can be hypothesized for 6-oxopiperidine-3-carboxylate esters.

Enzyme Inhibition

As demonstrated by the Cathepsin K inhibitory activity of related piperidine-3-carboxamides, it is plausible that 6-oxopiperidine-3-carboxylate esters could act as inhibitors of various enzymes. The lactam ring and the ester functionality provide potential interaction points within an enzyme's active site.

enzyme_inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Inhibitor 6-Oxopiperidine-3- carboxylate Ester Inhibitor->EI_Complex Product Product ES_Complex->Enzyme ES_Complex->Product Catalysis EI_Complex->block Inhibition

A conceptual diagram of competitive enzyme inhibition.

Synthesis of 6-Oxopiperidine-3-Carboxylate Esters

While specific synthetic procedures for a wide range of 6-oxopiperidine-3-carboxylate esters are not detailed in the literature, a general approach can be inferred from related syntheses. The commercially available "Ethyl 1-methyl-6-oxopiperidine-3-carboxylate" indicates that synthetic routes to these compounds are established.[4][5]

Conclusion and Future Directions

The pharmacological profile of 6-oxopiperidine-3-carboxylate esters remains a largely unexplored area of medicinal chemistry. The information available on structurally related compounds suggests that this scaffold holds promise for the development of novel therapeutics, potentially targeting enzymes or the central nervous system. Future research should focus on the systematic synthesis of a library of these esters with varying substitution patterns, followed by comprehensive pharmacological screening to elucidate their biological activities and mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this intriguing class of molecules.

References

Potential Therapeutic Targets for Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast number of pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of ligands for a wide array of biological targets. This technical guide provides an in-depth overview of key therapeutic targets for piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel therapeutics.

Cholinesterases: Targeting Cognitive Decline

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders.[1] Piperidine-based inhibitors are designed to prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission.[1]

Quantitative Data: Cholinesterase Inhibition by Piperidine Derivatives
CompoundTargetIC50Reference CompoundIC50
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7 nM--
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM--
Compound 19 (a 1-benzylpiperidine derivative)AChE5.10 ± 0.24 µMGalantamine1.19 ± 0.046 µM
Compound 19 (a 1-benzylpiperidine derivative)BuChE26.78 ± 0.81 µM--
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d)AChE13 ± 2.1 nMDonepezil0.6 ± 0.05 µM
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the in vitro inhibitory activity of compounds against AChE.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test piperidine derivatives

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer. The concentrations should be optimized based on the specific activity of the enzyme lot.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • Test compound solution at various concentrations (or vehicle for control)

    • DTNB solution

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10 minutes at 25°C.[5]

  • Enzyme Addition: Add the AChE enzyme solution to all wells except for the blank.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.[5]

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal PiperidineInhibitor Piperidine-based AChE Inhibitor PiperidineInhibitor->AChE Inhibition

Caption: Cholinergic signaling and the inhibitory action of piperidine-based AChE inhibitors.

Opioid Receptors: Modulating Pain Perception

Piperidine is a core scaffold in many potent opioid analgesics, including fentanyl and its analogs.[6] These compounds primarily target the μ-opioid receptor (MOR) to produce strong analgesic effects. Research is also focused on developing ligands with mixed MOR agonist/δ-opioid receptor (DOR) antagonist profiles to potentially reduce side effects.[4]

Quantitative Data: Opioid Receptor Binding Affinities of Piperidine Derivatives
CompoundTargetBinding Affinity (Ki)Efficacy (EC50)
MorphineMOR6.3 nM194 nM
FentanylMOR1.2 - 1.4 nM-
CarfentanilMOR0.71 ± 0.16 nM-
TapentadolMOR60 nMStrong agonist activity
Piperidine Analog 4MOR--
Piperidine Analog 4DOR--
Piperidine Analog 9MOR--
Piperidine Analog 9DOR--

Note: Specific Ki and EC50 values for analogs 4 and 9 were not provided in the source material, but they were noted to have improved potency at MOR compared to morphine.[4]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol describes a method to determine the binding affinity of test compounds for opioid receptors using a competitive radioligand binding assay.

Principle: The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [³H]diprenorphine) from the opioid receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain)

  • Radiolabeled ligand (e.g., [³H]diprenorphine)

  • Test piperidine derivatives

  • Reference compounds (e.g., morphine, DAMGO)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine:

    • Binding buffer

    • Radiolabeled ligand at a fixed concentration

    • Test compound at various concentrations (or vehicle for total binding, or an excess of a non-labeled ligand for non-specific binding)

    • Membrane preparation

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the test compound to the concentration and Kd of the radioligand.

Signaling Pathway: Opioid Receptor-Mediated Analgesia

Opioid_Signaling cluster_cell Neuron PiperidineAgonist Piperidine-based Opioid Agonist OpioidReceptor μ-Opioid Receptor (GPCR) PiperidineAgonist->OpioidReceptor Binding G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channels (Ca²⁺, K⁺) G_protein->IonChannel Modulation ATP ATP cAMP cAMP block_cAMP X ATP->cAMP Conversion Analgesia Analgesia (Reduced Neuronal Excitability) IonChannel->Analgesia

Caption: Simplified signaling cascade of a piperidine-based μ-opioid receptor agonist leading to analgesia.

Monoamine Receptors and Transporters: Applications in Neuropsychiatric Disorders

Piperidine derivatives are integral to the development of antipsychotics and antidepressants, targeting dopamine and serotonin receptors and transporters. For instance, multi-target approaches aim for high affinity at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[7]

Quantitative Data: Binding Affinities of Piperidine Derivatives for Dopamine and Serotonin Receptors
CompoundTargetBinding Affinity (Ki)
Compound 11 (arylpiperazine derivative)D₂ ReceptorHigh Affinity
Compound 11 (arylpiperazine derivative)5-HT₁ₐ ReceptorHigh Affinity
Compound 11 (arylpiperazine derivative)5-HT₂ₐ ReceptorHigh Affinity
FW01 (indolealkylpiperazine derivative)5-HT₁ₐ Receptor51.9 ± 16.4 nM
FW01 (indolealkylpiperazine derivative)5-HT₂ₐ Receptor206.71 ± 7.46 nM
FW01 (indolealkylpiperazine derivative)D₂ Receptor2161.35 ± 25.55 nM
Compound 2a (2-(methoxyphenyl)piperazine derivative)5-HT₁ₐ Receptor0.12-0.63 nM
Piperazine-based compounds (22 and 24)D₂ Receptor53 nM and 58 nM
Experimental Protocol: Competitive Binding Assay for Dopamine D₂ Receptors

This protocol describes a method to assess the binding of test compounds to dopamine D₂ receptors.

Principle: Similar to the opioid receptor binding assay, this method uses a radiolabeled antagonist (e.g., [³H]spiperone) to quantify the displacement by a non-labeled test compound in a membrane preparation from a source rich in D₂ receptors (e.g., porcine striatum).

Materials:

  • Porcine striatal membrane fraction (or other D₂ receptor source)

  • Radiolabeled D₂ antagonist (e.g., [³H]spiperone)

  • Test piperidine derivatives

  • Reference D₂ antagonists (e.g., (+)-butaclamol, chlorpromazine)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from a suitable tissue source expressing D₂ receptors.

  • Assay Setup: In test tubes, combine the incubation buffer, radiolabeled ligand, test compound at varying concentrations, and the membrane preparation.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration and Washing: Separate bound from unbound radioligand by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding and the percentage of inhibition for each test compound concentration.

  • Determine the IC50 value from the dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D₂ Receptor Antagonism

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2_Receptor Dopamine D₂ Receptor (GPCR) Dopamine_synapse->D2_Receptor Binding G_protein Gi/o Protein D2_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP Reduced cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect PiperidineAntagonist Piperidine-based D₂ Antagonist PiperidineAntagonist->D2_Receptor Blockade

Caption: Mechanism of action of a piperidine-based dopamine D₂ receptor antagonist.

Kinases: Targeting Cancer Proliferation and Angiogenesis

Piperidine derivatives have been successfully developed as inhibitors of various protein kinases involved in cancer progression. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Kinase Inhibition by Piperidine and Piperazine Derivatives
Compound ClassTargetIC50
Piperazine-chalcone hybridsVEGFR-20.57 µM to 1.48 µM
Piperazinylquinoxaline-based derivativesVEGFR-20.19 to 0.60 µM
Piperazine-based thiazolidinonesVEGFR-2<0.3 µM
Piperidinyl aminopyrimidine derivativesIKK-21.30 µM (for compound 17)
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of compounds against VEGFR-2 kinase.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, often using methods like ELISA, fluorescence, or luminescence.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase reaction buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test piperidine derivatives

  • Reference inhibitor (e.g., Sorafenib)

  • Detection reagents (e.g., phosphospecific antibody, secondary antibody-HRP conjugate, TMB substrate for ELISA)

  • 96-well plate

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase reaction buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA).

  • Measurement: Read the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

Data Analysis:

  • Subtract the background signal from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PiperidineInhibitor Piperidine-based VEGFR-2 Inhibitor PiperidineInhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a piperidine-based inhibitor, leading to the suppression of angiogenesis.

Other Notable Targets

The versatility of the piperidine scaffold extends to numerous other therapeutic targets, including:

  • Androgen Receptor (AR): Piperidine and piperazine derivatives have been developed as AR antagonists for the treatment of prostate cancer.[8][9]

  • IκB Kinase (IKK): Inhibition of IKK-2, a key enzyme in the NF-κB signaling pathway, is a target for anti-inflammatory and anti-cancer therapies.[10]

  • Monoamine Oxidase (MAO): Piperine, a naturally occurring piperidine alkaloid, and its derivatives are known to inhibit MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative diseases.[11]

This guide provides a foundational understanding of the key therapeutic targets of piperidine derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Piperidine derivatives are core scaffolds in a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] The unique substitution pattern of this molecule, featuring a lactam functionality (6-oxo) and a β-keto ester group, makes it a versatile intermediate for further chemical elaboration.

This document provides a detailed, step-by-step protocol for the proposed synthesis, a workflow diagram, and a summary of expected quantitative data.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps:

  • Step 1: Michael Addition - The double Michael addition of benzylamine to two equivalents of methyl acrylate to form the intermediate diester, methyl 3,3'-(benzylazanediyl)dipropanoate.

  • Step 2: Dieckmann Condensation - The intramolecular cyclization of the diester intermediate using a strong base, such as sodium methoxide, to yield the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,3'-(benzylazanediyl)dipropanoate (Intermediate)

  • Materials:

    • Benzylamine

    • Methyl acrylate

    • Methanol (MeOH)

    • Glacial acetic acid

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (10.7 g, 0.1 mol).

    • Add methanol (50 mL) to dissolve the benzylamine.

    • Slowly add methyl acrylate (21.5 g, 0.25 mol, 2.5 equivalents) to the stirred solution. A mild exotherm may be observed.

    • Add a catalytic amount of glacial acetic acid (0.5 mL).

    • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol and excess methyl acrylate under reduced pressure using a rotary evaporator.

    • The resulting crude oil, methyl 3,3'-(benzylazanediyl)dipropanoate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

  • Materials:

    • Methyl 3,3'-(benzylazanediyl)dipropanoate (from Step 1)

    • Sodium methoxide (NaOMe) or Sodium metal (Na)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Set up a dry 500 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add sodium methoxide (6.5 g, 0.12 mol) to the flask, followed by 150 mL of anhydrous toluene.

    • Heat the suspension to reflux with vigorous stirring.

    • Dissolve the crude methyl 3,3'-(benzylazanediyl)dipropanoate (approx. 0.1 mol) in 50 mL of anhydrous toluene and add it to the dropping funnel.

    • Add the diester solution dropwise to the refluxing sodium methoxide suspension over a period of 1-2 hours.[3]

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Wash the organic layer with 50 mL of water.

    • Acidify the combined aqueous layers to a pH of ~4-5 with 1M HCl. This step protonates the enolate of the β-keto ester.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are based on typical outcomes for Michael additions and Dieckmann condensations.

StepProductStarting MaterialMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC/NMR)
1Methyl 3,3'-(benzylazanediyl)dipropanoateBenzylamine279.3427.9325.1~90%>90% (crude)
2This compoundIntermediate from Step 1247.2924.7318.5~75%>98%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow start_material Starting Materials: Benzylamine Methyl Acrylate process_step1 Step 1: Michael Addition start_material->process_step1 MeOH, Acetic Acid (cat.) Reflux, 12-18h intermediate Intermediate: Methyl 3,3'-(benzylazanediyl)dipropanoate process_step2 Step 2: Dieckmann Condensation intermediate->process_step2 NaOMe, Toluene Reflux, 2-4h target Target Compound: This compound analysis NMR, MS, HPLC target->analysis Characterization process_step process_step purification Column Chromatography purification->target process_step1->intermediate process_step2->purification Aqueous Workup

Caption: Proposed two-step synthesis of the target compound via Michael addition and Dieckmann condensation.

References

Application Notes and Protocols: Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the synthesis of cyclic β-keto esters, which are valuable intermediates in the preparation of a variety of carbocyclic and heterocyclic compounds.[1][2] This method is particularly effective for the formation of stable five- and six-membered rings.[1] In the realm of medicinal chemistry and drug development, the Dieckmann condensation serves as a key strategy for the synthesis of substituted piperidones. The piperidine ring is a privileged scaffold found in numerous pharmaceutically active compounds and natural alkaloids.[3] Oxygenated piperidines, such as piperidin-2,4-diones, are also of significant biological and pharmaceutical relevance, often serving as key intermediates in the synthesis of kinase inhibitors and glutamate receptor modulators.[3]

This document provides detailed application notes and experimental protocols for the synthesis of piperidone derivatives utilizing the Dieckmann condensation.

Reaction Principle

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base.[4][5] The reaction proceeds through the formation of an enolate ion at the α-position of one ester group, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group to form a cyclic β-keto ester.[1][6] Subsequent hydrolysis and decarboxylation of the β-keto ester yield the desired cyclic ketone, in this case, a piperidone derivative.[7] The choice of base and solvent can significantly influence the reaction outcome.[7] Commonly used bases include sodium ethoxide, sodium hydride, potassium tert-butoxide, and sodium metal.[4][7]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of piperidone derivatives via Dieckmann condensation, based on established methodologies.[3][8]

Protocol 1: Synthesis of 6-Phenylpiperidine-2,4-dione[3]

This protocol outlines a regioselective Dieckmann cyclization followed by decarbomethoxylation.

Materials:

  • Appropriate dimethyl ester precursor

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Dissolve the dimethyl ester precursor in methanol.

  • Add sodium methoxide (1.3 equivalents) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • After cooling, remove the methanol under reduced pressure.

  • To the residue, add acetonitrile and 1% aqueous solution.

  • Reflux the mixture for 1 hour to effect decarbomethoxylation.

  • Cool the reaction mixture and perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain 6-phenylpiperidine-2,4-dione.

Protocol 2: Improved Synthesis of 1-(2-Phenethyl)-4-piperidone[8]

This protocol describes the synthesis of a key intermediate for various pharmaceuticals.

Materials:

  • N,N-bis-(carbomethoxyethyl)phenethylamine

  • Sodium metal

  • Toluene or Xylene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add dry toluene (or xylene) to create a dilute solution (a twelve-fold excess of solvent is recommended for optimal yield).[8]

  • Add finely cut sodium metal to the solvent.

  • Heat the mixture to 50 °C and then rapidly add the N,N-bis-(carbomethoxyethyl)phenethylamine.

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • Carefully quench the reaction by adding water at a low temperature (2-3 °C) to avoid the retro-Dieckmann reaction.[8]

  • Separate the aqueous layer and carefully acidify it to pH 3-4 with concentrated HCl, keeping the temperature controlled. The cyclic β-keto ester should separate as an oily layer.

  • To the isolated β-keto ester, add excess concentrated HCl and reflux the mixture to achieve hydrolysis and decarboxylation.

  • After cooling, basify the mixture with an excess of sodium hydroxide. The target 1-(2-phenethyl)-4-piperidone will separate as an upper oily layer.

  • Extract the product with xylene, and evaporate the solvent to obtain the pure product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of piperidone derivatives via the Dieckmann condensation.

ProductStarting MaterialBaseSolventReaction TimeYieldReference
6-Phenylpiperidine-2,4-dioneDimethyl ester precursorNaOMeMeOH, then MeCN/H₂O2 h66%[3]
1-(2-Phenethyl)-4-piperidoneN,N-bis-(carbomethoxyethyl)phenethylamineNaToluene24 h72%[8]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Dieckmann condensation for the formation of a piperidone ring.

Dieckmann_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Hydrolysis & Decarboxylation Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate + Base Base Base (e.g., NaOR) CyclicIntermediate Cyclic Intermediate Enolate->CyclicIntermediate Intramolecular Attack BetaKetoEster β-Keto Ester CyclicIntermediate->BetaKetoEster - OR⁻ Piperidone Piperidone BetaKetoEster->Piperidone 1. H₃O⁺, Δ 2. -CO₂

Caption: General mechanism of Dieckmann condensation for piperidone synthesis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and isolation of a piperidone derivative using the Dieckmann condensation.

Experimental_Workflow Start Start: Diester Precursor Reaction Dieckmann Condensation (Base, Solvent, Heat) Start->Reaction Quench Reaction Quenching (e.g., Water/Acid) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) Workup->Hydrolysis Neutralization Neutralization (Base) Hydrolysis->Neutralization Isolation Product Isolation & Purification Neutralization->Isolation End End: Piperidone Product Isolation->End

Caption: General experimental workflow for piperidone synthesis.

References

Application Notes and Protocols for Methyl 1-benzyl-6-oxopiperidine-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of complex nitrogen-containing molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a ketone, a methyl ester, and an N-benzyl group on the piperidine ring of this intermediate offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of oncology and virology.

The 6-oxopiperidine (δ-valerolactam) core provides a rigid framework that can be used to control the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This document provides an overview of the key applications of this compound, along with detailed protocols for its synthesis and potential derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid and related compounds is presented in Table 1. While specific data for the methyl ester is not widely published, its properties can be inferred from the corresponding carboxylic acid.

PropertyValueReference
Compound Name 1-Benzyl-6-oxopiperidine-3-carboxylic acid
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
AppearanceSolid
InChI KeyQQVADMMBTIQOOR-UHFFFAOYSA-N
Compound Name Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32 g/mol
CAS Number304859-21-0

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The first step involves the catalytic hydrogenation of the dihydropyridine ring to form the saturated piperidine core. The subsequent step is a standard esterification of the carboxylic acid to the methyl ester.

Experimental Workflow for Synthesis

G start Start: 1-benzyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid hydrogenation Step 1: Catalytic Hydrogenation start->hydrogenation intermediate Intermediate: 1-benzyl-6- oxopiperidine-3-carboxylic acid hydrogenation->intermediate esterification Step 2: Esterification intermediate->esterification product Final Product: Methyl 1-benzyl-6- oxopiperidine-3-carboxylate esterification->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis G cluster_0 Derivatization Pathways intermediate This compound carbonyl_chem Carbonyl Chemistry (e.g., Wittig, Grignard) intermediate->carbonyl_chem ester_hydrolysis Ester Hydrolysis -> Amide Coupling intermediate->ester_hydrolysis debenzylation N-Debenzylation -> N-Arylation/Alkylation intermediate->debenzylation bioactive Potential Bioactive Molecules (e.g., Kinase Inhibitors, Antiviral Agents) carbonyl_chem->bioactive Scaffold Modification ester_hydrolysis->bioactive Side Chain Introduction debenzylation->bioactive Pharmacophore Installation G cluster_0 Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Derivative of Intermediate Inhibitor->PI3K Inhibitor->Akt

Synthesis of Drug Analogues from Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various drug analogues starting from Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. This versatile scaffold offers multiple reaction sites for chemical modification, enabling the creation of a diverse library of compounds for drug discovery and development. The protocols outlined below cover key transformations including N-debenzylation, modification of the ketone and ester functionalities, and alkylation at the α-position to the ester.

Core Scaffold: this compound

This compound is a valuable starting material for the synthesis of novel piperidine-based drug candidates. Its chemical structure incorporates several functional groups that can be selectively targeted for modification.

Chemical Structure:

G cluster_0 Nitrogen Modification cluster_1 C6-Ketone Modification cluster_2 C3-Ester Modification cluster_3 C4-Position Modification start This compound N_debenzylation N-Debenzylation start->N_debenzylation H₂, Pd/C or KOtBu, DMSO, O₂ reductive_amination Reductive Amination start->reductive_amination R-NH₂, NaBH(OAc)₃ spirocyclization Spirocyclization start->spirocyclization e.g., Wittig, then Michael addition hydrolysis Hydrolysis start->hydrolysis LiOH or NaOH alkylation α-Alkylation start->alkylation Base, R-X N_alkylation N-Alkylation / N-Arylation N_debenzylation->N_alkylation R-X, Base amidation Amidation hydrolysis->amidation R-NH₂, Coupling agent G cluster_mods Chemical Modifications cluster_analogues Generated Analogues start This compound mod_N N-Debenzylation & N-Substitution start->mod_N mod_C6 C6-Reductive Amination start->mod_C6 mod_C3 C3-Ester Hydrolysis & Amidation start->mod_C3 mod_C4 C4-Alkylation start->mod_C4 analogue_N N-Substituted Piperidones mod_N->analogue_N analogue_C6 6-Amino-piperidines mod_C6->analogue_C6 analogue_C3 Piperidine-3-carboxamides mod_C3->analogue_C3 analogue_C4 4-Substituted Piperidones mod_C4->analogue_C4

Application Notes and Protocols for N-Benzylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylation of piperidines is a fundamental and widely utilized transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The N-benzyl group serves as a common protecting group for the piperidine nitrogen and is a key structural motif in a variety of biologically active compounds. This document provides detailed experimental protocols and application notes for the N-benzylation of piperidines, summarizing various reaction conditions and presenting quantitative data to guide researchers in selecting the optimal procedure for their specific needs.

Core Concepts and Reaction Mechanism

The N-benzylation of piperidines is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide). A base is typically employed to neutralize the resulting hydrohalic acid, driving the reaction to completion. The choice of reagents and reaction conditions can significantly influence the reaction's efficiency, yield, and the formation of byproducts. For instance, the nature of the substituent on the benzyl chloride can determine whether the reaction proceeds via an SN1 or SN2 mechanism.[1]

Experimental Protocols

Several methods for the N-benzylation of piperidines have been reported, each with its own advantages. Below are detailed protocols for some of the most common procedures.

Protocol 1: N-Benzylation using Benzyl Chloride and Sodium Hydroxide

This classic and robust method is suitable for a wide range of piperidine derivatives.

Materials:

  • Piperidine derivative

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Benzene (or other suitable organic solvent)

  • Potassium carbonate (K2CO3, for drying)

  • Water

Procedure: [2]

  • In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of the piperidine derivative (1.0 eq), sodium hydroxide (1.3 eq), and water.

  • With continuous stirring, add benzyl chloride (1.0 eq) dropwise over one hour. Maintain the reaction temperature at 35-40°C by cooling with running water if necessary.

  • After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitor by TLC).

  • If the product separates as an oil, it can be diluted with benzene to facilitate separation.[2]

  • Separate the organic layer and dry it with a small amount of potassium carbonate.

  • The product can be purified by distillation under reduced pressure.

Note: The formation of troublesome emulsions can sometimes occur after benzoylation. These can often be broken up by the addition of more concentrated sodium hydroxide solution.[2]

Protocol 2: N-Alkylation using Benzyl Chloride and Potassium Carbonate in Ethanol

This method utilizes a milder base and is often employed for substrates that may be sensitive to strong alkaline conditions.

Materials:

  • Piperidine derivative

  • Substituted benzyl chloride

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

Procedure: [1]

  • To a solution of the piperidine derivative in ethanol, add potassium carbonate.

  • Add the substituted benzyl chloride to the mixture.

  • The reaction can be heated, for example, using microwave irradiation at 80°C for 40 minutes, to accelerate the reaction rate.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

  • The organic layer is dried and concentrated to afford the N-benzylated piperidine, which can be further purified by chromatography if necessary.

Note: While this method is effective for many substituted benzyl chlorides, challenges may arise with certain substrates. For example, with 4-methoxybenzyl chloride, the formation of the corresponding benzyl alcohol as a byproduct can be significant due to the increased hydrophilicity of the substrate.[1] In such cases, alternative conditions, such as using DIPEA in DCM, may be more successful.[1]

Protocol 3: N-Alkylation using Alkyl Halides in Acetonitrile

This procedure is a general method for N-alkylation and can be adapted for benzylation.

Materials:

  • Piperidine

  • Benzyl bromide or benzyl iodide

  • Anhydrous acetonitrile

Procedure: [3]

  • Prepare a 0.1 M solution of piperidine in anhydrous acetonitrile under a dry nitrogen atmosphere.

  • To this magnetically stirred solution, slowly add 1.1 equivalents of the benzyl bromide or iodide over several hours at room temperature. A syringe pump is recommended for slow addition.[3]

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • For isolation, remove the acetonitrile and any excess starting materials by rotary evaporation to yield the quaternary ammonium salt.[3]

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-benzylation of piperidine.

EntryPiperidine DerivativeBenzylating AgentBase/SolventTemperature (°C)TimeYield (%)Reference
1PiperidineBenzoyl ChlorideNaOH / Water35-40-77-81[2]
2PiperidineSubstituted Benzyl ChloridesK2CO3 / EtOH80 (MW)40 min-[1]
34-PhenylpiperidineBenzyl Bromide- / AcetonitrileRoom Temp.--[4]
4N-Methylpiperidinesα-Bromoacetophenone- / AcetonitrileRoom Temp.1 week89-99[5]

Experimental Workflow

The general workflow for the N-benzylation of piperidines can be visualized as follows:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Piperidine Derivative, Base, and Solvent add_benzyl Add Benzylating Agent reagents->add_benzyl 1 react Stir at Controlled Temperature add_benzyl->react 2 monitor Monitor Reaction (TLC) react->monitor 3 quench Quench Reaction monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry Organic Layer extract->dry 6 purify Purify Product (Distillation/Chromatography) dry->purify 7

Caption: General workflow for the N-benzylation of piperidines.

Signaling Pathways and Logical Relationships

The choice of base and solvent can be critical, especially when dealing with substituted benzylating agents. The following diagram illustrates the decision-making process based on the reactivity of the benzyl chloride.

logical_relationship start Select Benzyl Chloride Derivative sn2_favored Benzyl Chloride (Favors SN2) start->sn2_favored sn1_favored p-MeO- or p-Br-Benzyl Chloride (Favors SN1) start->sn1_favored condition_a Condition A: K2CO3 in EtOH sn2_favored->condition_a sn1_favored->condition_a Leads to condition_b Condition B: DIPEA in DCM sn1_favored->condition_b product Desired N-Benzylated Piperidine condition_a->product byproduct Byproduct Formation (e.g., Benzyl Alcohol) condition_a->byproduct condition_b->product

Caption: Reagent selection based on the substitution pattern of benzyl chloride.[1]

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the large-scale synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds.

The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in the structures of many biologically active molecules. This protocol outlines a robust and scalable two-step process for the preparation of this compound, commencing with the synthesis of the acyclic diester precursor, followed by an intramolecular Dieckmann condensation.

I. Data Presentation

For clarity and comparative analysis, the quantitative data for the two key synthetic steps are summarized below. The presented data are representative of typical yields and reaction parameters for this class of transformation.

Step Reaction Reactants Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%)
1Michael AdditionBenzylamine, Methyl acrylateMethanol-Reflux2485-95>95
2Dieckmann CondensationDiethyl N-benzyl-3,3'-iminodipropionateTolueneSodium MethoxideReflux670-80>98 (after purification)

II. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate (Acyclic Diester Precursor)

This procedure details the synthesis of the open-chain diester, which is the immediate precursor for the subsequent cyclization reaction.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1 equivalent) in methanol, add methyl acrylate (2.2 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to yield the crude diethyl N-benzyl-3,3'-iminodipropionate. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound via Dieckmann Condensation

This protocol describes the intramolecular cyclization of the diester precursor to form the target piperidone ring system. The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters.[1][2][3]

Materials:

  • Diethyl N-benzyl-3,3'-iminodipropionate

  • Sodium methoxide

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve diethyl N-benzyl-3,3'-iminodipropionate (1 equivalent) in anhydrous toluene.

  • Add sodium methoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • After the addition, heat the reaction mixture to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction by TLC. The formation of a cyclic β-keto ester is the driving force for this reaction.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

III. Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation start1 Benzylamine + Methyl Acrylate process1 Reflux in Methanol (24h) start1->process1 product1 Diethyl N-benzyl-3,3'-iminodipropionate process1->product1 start2 Diester Precursor product1->start2 Proceed to next step process2 Sodium Methoxide in Toluene (Reflux, 6h) start2->process2 product2 This compound process2->product2

Caption: Overall synthetic workflow for this compound.

Dieckmann_Condensation_Mechanism reactant Diester Precursor enolate Enolate Intermediate reactant->enolate Deprotonation base Sodium Methoxide cyclization Intramolecular Nucleophilic Attack enolate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate product β-Keto Ester (Target Molecule) cyclic_intermediate->product Loss of Methoxide

Caption: Simplified logical flow of the Dieckmann Condensation reaction mechanism.

References

Application Notes and Protocols for the Purification of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including flash column chromatography and recrystallization, are designed to yield high-purity material suitable for further synthetic transformations and biological screening.

Introduction

This compound is a functionalized piperidone derivative of significant interest in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines two primary methods for its purification: flash column chromatography and recrystallization. The selection of the appropriate technique will depend on the impurity profile of the crude material and the desired final purity.

Purification Strategies

The purification of this compound typically follows its synthesis. A common synthetic route involves the cyclization of a suitable precursor, which may result in a crude product containing starting materials, reagents, and by-products. The purification strategies detailed below are effective in removing these impurities.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying the crude product. The choice of eluent is critical for achieving good separation.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: A glass column is slurry-packed with silica gel (230-400 mesh) in the initial eluent mixture.

  • Loading: The prepared silica-adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane. A typical gradient starts from 20% ethyl acetate and gradually increases to 50% ethyl acetate. The fractions are collected in test tubes.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Gradient 20% to 50% Ethyl Acetate
Monitoring Thin-Layer Chromatography (UV visualization at 254 nm)
Expected Yield >85% (depending on crude purity)
Expected Purity >98% (by HPLC)
Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material, especially for removing minor impurities after an initial purification by chromatography. The selection of an appropriate solvent system is paramount.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for piperidone derivatives include ethanol/water, ethyl acetate/hexane, and isopropanol.

  • Dissolution: The crude or partially purified this compound is dissolved in a minimal amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Crystal Collection: The resulting crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Solvent SystemSuitability
Ethanol/WaterGood for polar impurities
Ethyl Acetate/HexaneEffective for a range of impurities
IsopropanolCan provide high-purity crystals

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow Crude_Product Crude Methyl 1-benzyl-6- oxopiperidine-3-carboxylate Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity and Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Chromatography_Steps cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation Slurry_Prep Adsorb Crude on Silica Load_Sample Load Sample Slurry_Prep->Load_Sample Column_Pack Pack Column Column_Pack->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product

Caption: Detailed workflow for flash column chromatography purification.

Conclusion

The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice between flash column chromatography and recrystallization, or a combination of both, will depend on the specific requirements of the research or development project. By following the detailed protocols and utilizing the suggested analytical methods, researchers can obtain this key intermediate in high purity, ensuring the reliability and reproducibility of their subsequent work.

Application Notes and Protocols for the Analytical Characterization of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidone derivatives are a pivotal class of heterocyclic compounds widely utilized as building blocks in the synthesis of a vast array of pharmaceutical agents and biologically active molecules. Their structural motif is central to the development of analgesics, antipsychotics, antihistamines, and anticancer agents. Consequently, the rigorous analytical characterization of these derivatives is of paramount importance in drug discovery, development, and quality control to ensure their identity, purity, and stability.

This document provides a comprehensive overview of the principal analytical techniques for the characterization of piperidone derivatives, including detailed experimental protocols and comparative data. The methods discussed encompass High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of piperidone derivatives. Due to their often polar nature and potential lack of a strong UV chromophore, method development can involve derivatization to enhance detection.

Quantitative Data Summary for HPLC Analysis
AnalyteMethodLinearity RangeLOQLODReference
Piperidone Analogue of Curcumin (PAC)RP-HPLC-UV100-10000 µg/mL3.9 ng/mL13.1 ng/mL
Derivatized PiperidineRP-HPLC-UV0.44 - 53.33 µg/mL0.44 µg/mL0.15 µg/mL
Experimental Protocol: RP-HPLC-UV Analysis of a Piperidone Analogue of Curcumin (PAC)

This protocol is adapted from a validated method for the determination of 5-Bis(4-hydroxy-3-methoxybenzylidene)-N-methyl-4-piperidone, a piperidone analogue of curcumin (PAC).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of methanol and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For PAC, this is around 392 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Run Time: Approximately 7 minutes.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • PAC reference standard

  • Sample containing PAC

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of PAC reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 100 to 10000 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample containing PAC in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of PAC in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidone derivatives. For non-volatile or polar derivatives, a derivatization step is often necessary to improve their chromatographic properties.

Quantitative Data Summary for GC-MS Analysis
AnalyteMethodLinearity RangeLOQReference
Bezitramide Metabolite (Piperidine derivative)GC-NPD10 - 1000 ng/mL10 ng/mL
BZP and TFMPP (Piperazine derivatives)GC-MS0 - 10 µg/mL0.008 - 0.625 µg/mL
Experimental Protocol: GC-MS Analysis of Piperidone Derivatives (General Protocol with Derivatization)

This protocol provides a general workflow for the GC-MS analysis of piperidone derivatives that may require derivatization.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: m/z 50-550.

2. Reagents and Materials:

  • Piperidone derivative sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or an acylating agent like trifluoroacetic anhydride - TFAA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (optional, for quantitative analysis)

3. Sample Preparation and Derivatization:

  • Accurately weigh about 1 mg of the piperidone derivative into a reaction vial.

  • Add 100 µL of the anhydrous solvent and 100 µL of the derivatizing agent (e.g., BSTFA).

  • If using an internal standard, add a known amount to the vial.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

4. Analysis Procedure:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify the derivatized piperidone derivative based on its retention time and mass spectrum.

  • For quantitative analysis, use the peak area ratio of the analyte to the internal standard and a calibration curve prepared with derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of piperidone derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR Data for a Representative Piperidone Derivative (N-Boc-4-piperidone)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (CDCl₃)3.74t, J = 6.2 Hz-CH₂-N-
2.45t, J = 6.2 Hz-CH₂-C=O
1.48s-C(CH₃)₃
¹³C NMR (CDCl₃)207.1-C=O
154.7-N-C=O (Boc)
80.4--C(CH₃)₃
45.7--CH₂-N-
41.0--CH₂-C=O
28.4--C(CH₃)₃
Experimental Protocol: NMR Analysis of a Piperidone Derivative

1. Materials:

  • Piperidone derivative sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

2. Sample Preparation:

  • Accurately weigh the required amount of the piperidone derivative and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Using a pipette, filter the solution through a small plug of glass wool or a syringe filter into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

3. NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For piperidone derivatives, it is particularly useful for confirming the presence of the ketone and amine functionalities.

Characteristic FTIR Absorption Bands for a 4-Piperidone Derivative
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (for N-unsubstituted piperidones)
2850 - 3000Medium to StrongC-H stretch (aliphatic)
1700 - 1725StrongC=O stretch (ketone)
1100 - 1300MediumC-N stretch
Experimental Protocol: FTIR Analysis of a Piperidone Derivative

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

2. Sample Preparation:

  • ATR (for solids and liquids): Place a small amount of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • KBr Pellet (for solids):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

3. FTIR Acquisition:

  • Place the sample (ATR crystal with sample or KBr pellet) in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal/pure KBr pellet).

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrometer's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Compare the positions and intensities of these bands with known correlation charts and literature data to confirm the presence of expected functional groups.

Visualizations

Experimental Workflow for Piperidone Derivative Characterization

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesized Piperidone Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity & Quantification) purification->hplc Purity Check gcms GC-MS (Volatile Impurities & ID) purification->gcms nmr NMR (Structural Elucidation) purification->nmr ftir FTIR (Functional Group ID) purification->ftir ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms analysis Data Interpretation & Comparison hplc->analysis gcms->analysis nmr->analysis ftir->analysis ms->analysis report Application Note / Report analysis->report

Caption: A general experimental workflow for the synthesis, purification, and analytical characterization of a piperidone derivative.

Decision Tree for Analytical Method Selection

Method Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Goal of Analysis? quant_vol Is the analyte volatile? start->quant_vol Quantification qual_goal Specific Goal? start->qual_goal Identification/ Structure quant_chrom Does it have a UV chromophore? quant_vol->quant_chrom No quant_gcms GC-MS quant_vol->quant_gcms Yes quant_hplc_uv HPLC-UV quant_chrom->quant_hplc_uv Yes quant_hplc_deriv HPLC with Derivatization quant_chrom->quant_hplc_deriv No quant_lcms LC-MS quant_hplc_deriv->quant_lcms Consider LC-MS for higher sensitivity qual_structure NMR qual_goal->qual_structure Full Structure qual_func FTIR qual_goal->qual_func Functional Groups qual_mw Mass Spectrometry qual_goal->qual_mw Molecular Weight

Caption: A decision tree to guide the selection of an appropriate analytical method for the characterization of piperidone derivatives.

Application Notes and Protocols: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The 6-oxopiperidine (or δ-valerolactam) core, in particular, serves as a versatile template for the design of novel therapeutic agents. This document provides an overview of the potential applications and synthetic protocols related to Methyl 1-benzyl-6-oxopiperidine-3-carboxylate, a key intermediate for the elaboration of diverse compound libraries. While specific biological data for this exact molecule is limited in the public domain, the exploration of its derivatives is a promising avenue in drug discovery.

Overview of 6-Oxopiperidine Scaffolds in Drug Discovery

The 6-oxopiperidine ring system is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the versatility of this chemical entity.

Key Therapeutic Areas for 6-Oxopiperidine Derivatives:
  • Neurodegenerative Diseases: Certain derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, which are of interest for treating conditions associated with excitotoxicity.[3]

  • Oncology: The piperidine core is a fundamental component in the design of inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK), a key protein in certain types of cancer.

  • Infectious Diseases: The structural framework of 6-oxopiperidine is being explored for the development of novel antimicrobial agents.

  • Metabolic Disorders: Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, an enzyme involved in bone resorption, indicating potential for anti-osteoporosis therapies.[4][5]

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Topological Polar Surface Area (TPSA) 46.6 ŲInfluences drug absorption and blood-brain barrier penetration.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. A value in this range is often favorable for oral bioavailability.
Hydrogen Bond Donors 0The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 3The number of nitrogen or oxygen atoms.
Rotatable Bonds 3A measure of molecular flexibility.

Note: These values are estimations and may vary from experimentally determined data.

Experimental Protocols

The following protocols are generalized methods based on the synthesis of structurally related 6-oxopiperidine derivatives. Researchers should optimize these protocols for their specific needs.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical pathway based on common organic synthesis reactions for related piperidine structures.

Objective: To synthesize this compound.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Methanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dieckmann condensation catalyst (e.g., Sodium methoxide)

  • Appropriate solvents (e.g., Toluene, Dichloromethane)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Formation of N-benzylglutarimide:

    • React glutaric anhydride with benzylamine in a suitable solvent like toluene under reflux conditions.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzylglutarimide.

  • Reduction to the corresponding lactam-alcohol:

    • Carefully reduce the N-benzylglutarimide using a selective reducing agent (e.g., Sodium borohydride) to yield the corresponding hydroxylactam.

  • Oxidation to the 6-oxopiperidine:

    • Oxidize the hydroxylactam to the corresponding 6-oxopiperidine using a mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

  • Introduction of the carboxylate group:

    • This step can be challenging and may involve multiple approaches, such as carboxylation at the 3-position via an enolate intermediate.

  • Esterification:

    • Convert the carboxylic acid to the methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like thionyl chloride in methanol.

  • Purification:

    • Purify the final product using column chromatography on silica gel.

Expected Outcome: this compound as a solid or oil.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Derivatization

Objective: To create a library of derivatives from the parent compound for Structure-Activity Relationship (SAR) studies.

Procedure:

  • Amide Formation:

    • Hydrolyze the methyl ester of the title compound to the corresponding carboxylic acid.

    • Couple the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

  • Modification of the Benzyl Group:

    • If synthesized from a different starting material, various substituted benzylamines can be used in the initial step to explore the effect of aromatic substitution on biological activity.

    • Alternatively, de-benzylation followed by N-alkylation or N-arylation can provide further diversity.

Biological Evaluation

While no specific biological data for this compound is publicly available, derivatives of the 6-oxopiperidine scaffold have shown activity in various assays. The following table provides a template for recording such data.

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (µM)Kᵢ (µM)% Inhibition @ [X] µMCell Line / System
Example-1 Cathepsin KEnzymaticDataDataDataRecombinant Human Enzyme
Example-2 ALKKinase AssayDataDataDataRecombinant Human Enzyme
Example-3 NMDA ReceptorElectrophysiologyDataDataDataXenopus Oocytes
Your Compound TargetAssay

Data for example compounds are illustrative and should be replaced with experimental findings.

Visualizations

Logical Relationship of the Piperidine Scaffold in Medicinal Chemistry

piperidine_in_med_chem cluster_scaffold Privileged Scaffold cluster_derivatives Key Intermediate cluster_applications Therapeutic Targets Piperidine Core Piperidine Core This compound This compound Piperidine Core->this compound Synthesis Oncology (e.g., ALK inhibitors) Oncology (e.g., ALK inhibitors) This compound->Oncology (e.g., ALK inhibitors) Derivatization Neurodegenerative Diseases (e.g., NMDA antagonists) Neurodegenerative Diseases (e.g., NMDA antagonists) This compound->Neurodegenerative Diseases (e.g., NMDA antagonists) Derivatization Metabolic Diseases (e.g., Cathepsin K inhibitors) Metabolic Diseases (e.g., Cathepsin K inhibitors) This compound->Metabolic Diseases (e.g., Cathepsin K inhibitors) Derivatization

Caption: Role of Piperidine Scaffolds in Drug Discovery.

General Synthetic Workflow

synthetic_workflow start Starting Materials (e.g., Glutaric Anhydride, Benzylamine) step1 Cyclization & N-benzylation start->step1 step2 Functional Group Interconversion step1->step2 intermediate This compound step2->intermediate step3 Derivatization (e.g., Amidation, Substitution) intermediate->step3 library Compound Library step3->library screening Biological Screening library->screening

Caption: Synthetic Workflow for 6-Oxopiperidine Derivatives.

Conclusion

This compound represents a valuable, albeit under-explored, building block in medicinal chemistry. Its structural features suggest that it can serve as a template for the synthesis of diverse libraries of compounds. While direct biological data is sparse, the proven track record of the broader piperidine and 6-oxopiperidine classes of compounds in various therapeutic areas provides a strong rationale for further investigation. The protocols and data presentation formats provided herein offer a framework for researchers to systematically explore the potential of this and related scaffolds in the quest for novel therapeutic agents.

References

Application Notes and Protocols: Synthetic Routes to Functionalized Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals approved by the US Food and Drug Administration (FDA).[1] Its saturated, three-dimensional structure is a privileged scaffold found in numerous natural products and therapeutic agents, where it often plays a crucial role in establishing the necessary molecular geometry for potent and selective interactions with biological targets.[1][2][3] The development of efficient, stereoselective, and versatile synthetic methods to access functionalized piperidines is therefore a critical objective in drug discovery and development.[4][5]

These application notes provide a comprehensive overview of key synthetic strategies for constructing and functionalizing the piperidine core. We present detailed experimental protocols for prominent reactions, summarize quantitative performance data, and illustrate workflows and chemical transformations using diagrams to guide researchers in this vital area of synthetic chemistry.

Core Synthetic Strategies: An Overview

The synthesis of functionalized piperidines can be broadly categorized into two main approaches: the de novo construction of the piperidine ring from acyclic precursors and the modification or functionalization of a pre-existing carbocyclic or heterocyclic ring.

G start Piperidine Synthesis Strategies de_novo De Novo Ring Construction start->de_novo modification Ring Modification / Functionalization start->modification aza_diels_alder Aza-Diels-Alder Reaction de_novo->aza_diels_alder annulation [4+2] Annulation de_novo->annulation rcm Ring-Closing Metathesis (RCM) de_novo->rcm multicomponent Multicomponent Reactions de_novo->multicomponent intramolecular Intramolecular Cyclization de_novo->intramolecular hydrogenation Hydrogenation of Pyridines modification->hydrogenation dearomatization Chemo-enzymatic Dearomatization modification->dearomatization ch_func C-H Functionalization modification->ch_func expansion Ring Expansion modification->expansion G prep 1. Preparation - Dissolve 2-chloropyridine (10 mmol)  in glacial acetic acid (20 mL). - Add PtO₂ catalyst (5 mol%). react 2. Reaction - Place mixture in a high-pressure reactor. - Purge with N₂. - Pressurize with H₂ to 50 bar. - Stir vigorously at room temp for 6-8h. prep->react workup 3. Work-up - Depressurize and filter catalyst. - Neutralize filtrate with aq. NaOH. - Extract with ethyl acetate. react->workup purify 4. Purification - Dry organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify by distillation or chromatography. workup->purify G mix 1. Reagent Mixing - Add pyridinium salt (1 eq),  (R)-1-phenylethylamine (10 eq),  and [Cp*RhCl₂]₂ (1 mol%) to a vial. react 2. Reaction - Add CH₂Cl₂/H₂O (15:1) and  formic acid (24 eq). - Stir at 40 °C for 22 hours. mix->react quench 3. Quench & Extract - Quench with sat. aq. NaHCO₃. - Extract with CH₂Cl₂ (3x). react->quench isolate 4. Isolate & Purify - Dry combined organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash chromatography. quench->isolate G cluster_0 Stage 1: Chemical Reduction cluster_1 Stage 2: Enzymatic Cascade chem_prep 1. Prepare Solution - Dissolve activated pyridine (1 mmol)  in methanol (5 mL) at 0 °C. chem_react 2. Reduce - Add NaBH₄ (1.5 mmol) portion-wise. - Stir for 1h at room temperature. chem_prep->chem_react chem_isolate 3. Isolate THP - Remove solvent, partition between  H₂O and CH₂Cl₂. Extract and dry. chem_react->chem_isolate bio_prep 4. Prepare Biocatalytic Rxn - Buffer, glucose, GDH, catalase,  NADP⁺, 6-HDNO, EneIRED. chem_isolate->bio_prep Crude THP bio_react 5. Enzymatic Conversion - Add crude THP from Stage 1. - Shake at 30 °C for 24h. bio_prep->bio_react bio_isolate 6. Isolate Chiral Piperidine - Basify, extract with ethyl acetate,  dry, and concentrate. bio_react->bio_isolate G prep 1. Preparation - Dissolve N-Boc-diallylamine (1 eq)  in dry, degassed CH₂Cl₂ under  an inert atmosphere (N₂ or Ar). react 2. RCM Reaction - Add Grubbs II catalyst (1-5 mol%). - Reflux the mixture (or stir at RT)  until starting material is consumed (TLC). prep->react workup 3. Work-up - Cool to room temperature. - Add a phosphine scavenger or  ethyl vinyl ether to quench catalyst. react->workup purify 4. Purification - Concentrate the reaction mixture. - Purify by flash column chromatography  on silica gel. workup->purify

References

Application of Piperidine Carboxylates in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxylate scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of potent fungicides and insecticides. Its inherent structural features and the ability to be readily functionalized allow for the fine-tuning of physicochemical properties and biological activity, leading to the discovery of highly effective crop protection agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of piperidine carboxylates in the synthesis of key agrochemical classes.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

Piperidine carboxamides represent a significant class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts fungal respiration and energy production, leading to cell death.

Quantitative Efficacy of Piperidine Carboxamide Fungicides

The following table summarizes the in vitro fungicidal activity of representative piperidine carboxamide derivatives against various plant pathogens.

Compound ClassTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Piperidine-4-carbohydrazideRhizoctonia solani0.83Boscalid0.96
Piperidine-4-carbohydrazideRhizoctonia solani0.88Chlorothalonil1.64
Piperidine-4-carbohydrazideVerticillium dahliae1.12Carbendazim19.3
Piperidine-4-carbohydrazideVerticillium dahliae3.20Chlorothalonil11.0
Experimental Protocol: Synthesis of a Piperidine Carboxamide SDHI Fungicide

This protocol describes the synthesis of a piperidine carboxamide fungicide, exemplified by the coupling of a piperidine carboxylate derivative with a substituted aniline.

Step 1: Activation of Piperidine-4-carboxylic acid

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add the desired substituted aniline (e.g., 2-amino-4'-chlorobiphenyl, 1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-piperidine-4-carboxamide.

Step 3: Deprotection (if necessary)

  • Dissolve the N-Boc protected piperidine carboxamide in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and co-evaporate with DCM to remove residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a base to yield the free amine.

Synthesis_of_Piperidine_Carboxamide_Fungicide cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection N-Boc-Piperidine-4-carboxylic acid N-Boc-Piperidine-4-carboxylic acid Activated Ester Activated Ester N-Boc-Piperidine-4-carboxylic acid->Activated Ester EDC, DMAP EDC, DMAP EDC, DMAP N-Aryl-N-Boc-piperidine-4-carboxamide N-Aryl-N-Boc-piperidine-4-carboxamide Activated Ester->N-Aryl-N-Boc-piperidine-4-carboxamide Substituted Aniline Substituted Aniline Substituted Aniline Final Product Final Product N-Aryl-N-Boc-piperidine-4-carboxamide->Final Product TFA/DCM TFA/DCM TFA/DCM

Synthetic workflow for a piperidine carboxamide fungicide.

Mode of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (Complex II) is a key component of the mitochondrial electron transport chain, linking the Krebs cycle to oxidative phosphorylation. Piperidine carboxamide SDHIs bind to the ubiquinone binding site (Qp-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron flow disrupts ATP synthesis, leading to the accumulation of reactive oxygen species and ultimately, fungal cell death.[1]

SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Oxidation Fumarate Fumarate Complex I Complex I Q Ubiquinone (Q) Complex I->Q Complex II (SDH)->Fumarate Reduction Complex II (SDH)->Q Complex III Complex III Cyt c Cytochrome c Complex III->Cyt c Complex IV Complex IV O2 O2 Complex IV->O2 Q->Complex III QH2 Ubiquinol (QH2) Cyt c->Complex IV Piperidine Carboxamide Piperidine Carboxamide Piperidine Carboxamide->Complex II (SDH) Inhibition

Inhibition of the mitochondrial electron transport chain by piperidine carboxamide SDHIs.

Insecticidal Applications: Acetyl-CoA Carboxylase (ACCase) Inhibitors

Certain spiro-piperidine derivatives have emerged as potent insecticides that target acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of essential fatty acids, leading to impaired insect development and mortality. A notable example is Spiropidion.[2]

Quantitative Efficacy of Piperidine-based Insecticides

The following table presents the insecticidal activity of a representative piperidine derivative against a common agricultural pest.

Compound ClassTarget PestLC50
Spiro-piperidine (e.g., Spiropidion)Whitefly (Bemisia tabaci)Data specific to piperidine carboxylate precursors is not readily available in public literature.
Experimental Protocol: Synthesis of a Spiro-Piperidine Insecticide Intermediate

This protocol outlines a key step in the synthesis of spiro-piperidine insecticides, starting from a piperidone precursor which can be derived from a piperidine carboxylate.

Step 1: Synthesis of N-methoxy-4-piperidone

  • Start with a suitable piperidine-4-carboxylate derivative, such as methyl isonipecotate.

  • Protect the secondary amine, for example, as a carbamate (e.g., using Boc anhydride).

  • Reduce the ester functionality to a hydroxyl group using a suitable reducing agent (e.g., LiAlH4).

  • Oxidize the resulting alcohol to a ketone (piperidone) using an appropriate oxidizing agent (e.g., Swern oxidation).

  • Deprotect the amine and react with an O-methylhydroxylammonium salt to form the N-methoxy-4-piperidone.

Step 2: Strecker Synthesis of the Spirocyclic α-Amino Nitrile

  • To a solution of N-methoxy-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the α-amino nitrile intermediate, which is a key building block for spiro-piperidine insecticides like Spiropidion.[3]

Synthesis_of_Spiro_Piperidine_Intermediate cluster_step1 Piperidone Synthesis cluster_step2 Strecker Synthesis Piperidine-4-carboxylate Piperidine-4-carboxylate N-methoxy-4-piperidone N-methoxy-4-piperidone Piperidine-4-carboxylate->N-methoxy-4-piperidone Multi-step synthesis α-Amino Nitrile α-Amino Nitrile N-methoxy-4-piperidone->α-Amino Nitrile KCN, NH4Cl KCN, NH4Cl KCN, NH4Cl ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase->Malonyl-CoA Product Disrupted Growth & Development Disrupted Growth & Development Fatty Acid Synthesis->Disrupted Growth & Development Spiro-piperidine Insecticide Spiro-piperidine Insecticide Spiro-piperidine Insecticide->ACCase Inhibition

References

Application Notes and Protocols for the Biological Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard protocols for the biological screening of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs and biologically active molecules due to its versatile structure and ability to interact with numerous biological targets.[1][2][3] This document outlines detailed methodologies for key experiments, presents quantitative data for comparison, and includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in the evaluation of novel piperidine compounds.[4][5]

I. Initial Cytotoxicity and Cell Viability Screening

A crucial first step in the evaluation of any new compound library is to assess general cytotoxicity. This allows for the determination of a therapeutic window and the early identification of compounds with nonspecific toxicity.[6]

A. Data Presentation: Cytotoxicity of Piperidine Derivatives

The following table summarizes the cytotoxic activity of several piperidine derivatives against various human cancer cell lines, with potency measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[7]

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[7]
MDA-MB-231Breast (ER-)1.2 ± 0.12[7]
Compound 17aPC3Prostate0.81[7]
MGC803Gastric1.09[7]
MCF-7Breast1.30[7]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[7]
HT29Colon4.1 (GI50, µg/mL)[7]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[7]
Regioisomer 13dcA549Lung Adenocarcinoma26.3[7]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43[7]
B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the piperidine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

G General Workflow for Biological Screening cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation a Synthesis of Piperidine Derivatives b Structural Characterization (NMR, MS) a->b c In Vitro Cytotoxicity Assays (e.g., MTT) b->c f Signaling Pathway Analysis (Western Blot) c->f d Antimicrobial Screening g Apoptosis Assays (Flow Cytometry) d->g e Antiviral Activity Assays h DNA Interaction Studies e->h i Animal Models of Disease f->i j Toxicology and Pharmacokinetics i->j

Caption: A general workflow for the biological screening of novel piperidine compounds.[5]

II. Antimicrobial Screening

Identifying potential candidates for treating infectious diseases is a primary objective in screening piperidine derivatives. This involves testing against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

A. Data Presentation: Antibacterial Activity

The antibacterial efficacy of piperidine derivatives is commonly quantified by measuring the zone of inhibition or the minimum inhibitory concentration (MIC).[1]

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1)Staphylococcus aureus10 (at 10 µL), 14 (at 20 µL)-[1]
Escherichia coli9 (at 10 µL), 13 (at 20 µL)-[1]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)- phenyl)- acrylate (2)Staphylococcus aureus12 (at 10 µL), 16 (at 20 µL)-[1]
Escherichia coli11 (at 10 µL), 15 (at 20 µL)-[1]
B. Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized piperidine derivatives

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperidine derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).[10]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[7]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

III. Receptor-Ligand Binding Assays

Many piperidine derivatives exert their biological effects by interacting with specific receptors. Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[4][8]

A. Data Presentation: Receptor Binding Affinity

The binding affinity of piperidine derivatives to various receptors is a critical determinant of their pharmacological activity. The following table summarizes the binding affinities (Ki) of a selection of piperidine-based compounds.

CompoundReceptorKi (nM)
Compound 1Sigma-1 (S1R)3.2
Compound 2Sigma-1 (S1R)5.8
Compound 3Sigma-1 (S1R)8.1
HaloperidolSigma-1 (S1R)2.0
Compound 1Sigma-2 (S2R)125
Compound 2Sigma-2 (S2R)210
Compound 3Sigma-2 (S2R)350
HaloperidolSigma-2 (S2R)15

Data is illustrative and based on findings for various piperidine derivatives targeting sigma receptors.[11]

B. Experimental Protocol: Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.[4]

Materials:

  • Cell membranes expressing the target receptor (e.g., Sigma-1 receptors)[4]

  • Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine)[11]

  • Unlabeled test compounds (piperidine derivatives)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Incubation: In a microtiter plate, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[4]

  • Non-specific Binding Determination: A set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors and determine non-specific binding.[4]

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Piperidine Piperidine Derivative Piperidine->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Inhibition Inhibition Akt->Inhibition CellSurvival Cell Survival, Proliferation mTOR->CellSurvival Apoptosis Apoptosis Inhibition->Apoptosis

Caption: A simplified diagram of the PI3K/Akt signaling pathway often modulated by anticancer piperidine derivatives.[5]

IV. Signaling Pathway Analysis

Understanding the mechanism of action of bioactive piperidine derivatives often involves investigating their effects on key cellular signaling pathways.

A. Experimental Protocol: Western Blotting for Protein Expression

Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess how a piperidine derivative affects the expression or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway.

Materials:

  • Cells or tissue lysates treated with piperidine derivatives

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR)

  • Secondary antibodies conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues treated with the piperidine derivative to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with an imaging system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

G Apoptotic Pathway Induced by Piperidine Derivatives Piperidine Piperidine Derivative Mitochondria Mitochondria Piperidine->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A conceptual diagram of an apoptotic pathway that can be induced by certain piperidine derivatives.[5]

References

Troubleshooting & Optimization

Technical Support Center: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. The primary synthesis route discussed is the intramolecular Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and effective method is the Dieckmann Condensation.[1][2][3] This is an intramolecular Claisen condensation of a diester performed in the presence of a strong base to form a cyclic β-keto ester.[2][3] The reaction works particularly well for forming stable 5- and 6-membered rings.[2][4][5]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in a Dieckmann condensation can stem from several factors:

  • Sub-optimal Base: The choice and quality of the base are critical. Weaker bases or bases that are not sufficiently anhydrous can fail to generate the enolate intermediate effectively.[1]

  • Reverse Reaction: If the resulting β-keto ester product does not have an enolizable proton, the reaction can be reversible, leading to ring cleavage and reduced yield.[4]

  • Side Reactions: Competing intermolecular condensation or polymerization can occur, especially if reaction conditions are not optimized.[6]

  • Improper Workup: The final product is a β-keto ester, which must be liberated from its enolate salt by a careful acidic workup.[1][7]

Q3: What are common impurities, and how can they be minimized?

A3: Common impurities include unreacted starting diester, polymeric byproducts, and products from competing intermolecular reactions. To minimize these:

  • Ensure high purity of the starting diester.

  • Use high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions.

  • Maintain strict anhydrous (water-free) conditions to prevent hydrolysis of esters and deactivation of the base.

  • Purify the final product using techniques like fractional distillation or column chromatography.[8]

Q4: Which base and solvent combination is recommended for this synthesis?

A4: A strong, non-nucleophilic base is required. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[1][9] The choice of solvent is also crucial. Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are often preferred as they can enhance enolate stability and may reduce side reactions.[1] Studies have shown that using dimethyl sulfoxide (DMSO) can significantly increase reaction rates and yields.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution / Action
Low or No Product Formation 1. Inactive Base: The base (e.g., NaH, NaOEt) may have degraded due to moisture exposure.Use a fresh, unopened container of the base or verify the activity of the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).
2. Insufficient Reaction Time/Temp: The reaction may not have reached equilibrium.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or gently heating the mixture (e.g., refluxing in THF or toluene) to drive the reaction to completion.
3. Incorrect Starting Material: The precursor diester may be incorrect or impure.Verify the structure and purity of the starting diester using NMR and/or Mass Spectrometry.
Product is a Dark Oil or Tar 1. Polymerization/Side Reactions: High concentrations or temperatures can favor intermolecular reactions.Use high-dilution techniques by adding the diester slowly to the base/solvent mixture. Avoid excessively high temperatures. Non-polar solvents like toluene may help reduce side reactions.[1]
2. Degradation during Workup: The β-keto ester can be sensitive to harsh acidic or basic conditions during workup.Perform the acidic workup at low temperatures (e.g., 0 °C). Use a mild acid like dilute HCl or acetic acid and avoid prolonged exposure.
Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: Unreacted starting material remains.Allow the reaction to run longer or use a stronger base/more forcing conditions.
2. Competing Reactions: An unsymmetrical diester precursor could lead to different cyclized products.If the precursor is unsymmetrical, consider using a directed approach with a base like Lithium diisopropylamide (LDA) for selective enolate formation.[1]
3. Contamination: Contamination from glassware, solvents, or reagents.Ensure all glassware is scrupulously clean and solvents are of high purity (anhydrous grade).
Difficulty Isolating Product 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the mixture through a pad of celite.
2. Product is Water-Soluble: The product may have some solubility in the aqueous phase.Ensure the aqueous phase is saturated with salt before extraction. Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane).

Quantitative Data on Reaction Conditions

Improving yield often involves optimizing the base and solvent system. The following table summarizes findings from a comparative study on the Dieckmann cyclization of diethyl adipate, a reaction analogous to the target synthesis.

BaseSolventTemperatureYield of Cyclic β-keto esterReference
Sodium MetalTolueneRefluxModerate[6]
Dimsyl IonDMSORoom TempSignificantly Higher [6]

Note: Dimsyl ion is generated from NaH in DMSO. This data suggests that a DMSO-based system can provide superior yields and faster reaction rates compared to traditional methods.[6]

Experimental Protocol: Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of this compound from its acyclic diester precursor, Diethyl 4-(benzylamino)heptanedioate.

Materials:

  • Diethyl 4-(benzylamino)heptanedioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Base Suspension: In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Substrate Addition: Dissolve the starting diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or fractional distillation to yield the pure this compound.

Visualizations

Synthesis Pathway

G start Diethyl 4-(benzylamino)heptanedioate (Starting Diester) product This compound (Target Product) start->product Dieckmann Condensation reagents 1) NaH, THF, Reflux 2) H3O+ Workup reagents->start

Caption: Dieckmann condensation pathway for synthesis.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield q1 Are Reagents Anhydrous & Base Active? start->q1 a1_yes Check Reaction Parameters q1->a1_yes Yes a1_no Use Fresh, Anhydrous Reagents & Solvents. Dry Glassware. q1->a1_no No q2 Is Concentration Too High? a1_yes->q2 a2_yes Use High-Dilution (Slow Addition) q2->a2_yes Yes a2_no Check Workup Procedure q2->a2_no No q3 Is Workup Too Harsh? a2_no->q3 a3_yes Use Mild Acid (e.g., NH4Cl) at Low Temperature q3->a3_yes Yes a3_no Purification Issue: Consider Column Chromatography q3->a3_no No

Caption: A logical workflow for troubleshooting low product yield.

Parameter Interdependencies

G Base Base Strength & Purity Yield Yield Base->Yield Solvent Solvent Choice (Polarity) Solvent->Yield Temp Reaction Temperature Temp->Yield SideRxns Side Reactions Temp->SideRxns Conc Concentration (Dilution) Conc->SideRxns  High Conc.  Increases Purity Purity SideRxns->Yield Decreases SideRxns->Purity Decreases

Caption: Key parameter relationships affecting yield and purity.

References

Technical Support Center: Dieckmann Condensation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dieckmann condensation of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann condensation and why is it useful for piperidine synthesis?

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] For piperidine derivatives, this reaction is a powerful tool for constructing the piperidin-3-one-2-carboxylate scaffold, a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The reaction involves the formation of a new carbon-carbon bond, leading to the cyclized product.[2]

Q2: What are the most common side reactions observed during the Dieckmann condensation of piperidine diesters?

The most frequently encountered side reactions include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the enolate of one molecule can react with the ester of another molecule, leading to dimers or oligomers. This is more prevalent when forming larger, strained rings.[3]

  • N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group (e.g., N-benzyl), this group can be cleaved under the strong basic conditions of the reaction.[4]

  • Protecting Group Instability: Certain nitrogen protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be unstable under strongly basic or high-temperature conditions, leading to deprotection and subsequent side reactions.

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester, an exchange can occur, leading to a mixture of products.

  • Hydrolysis: Premature quenching of the reaction with water or acidic solutions before the final acidification step can lead to hydrolysis of the ester and the β-keto ester product.

Q3: How does the choice of base affect the reaction outcome?

The choice of base is critical and can significantly impact the yield and side product profile.[5] Sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions. Common bases include:

  • Sodium hydride (NaH)

  • Potassium tert-butoxide (KOtBu)

  • Sodium ethoxide (NaOEt)

  • Lithium diisopropylamide (LDA)

Using an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters) is crucial to prevent transesterification.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired β-keto ester. 1. Insufficient base. 2. Inactive base. 3. Reaction conditions not optimal (temperature, time). 4. Intermolecular condensation is favored.1. Use at least one full equivalent of a strong base. The final deprotonation of the β-keto ester drives the equilibrium, so a stoichiometric amount of base is necessary.[6] 2. Use freshly opened or properly stored base. NaH, for instance, can lose activity upon prolonged exposure to air. 3. Systematically vary the reaction temperature and time. Some reactions require reflux, while others proceed at room temperature. 4. Perform the reaction under high dilution conditions to favor the intramolecular pathway.
A complex mixture of products is observed. 1. Multiple enolizable protons leading to different cyclization products. 2. Presence of side reactions like N-dealkylation or protecting group cleavage. 3. Transesterification.1. For unsymmetrical diesters, consider using a milder base or a kinetic deprotonation strategy (e.g., LDA at low temperature) to favor the formation of one enolate over the other. 2. Choose a more stable N-protecting group (e.g., a carbamate like Cbz over a simple alkyl group if N-dealkylation is an issue). For sensitive protecting groups, use milder conditions (e.g., KOtBu in THF at lower temperatures). 3. Ensure the alkoxide base matches the ester alkyl group.
Formation of a significant amount of high molecular weight species (oligomers/polymers). Intermolecular condensation is the predominant reaction pathway.1. Employ high-dilution conditions by slowly adding the diester to a solution of the base. 2. Consider using a solvent in which the intermediate enolate has limited solubility to favor intramolecular reaction.
Loss of the N-protecting group. The protecting group is not stable under the reaction conditions.1. For base-labile groups like Boc, consider using a milder base (e.g., potassium tert-butoxide) and lower reaction temperatures. 2. If N-dealkylation of an N-benzyl group is observed, consider switching to a more robust protecting group like a carbamate (e.g., Cbz) or an acyl group.

Data Presentation

Table 1: Comparison of Common Bases in a Benchmark Dieckmann Condensation

While specific data for piperidine substrates is sparse in comparative studies, the following table on the cyclization of diethyl adipate provides a general indication of the efficacy of different bases.

CatalystSolventTemperatureYield (%)
Sodium Ethoxide (NaOEt)TolueneReflux82
Sodium Hydride (NaH)TolueneReflux72
Sodium Amide (NaNH₂)XyleneReflux75
Dimsyl Ion (in DMSO)DMSONot Specified> Na/Toluene
Potassium tert-Butoxide (KOtBu)Solvent-freeNot SpecifiedNot Specified

Note: Yields are for the cyclization of diethyl adipate and may vary for piperidine substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation of an N-Protected Piperidine-2,6-dicarboxylate

This protocol is a generalized procedure based on standard Dieckmann condensation conditions and should be optimized for specific substrates.

Materials:

  • N-protected diethyl piperidine-2,6-dicarboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of inert gas.

  • Add anhydrous toluene to the flask, followed by the slow, dropwise addition of a solution of the N-protected diethyl piperidine-2,6-dicarboxylate (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Dieckmann_Condensation_Pathway cluster_main Dieckmann Condensation of N-Protected Piperidine-2,6-dicarboxylate Diester Piperidine-2,6-dicarboxylate Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaH) Dealkylated N-Dealkylated Product Diester->Dealkylated Strong Base/Heat Deprotected N-Deprotected Product Diester->Deprotected Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Attack Dimer Intermolecular Dimer/Oligomer Enolate->Dimer Intermolecular Attack Product β-Keto Ester Product Cyclized->Product -OR' troubleshooting_workflow Start Low Yield or Complex Mixture CheckBase Check Base Activity & Stoichiometry Start->CheckBase CheckConditions Optimize Reaction Conditions (Temp, Time) Start->CheckConditions CheckDilution Implement High Dilution Start->CheckDilution CheckProtectingGroup Evaluate N-Protecting Group Stability Start->CheckProtectingGroup Solution1 Use Fresh Base (≥1 eq.) CheckBase->Solution1 Solution2 Systematic Optimization CheckConditions->Solution2 Solution3 Slow Addition of Substrate CheckDilution->Solution3 Solution4 Change Protecting Group or Use Milder Conditions CheckProtectingGroup->Solution4

References

Technical Support Center: Purification of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, which is commonly synthesized via a Dieckmann condensation.

Q1: My final product is an oil and won't crystallize. How can I purify it?

A1: Oily products are common for this class of compounds. The recommended purification method is flash column chromatography on silica gel. If crystallization is desired, attempting to crystallize the product from a solvent system like n-hexane/ethyl acetate or n-hexane/diethyl ether may be effective. Seeding the solution with a small crystal, if available, can also induce crystallization.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: Multiple spots on a TLC plate indicate the presence of impurities. For a Dieckmann condensation, common impurities and side products can include:

  • Unreacted starting diester: The intramolecular condensation may be incomplete.

  • Intermolecular condensation products (oligomers): This is more likely if the reaction is run at a high concentration.[1]

  • Hydrolyzed product: The β-keto ester product can be susceptible to hydrolysis, especially if aqueous workup conditions are harsh or if wet solvents are used. Using anhydrous conditions is crucial.

  • Decarboxylated product: The β-keto ester can undergo decarboxylation, particularly if heated for extended periods under acidic or basic conditions.

  • Epimers: If the reaction conditions allow, epimerization at the C3 position is a possibility.

Q3: My yield is very low after purification. What are the potential causes?

A3: Low yields can stem from several factors related to the Dieckmann condensation and purification process:

  • Incomplete reaction: The Dieckmann condensation is a reversible equilibrium.[2] Ensure you are using a sufficient amount of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) under strictly anhydrous conditions to drive the reaction to completion.[3]

  • Reverse Dieckmann reaction: The purification process, especially if it involves prolonged exposure to acidic or basic conditions, can lead to the cleavage of the β-keto ester product.[4]

  • Product loss during workup: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.

  • Improper column chromatography technique: Using an incorrect solvent system can lead to poor separation and loss of product. It is advisable to optimize the solvent system using TLC before running the column.

Q4: What are the recommended conditions for flash column chromatography?

A4: Based on literature for similar N-benzyl piperidone derivatives, flash column chromatography on silica gel is a suitable purification method.[5][6] A common eluent system is a gradient of hexane and ethyl acetate (EtOAc) or hexane and diethyl ether (Et2O). The optimal ratio should be determined by TLC analysis of the crude product.

Data Presentation

Table 1: Typical Flash Column Chromatography Conditions for N-Benzyl Piperidone Derivatives

Compound ClassStationary PhaseEluent SystemTypical Ratio RangeReference
N-benzyl piperidinesSilica GelHexane-EtOAc95:5 to 80:20[5]
N-benzyl piperidinesSilica GelHexane-Et2O9:1 to 8:2[5]
N-benzyl piperidinesSilica GelHexanes/Ethyl acetate5:1 to 3:1[6]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound. The specific solvent system should be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Diethyl Ether) - HPLC grade

  • Glass column for chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation of the product spot from impurities (a product Rf of ~0.3 is often ideal).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be evaporated.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and visualize under a UV lamp and/or with a staining agent.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude Product (this compound) tlc Perform TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No column Purify by Flash Column Chromatography single_spot->column Yes troubleshoot_synthesis Troubleshoot Synthesis: - Check for incomplete reaction - Verify anhydrous conditions - Consider side reactions multiple_spots->troubleshoot_synthesis Yes pure_product Pure Product column->pure_product Successful optimize_column Optimize Column Conditions: - Adjust solvent polarity - Check for column overloading column->optimize_column Unsuccessful recrystallize Attempt Recrystallization pure_product->recrystallize If solid is required troubleshoot_synthesis->start optimize_column->column

Caption: Troubleshooting workflow for purification.

ChemicalStructures cluster_product Target Product cluster_impurities Potential Impurities Product This compound StartingMaterial Starting Diester (e.g., Diethyl 2-(benzylamino)adipate) Product_img HydrolyzedProduct Hydrolyzed Product (1-benzyl-6-oxopiperidine-3-carboxylic acid) DecarboxylatedProduct Decarboxylated Product (1-benzylpiperidin-2-one)

Caption: Target product and potential impurities.

References

Technical Support Center: Optimization of Reaction Conditions for N-Benzylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of N-benzylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing an N-benzylation reaction?

A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants (amine, benzylating agent, and base). These factors significantly influence the reaction rate, yield, and selectivity.[1]

Q2: What are the common benzylating agents used for N-benzylation?

A2: Benzyl halides, such as benzyl bromide and benzyl chloride, are commonly used due to their high reactivity under mild conditions. Benzyl alcohol can also be used, particularly in methods employing "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, which are considered greener as they produce water as the only byproduct. However, these methods often require a catalyst and higher temperatures.

Q3: How do I choose the right base for my N-benzylation reaction?

A3: The base's role is to deprotonate the amine, making it more nucleophilic. The choice of base is critical and depends on the acidity of the N-H bond. For less acidic amines, a stronger base is required for complete deprotonation. Common bases range from weaker inorganic bases like potassium carbonate (K₂CO₃) to stronger ones like sodium hydride (NaH). The strength of the base should be sufficient to deprotonate the amine without promoting unwanted side reactions.[1]

Q4: What is the role of the solvent in N-benzylation?

A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often preferred as they can enhance the rate of Sₙ2 reactions, which is the common mechanism for N-benzylation with benzyl halides.[2] However, the optimal solvent choice is substrate-dependent and should be determined experimentally.

Q5: My N-benzylation reaction is giving a low yield. What are the potential causes?

A5: Low yields can result from several factors including incomplete deprotonation of the amine, poor solubility of reactants, side reactions, or suboptimal reaction temperature.[1] A systematic troubleshooting approach is necessary to identify and address the specific cause.

Q6: I am observing the formation of a di-benzylated byproduct. How can I prevent this?

A6: The formation of a di-benzylated product occurs when the initially formed mono-benzylated amine, which can be more nucleophilic than the starting amine, reacts further with the benzylating agent. To minimize this, you can use a stoichiometric amount of the benzylating agent or a slight excess of the starting amine. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent over-alkylation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Benzylating Agent Check the purity and age of the benzyl halide. Consider purification if necessary.
Insufficiently Strong Base The chosen base may not be strong enough to deprotonate the amine effectively. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1]
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the progress.[1]
Poor Solubility of Reactants Reactants may not be fully dissolved in the chosen solvent. Select a solvent in which all reactants are soluble, such as DMF or DMSO.[1][2]
Catalyst Inactivity (if applicable) For reactions using benzyl alcohol, the catalyst may be inactive. Ensure the catalyst is fresh and handled under the appropriate conditions.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Suggested Solution
Di-benzylation The mono-benzylated product is reacting further. Use a stoichiometric amount of the benzylating agent or a slight excess of the amine. Monitor the reaction progress closely by TLC or GC and stop it upon consumption of the starting material.
O-benzylation (for substrates with hydroxyl groups) The hydroxyl group is competing with the amine for benzylation. Protect the hydroxyl group before the N-benzylation step. Alternatively, using a less polar, aprotic solvent or a bulkier base can sometimes sterically hinder O-alkylation.[1]
Quaternary Ammonium Salt Formation Over-alkylation of the amine. Use a precise stoichiometry of the benzylating agent and monitor the reaction carefully.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Suggested Solution
Emulsion Formation During Workup Emulsions can form during the aqueous extraction. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[1]
Co-elution of Product and Byproducts The product and byproducts have similar polarities, making separation by column chromatography difficult. Optimize the solvent system for column chromatography to achieve better separation. This may involve trying different solvent mixtures or using a gradient elution.[1]
Product is Water-Soluble The product may be soluble in the aqueous phase, especially if it is a salt. Ensure the aqueous layer is neutralized or made basic before extraction with an organic solvent.

Data Presentation

Table 1: Effect of Base on N-Benzylation Yield
Entry Amine Benzylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1AnilineBenzyl BromideK₂CO₃ACN801275
2AnilineBenzyl BromideCs₂CO₃ACN801288
3AnilineBenzyl BromideNaHTHF65892
4AnilineBenzyl BromideDBUCH₂Cl₂252465
5BenzylamineBenzyl BromideEt₃NDMF251870

Note: Yields are approximate and can vary based on specific substrate and reaction conditions. Data compiled from various sources for illustrative purposes.

Table 2: Effect of Solvent on N-Benzylation Yield
Entry Amine Benzylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1AnilineBenzyl ChlorideK₂CO₃Toluene1102468
2AnilineBenzyl ChlorideK₂CO₃DMF1102491
3AnilineBenzyl ChlorideK₂CO₃DMSO1102485
4AnilineBenzyl ChlorideK₂CO₃Acetonitrile822478
5AnilineBenzyl ChlorideK₂CO₃THF662455

Note: Yields are approximate and can vary based on specific substrate and reaction conditions. Data compiled from various sources for illustrative purposes.

Table 3: Effect of Temperature on N-Benzylation Yield
Entry Amine Benzylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1AnilineBenzyl AlcoholPd@La-BDC MOFToluene1206Low
2AnilineBenzyl AlcoholPd@La-BDC MOFToluene150697
3GlycerolBenzyl AlcoholHPA/K-10 ClayNone1304~55
4GlycerolBenzyl AlcoholHPA/K-10 ClayNone1504~75
5GlycerolBenzyl AlcoholHPA/K-10 ClayNone1604~78

Note: Yields are approximate and can vary based on specific substrate and reaction conditions. Data compiled from various sources for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of a Primary Amine with Benzyl Bromide
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF, ACN, or THF).

  • Deprotonation: Add the base (1.1 - 1.5 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 - 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or elevated temperature) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylated amine.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • Spot the TLC Plate: Using a capillary tube, spot the starting amine, the benzylating agent, and the reaction mixture on the baseline of a silica gel TLC plate. It is also advisable to co-spot the starting material and the reaction mixture in the same lane for better comparison.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or ninhydrin) to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elute the Column: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

  • Collect Fractions: Collect the eluent in separate fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

N_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Amine, Base, and Anhydrous Solvent atmosphere Establish Inert Atmosphere (N2/Ar) reactants->atmosphere add_benzyl Add Benzylating Agent atmosphere->add_benzyl heat Heat to Optimized Temperature add_benzyl->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Benzylated Product cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Solubility start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Optimize Temperature (Increase Gradually) cause2->sol2 sol3 Adjust Stoichiometry/ Protecting Groups cause3->sol3 sol4 Change Solvent (e.g., DMF, DMSO) cause4->sol4 Reaction_Pathway Amine Primary/Secondary Amine (R-NHR') Product N-Benzylated Amine (R-N(Bn)R') Amine->Product SN2 Reaction BenzylHalide Benzyl Halide (Bn-X) BenzylHalide->Product SN2 Reaction SideProduct Di-benzylated Product (R-N(Bn)₂) BenzylHalide->SideProduct Over-alkylation (Side Reaction) Base Base Base->Product SN2 Reaction Base->SideProduct Over-alkylation (Side Reaction) Product->SideProduct Over-alkylation (Side Reaction)

References

Technical Support Center: Prevention of Piperidone Intermediate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability and decomposition of piperidone intermediates encountered during organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: My piperidone intermediate has turned yellow/brown upon storage. What is the likely cause and how can I prevent this?

A1: Discoloration, typically to a yellow or brown hue, is a common sign of oxidation. Piperidine and its derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.

Prevention Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber-colored vials or store containers in the dark to prevent photodegradation, which can generate radical species that initiate oxidation.

  • Temperature Control: Store intermediates at low temperatures (e.g., in a refrigerator or freezer at -20°C) to reduce the rate of oxidative reactions.[1]

  • High Purity: Ensure the intermediate is of high purity, as trace metal ions can catalyze oxidation reactions.

Q2: I observed the formation of a white precipitate in my N-Boc-4-piperidone solution. What is happening?

A2: While N-Boc-4-piperidone is generally stable, the formation of a precipitate could be due to several factors, including temperature-dependent solubility or reaction with atmospheric components if the Boc-group is unintentionally cleaved. If the protecting group is compromised, the free piperidone can react with atmospheric carbon dioxide to form a carbonate salt, which is less soluble.

Troubleshooting:

  • Confirm Structure: Verify the structure of the precipitate using analytical techniques like NMR or IR spectroscopy.

  • Check Storage Conditions: Ensure the storage container is tightly sealed to prevent exposure to atmospheric CO2 and moisture.

  • Solvent Choice: Re-evaluate the solvent used for storage. A solvent in which the compound has lower solubility at colder temperatures might lead to precipitation if stored in a refrigerator.

Q3: My aldehyde-substituted piperidone intermediate seems to be degrading rapidly, even at room temperature. How can I improve its stability?

A3: Aldehyde-type intermediates derived from piperidone scaffolds are known to be unstable.[1][2] Their degradation can occur through various pathways, including oxidation to the corresponding carboxylic acid, self-condensation (aldol reaction), or other side reactions.

Stabilization Protocol:

  • Low-Temperature Storage: It is critical to store these intermediates at low temperatures, such as -20°C, to prevent degradation over time.[1]

  • Inert Atmosphere: Handle and store the aldehyde under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Use Immediately: If possible, use the aldehyde intermediate in the subsequent reaction step immediately after its synthesis and purification to minimize the opportunity for decomposition.

  • Mild Reaction Conditions: During its synthesis, employ mild reaction conditions, such as mild acidic hydrolysis for deprotection, to avoid the formation of byproducts that can catalyze its decomposition.[1]

Q4: What are the best general practices for storing piperidone intermediates to ensure their long-term stability?

A4: The following general practices are recommended for the storage of most piperidone intermediates:

  • Container: Use a clean, dry, and tightly sealed container made of an inert material (e.g., glass).

  • Atmosphere: Displace air with an inert gas like nitrogen or argon before sealing the container.

  • Temperature: Store in a cool, dark place. For particularly sensitive intermediates, refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • Purity: Store the compound in its purest form, as impurities can often catalyze decomposition.

  • Labeling: Clearly label the container with the compound name, structure, date of synthesis, and storage conditions.

Troubleshooting Guides

Issue 1: Unexpected Byproduct Formation During Synthesis

Symptom: TLC or LC-MS analysis of your reaction mixture shows multiple unexpected spots or peaks, indicating the formation of byproducts and decomposition of the desired piperidone intermediate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Many side reactions, such as polymerization and decomposition, are accelerated at higher temperatures. Monitor the reaction at a lower temperature, even if it proceeds more slowly.
Incorrect pH The stability of many piperidone intermediates is pH-dependent. Optimize the pH of the reaction mixture. For instance, some intermediates may be more stable under slightly acidic or basic conditions. Perform small-scale experiments across a pH range to determine the optimal condition.
Presence of Oxygen If the intermediate is sensitive to oxidation, byproduct formation may be due to the presence of air. Perform the reaction under an inert atmosphere of nitrogen or argon. Use degassed solvents.
Reactive Functional Groups Unprotected functional groups on the piperidone ring or its substituents can lead to side reactions. Utilize appropriate protecting groups. For example, the N-Boc group is commonly used to prevent unwanted reactions at the piperidine nitrogen.[3]
Prolonged Reaction Time Leaving a reaction to run for too long can lead to the decomposition of the product. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the product concentration begins to decrease.
Issue 2: Decomposition During Purification by Column Chromatography

Symptom: The desired piperidone intermediate appears to decompose on the silica gel column, resulting in low recovery and the elution of multiple impurity fractions.

Troubleshooting Workflow:

Troubleshooting Column Chromatography Troubleshooting Piperidone Decomposition on Silica Gel start Low recovery/decomposition during column chromatography check_stability Is the compound stable to silica? (Test by spotting on a TLC plate and letting it sit) start->check_stability is_stable Yes, stable check_stability->is_stable Stable not_stable No, unstable check_stability->not_stable Unstable overloading Check for column overloading. Reduce the amount of crude material. is_stable->overloading solvent_system Optimize the solvent system. A less polar eluent might reduce contact time. is_stable->solvent_system deactivate_silica Deactivate the silica gel. (e.g., with triethylamine for basic compounds) not_stable->deactivate_silica alt_chrom Use an alternative stationary phase. (e.g., alumina, reverse-phase C18) deactivate_silica->alt_chrom alt_purification Consider alternative purification methods. (e.g., recrystallization, distillation) alt_chrom->alt_purification

Caption: Decision workflow for troubleshooting decomposition during column chromatography.

Data on Intermediate Stability

Intermediate ClassKey Stability ConcernsRecommended Storage ConditionsReference
Aldehyde-substituted Piperidones Prone to rapid degradation at room temperature (e.g., oxidation, self-condensation).-20°C, under inert atmosphere.[1]
Enamines of Piperidones Susceptible to hydrolysis, with the rate being pH-dependent.Store under anhydrous conditions. Avoid acidic or highly basic environments.[4][5]
N-unprotected Piperidones The secondary amine is susceptible to oxidation and reaction with atmospheric CO2.Store under an inert atmosphere, tightly sealed.
Photoreactive Piperidones Some derivatives can undergo photodegradation upon exposure to UV light.Store in the dark or in amber vials.

Key Experimental Protocols

Protocol 1: Handling and Storage of Air-Sensitive Piperidone Intermediates under an Inert Atmosphere

This protocol describes the general procedure for creating an inert atmosphere in a flask for the storage or reaction of oxygen-sensitive piperidone intermediates.

Materials:

  • Round-bottom flask with a rubber septum

  • Nitrogen or argon gas source with a regulator

  • Needles and tubing

  • Schlenk line or balloon setup

Procedure:

  • Drying the Glassware: Ensure the flask is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Purging the Flask:

    • Place the piperidone intermediate in the flask.

    • Seal the flask with a rubber septum.

    • Insert a needle connected to the inert gas line through the septum.

    • Insert a second needle as a vent.

    • Allow the inert gas to flow through the flask for several minutes to displace the air.

    • Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.

  • Storage:

    • For short-term storage, a balloon filled with inert gas can be affixed to a needle inserted through the septum.

    • For long-term storage, seal the septum with parafilm and store in a cool, dark place.

Inert Atmosphere Setup Handling Air-Sensitive Intermediates cluster_setup Inert Atmosphere Setup cluster_procedure Procedure Flask Flask with Piperidone Intermediate Septum Rubber Septum Vent Flask->Vent Outlet N2_source Nitrogen/Argon Source N2_source->Flask Inlet Needle step1 1. Dry Glassware step2 2. Add Intermediate step1->step2 step3 3. Seal with Septum step2->step3 step4 4. Purge with Inert Gas step3->step4 step5 5. Store Appropriately step4->step5

Caption: Workflow for handling piperidone intermediates under an inert atmosphere.

Protocol 2: Recrystallization of a Piperidone Intermediate

This protocol provides a general method for the purification of a solid piperidone intermediate by recrystallization.

Materials:

  • Crude piperidone intermediate

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a potential solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a solvent pair (one in which the compound is soluble and one in which it is not) can be used.

  • Dissolution: Place the crude piperidone intermediate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Signaling Pathways and Decomposition Mechanisms

Decomposition Pathway: Oxidation of Piperidone

A common degradation pathway for piperidone intermediates is oxidation, particularly at the carbon atoms alpha to the nitrogen. This can be initiated by light, heat, or metal catalysts and leads to the formation of various oxidized species, including hydroxylated compounds and ring-opened products.

Oxidation Pathway General Oxidation Pathway of a Piperidone Intermediate Piperidone Piperidone Intermediate Radical_Initiation Radical Initiation Piperidone->Radical_Initiation O2, light, heat, or metal ions Peroxy_Radical Peroxy Radical Radical_Initiation->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-abstraction Oxidized_Products Hydroxylated Products, Ring-Opened Products Hydroperoxide->Oxidized_Products Decomposition

Caption: A simplified pathway for the oxidation of piperidone intermediates.

References

Technical Support Center: Scaling Up Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of piperidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Scale-Up Issues

Q1: We are observing a significant drop in yield when scaling up our piperidine synthesis from lab (gram) to pilot (kilogram) scale. What are the primary causes and potential solutions?

A: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that become more pronounced in larger reactors.[1] The main culprits are often related to mass and heat transfer limitations.

  • Inefficient Heat Transfer: Exothermic reactions are common in piperidine synthesis. Larger reactors have a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[1] This can lead to localized "hot spots," causing degradation of reactants, intermediates, or the final product.[1]

  • Poor Mixing and Mass Transfer: Inadequate mixing in a large vessel can result in a heterogeneous reaction environment with localized concentration gradients.[1][2] This can lead to incomplete reactions and the formation of byproducts.[1]

  • Reagent Addition Rate: The rate at which reagents are added becomes more critical at a larger scale. Rapid addition can worsen exotherms and promote undesirable side reactions.[1]

Troubleshooting & Optimization:

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and precise temperature control.[1]
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller designEnsures homogeneity and improves heat and mass transfer.[1]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via a pumpMinimizes exotherm and maintains a low concentration of reactive species.[1]
Solvent Volume ConcentratedMore diluteHelps to better control the reaction temperature.[1]

Q2: We are seeing an increase in impurities, particularly dialkylation byproducts and unreacted starting materials, upon scale-up. How can we minimize these?

A: The formation of impurities is often exacerbated at a larger scale due to the same factors affecting yield.[1] Over-alkylation, resulting in a quaternary ammonium salt, is a common byproduct in N-alkylation reactions of piperidine.[1]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry, often using a slight excess of piperidine.

  • Controlled Addition: Add the alkylating agent slowly to maintain a low concentration and minimize over-alkylation.[1]

  • Temperature Management: Maintain a lower reaction temperature to reduce the rate of side reactions.[1]

  • Reaction Monitoring: Monitor the reaction to completion using techniques like TLC, GC, or LC-MS before workup to ensure full conversion of starting materials.[1]

Below is a logic diagram to guide troubleshooting impurity formation.

G start Impurity Formation Observed check_purity Identify Impurity (e.g., by LC-MS, GC-MS) start->check_purity dialkylation Dialkylation Product check_purity->dialkylation Is it an over-alkylation product? unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Is it unreacted starting material? other_byproduct Other Byproducts check_purity->other_byproduct Is it another byproduct? solution_dialkylation Slow down alkylating agent addition Lower reaction temperature Adjust stoichiometry dialkylation->solution_dialkylation solution_sm Improve mixing efficiency Increase reaction time Optimize temperature unreacted_sm->solution_sm solution_other Re-evaluate reaction conditions Consider protecting groups Optimize catalyst other_byproduct->solution_other

Caption: Troubleshooting logic for impurity formation.

Challenges in Specific Synthetic Routes

Hydrogenation of Pyridine

Q3: We are performing a catalytic hydrogenation of a substituted pyridine, but the reaction is slow and incomplete. What could be the issue?

A: The hydrogenation of the stable aromatic pyridine ring can be challenging, and several factors can hinder the reaction's success.

  • Catalyst Poisoning: The basic nature of the pyridine substrate and the piperidine product can poison the catalyst.[3]

  • Catalyst Activity: The choice of catalyst is crucial. Rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C) for pyridine reduction.[4] Platinum(IV) oxide (PtO₂) is also highly effective, especially for substituted pyridines.[4][5]

  • Reaction Conditions: High pressure and temperature are often required.[6] The use of an acidic solvent like glacial acetic acid can help by protonating the nitrogen, which can reduce catalyst poisoning and facilitate hydrogenation.[4]

Catalyst and Condition Comparison for Pyridine Hydrogenation:

CatalystTypical Pressure (atm)Typical Temperature (°C)SolventNotes
PtO₂ 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[4]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[4]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[4]
Nickel High170 - 200-Often used for the synthesis of piperidine itself.[4][6]

Q4: How can we separate the final piperidine product from pyridine starting material?

A: This can be difficult due to the formation of a constant boiling azeotropic mixture of piperidine and pyridine (approximately 92% piperidine and 8% pyridine).[4] Simple fractional distillation is often ineffective.[4]

Alternative Separation Techniques:

  • Azeotropic Distillation: Using water can help to break the azeotrope.

  • Selective Salt Formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[4]

Reductive Amination

Q5: During the reductive amination to produce a substituted piperidine, we are observing the formation of N,N-dicyclopentylamine and cyclopentanol as side products. How can these be minimized?

A: These are common side products in reductive amination.[7]

  • N,N-dicyclopentylamine: This is formed from the reaction of the desired product with another molecule of the ketone.

  • Cyclopentanol: This results from the reduction of the ketone starting material.

Strategies for Minimization:

  • Stoichiometry Control: Use a slight excess of the amine component relative to the ketone to favor the formation of the desired imine intermediate.[7]

  • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise to the reaction mixture. This maintains a low concentration of the reducing agent, which favors the reduction of the imine over the ketone.[7]

The workflow for optimizing a reductive amination is outlined below.

G start Reductive Amination Scale-up reaction_setup Combine Amine and Ketone start->reaction_setup imine_formation Imine Formation reaction_setup->imine_formation reduction Addition of Reducing Agent imine_formation->reduction workup Workup and Purification reduction->workup side_reaction1 Ketone Reduction (e.g., Cyclopentanol) reduction->side_reaction1 product Desired Piperidine Product workup->product side_reaction2 Over-alkylation (e.g., N,N-dicyclopentylamine) product->side_reaction2 optimization1 Control Reducing Agent Addition Rate optimization1->reduction optimization2 Adjust Amine/Ketone Stoichiometry optimization2->reaction_setup

Caption: Workflow for reductive amination.

Purification and Handling

Q6: Our purified piperidine has a yellow tint. What is the cause and how can we remove it?

A: A yellow discoloration in piperidine is typically due to oxidation products.[4][5] While this may not be problematic for all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[4]

Q7: What are the key safety precautions to consider when scaling up piperidine synthesis?

A: Piperidine is a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin.[8][9] It can cause severe skin burns and eye damage.[8][10]

Key Safety Measures:

  • Ventilation: Work in a well-ventilated area or use a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use non-sparking tools and ensure containers are grounded and bonded.[9]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[8]

  • Incompatible Materials: Piperidine is incompatible with strong acids, heavy metal salts, and carbon dioxide.[9]

Experimental Protocols

Protocol 1: General N-Alkylation of Piperidine

This protocol describes a general procedure for the N-alkylation of piperidine.

  • To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[5]

  • Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.[5]

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[5]

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography.

Protocol 2: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol provides a method for the hydrogenation of a substituted pyridine.

  • In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]

  • Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]

  • Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 atm).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4]

  • Monitor the reaction progress by techniques like GC-MS or TLC.[4]

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

  • Further purification can be achieved by distillation or crystallization.

References

Technical Support Center: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of impurities in Methyl 1-benzyl-6-oxopiperidine-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: While specific impurities are highly dependent on the synthetic route, common classes of impurities may include:

  • Unreacted Starting Materials: Residual benzylamine or methyl acrylate derivatives used in the initial steps.

  • Side-Reaction Byproducts: Products from side reactions such as polymerization of acrylates or byproducts from a Dieckmann condensation if used.[1]

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous workup or if exposed to acidic or basic conditions.

  • Decarboxylation Products: The β-keto ester moiety can undergo decarboxylation under certain conditions, particularly if heated in the presence of acid or base.[1]

  • Diastereomers: If any chiral centers are present or introduced, diastereomeric impurities may form. The relative stereochemistry of piperidine rings can often be controlled or epimerized under thermodynamic conditions.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, quantification, and purity assessment of piperidine compounds.[3] It is excellent for separating non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile impurities.[4] For non-volatile compounds, a derivatization step may be necessary to improve chromatographic behavior.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolable impurities. It can help identify the presence of different tautomers (keto-enol forms) or diastereomers.[5]

  • Mass Spectrometry (MS): Provides molecular weight information for the main compound and impurities, aiding in their identification.

Q3: What are the recommended general purification strategies for this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities. It is a standard method for purifying β-keto esters from reaction mixtures.[5]

  • Recrystallization: Ideal for crystalline solid products to remove small amounts of impurities. The choice of solvent is critical for achieving high purity and yield.

  • Preparative HPLC: Can be used for difficult separations where flash chromatography is insufficient, such as separating closely related diastereomers.

Troubleshooting Guide

Q1: My reaction mixture shows multiple spots on a TLC plate. How should I approach purification?

A1:

  • Identify the Product Spot: Use a co-spot (a spot of the starting material next to a spot of the reaction mixture) to identify the starting material. The product spot should be new. If a pure standard is available, use it as a reference.

  • Optimize TLC Conditions: Find a solvent system that provides good separation (Rf values between 0.2 and 0.8) for all major components. This solvent system will be the starting point for developing a flash column chromatography method.

  • Perform Flash Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system. Collect fractions and analyze them by TLC to pool the pure product fractions.

Q2: The ¹H NMR spectrum of my purified product shows more peaks than expected. What could be the cause?

A2:

  • Keto-Enol Tautomerism: β-keto esters can exist as a mixture of keto and enol tautomers in solution, leading to two sets of signals in the NMR spectrum.[5] The ratio may vary depending on the solvent used.

  • Rotational Isomers (Rotamers): Amides, such as the lactam in the 6-oxopiperidine ring, can exhibit restricted rotation around the C-N bond, leading to the presence of multiple conformers that are distinct on the NMR timescale.

  • Residual Solvent: Check for common solvent peaks (e.g., ethyl acetate, hexane, dichloromethane) that may have been retained from the purification process.

  • Water: A broad peak may indicate the presence of water.

  • Unresolved Impurities: Even after purification, minor impurities may persist. Consider re-purifying using a different technique or a more optimized chromatography method.

Q3: My product purity is still low after a standard silica gel column. What are my options?

A3:

  • Change the Stationary Phase: If impurities are very close in polarity to your product on silica, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.

  • Optimize the Mobile Phase: Try a different solvent system for your silica column. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can sometimes improve separation.

  • Recrystallization: If your compound is a solid, attempt recrystallization from various solvents or solvent mixtures. This can be very effective at removing small amounts of impurities.

  • Derivatization: In some cases, impurities like alcohols can be derivatized (e.g., esterified) to change their polarity, making them easier to separate by chromatography.[6]

Q4: I observe an extra peak in my HPLC analysis that is not present in my standards. How can I identify it?

A4: The appearance of unexpected peaks in HPLC can be due to differential ionization or interactions with the stationary phase.[7]

  • Method Validation: First, ensure the peak is not an artifact. Inject a blank (solvent only) to check for ghost peaks. Vary the injection volume; impurity peaks should scale linearly with concentration.[7]

  • Adjust Mobile Phase: Modify the mobile phase pH with buffers to see if the peak shape or retention time changes, which can indicate an ionizable compound.[7]

  • LC-MS Analysis: The most direct way to identify the unknown peak is to use HPLC coupled with a mass spectrometer (LC-MS). The mass spectrum of the unknown peak will provide its molecular weight, which is a critical piece of information for structural identification.

Data Presentation

Table 1: Typical Analytical Parameters for Quality Control

TechniqueParameterTypical ConditionsPurpose
HPLC ColumnC18 Reverse-Phase, 5 µm, 4.6 x 250 mmSeparation of main compound and non-volatile impurities.[3]
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Elution of components based on polarity.
DetectorUV at 254 nmDetection of aromatic compounds.
Flow Rate1.0 mL/minStandard analytical flow rate.
GC-MS ColumnCapillary column (e.g., DB-5ms)Separation of volatile and semi-volatile components.[8]
Carrier GasHelium or HydrogenMobile phase for GC.[8]
Injector Temp.250 °CVaporization of the sample.[8]
DetectorMass Spectrometer (EI mode)Identification based on mass-to-charge ratio.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the column (dry loading).

  • Elution: Start eluting with the determined solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Analytical HPLC Method
  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% water / 10% acetonitrile with 0.1% formic acid) for at least 15 minutes.

    • Set the column oven temperature (e.g., 30 °C).

    • Set the UV detector wavelength (e.g., 254 nm).

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient, for example, from 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and calculate the relative purity of your compound.

Visualizations

G cluster_start Impurity Identification & Resolution Workflow Crude Crude Product TLC Initial Analysis (TLC/LCMS/NMR) Crude->TLC Decision1 Impurities Detected? TLC->Decision1 Pure Product is Pure (Proceed to Characterization) Decision1->Pure No Decision2 Nature of Impurity? Decision1->Decision2 Yes Chrom Flash Column Chromatography Decision2->Chrom Polarity Difference Recryst Recrystallization Decision2->Recryst Crystalline Solid Prep_HPLC Preparative HPLC Decision2->Prep_HPLC Difficult Separation Analysis Purity Check (HPLC/NMR) Chrom->Analysis Recryst->Analysis Prep_HPLC->Analysis Decision3 Purity > 95%? Analysis->Decision3 Isolated Isolated Pure Product Decision3->Isolated Yes Re_Purify Re-Purify or Re-Synthesize Decision3->Re_Purify No G cluster_troubleshooting Troubleshooting Logic for Unexpected Analytical Results Problem Problem: Unexpected Peaks in NMR or HPLC Check1 Is it a known artifact? Problem->Check1 Solvent Action: Check for residual solvent or water peaks in NMR. Check1->Solvent NMR Issue Blank Action: Inject solvent blank in HPLC. Check1->Blank HPLC Issue Check2 Is it a tautomer or rotamer? Check1->Check2 No Resolved Issue Identified Solvent->Resolved Blank->Resolved VT_NMR Action: Perform variable temperature NMR. Check2->VT_NMR Yes Check3 Is it a process impurity? Check2->Check3 No VT_NMR->Resolved LCMS Action: Run LC-MS to get MW of impurity. Check3->LCMS Yes RePurify Action: Re-purify product using an alternative method. LCMS->RePurify RePurify->Resolved

References

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of stereochemically-defined piperidine derivatives.

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction

Question: I am observing low diastereoselectivity in my Pictet-Spengler reaction for the synthesis of a piperidine derivative. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction often stems from factors influencing the facial selectivity of the nucleophilic attack on the iminium ion intermediate.[1] Key factors include reaction temperature, the nature of the acid catalyst, solvent effects, and substrate-inherent properties.[1]

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state.[1]

    • Solution: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions might sometimes yield better results.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the diastereomeric transition states.[1]

    • Solution: Experiment with solvents of different polarities such as toluene, dichloromethane, or acetonitrile.[1]

  • Substrate Control: Steric and electronic properties of the substituents on the starting materials can significantly influence the direction of cyclization.[1]

    • Solution: If feasible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired isomer.[1]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature start->temp Lower temperature catalyst Screen Acid Catalysts start->catalyst Change acid/concentration solvent Vary Solvent start->solvent Test different polarities substrate Modify Substrate (if possible) start->substrate Increase steric bulk outcome Improved Diastereoselectivity temp->outcome catalyst->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Reduction

Question: My enzymatic reduction of a piperidinone precursor is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity of this bioreduction?

Answer:

Low enantioselectivity in enzymatic reductions can be attributed to several factors, including the choice of enzyme, cofactor regeneration, substrate or product inhibition, and reaction conditions like pH and temperature.

Potential Causes & Troubleshooting Steps:

  • Enzyme Selection: The chosen carbonyl reductase may not possess the optimal substrate specificity for your particular piperidinone derivative.[1]

    • Solution: Screen a library of different carbonyl reductases to identify an enzyme with higher selectivity for your substrate.

  • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect selectivity.[1]

    • Solution: Ensure an efficient cofactor regeneration system is in place (e.g., using a secondary enzyme like glucose dehydrogenase).

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[1]

    • Solution: Optimize substrate loading and consider in-situ product removal strategies.

  • pH and Temperature: Enzyme activity and selectivity are highly sensitive to the pH and temperature of the reaction medium.[1]

    • Solution: Perform a systematic screen of pH and temperature to find the optimal conditions for both enzyme activity and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are common side reactions in stereoselective piperidine synthesis?

A1: Common side reactions include epimerization at stereocenters, over-reduction of functional groups, and the formation of byproducts from competing reaction pathways. For instance, in reactions where piperidine is used as a base, the formation of piperidine-related adducts can occur. Careful control of reaction conditions and purification are crucial to minimize these side reactions.

Q2: How can I monitor the progress and stereochemical outcome of my reaction?

A2: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). To determine the stereochemical outcome, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice for determining enantiomeric excess (ee). Diastereomeric ratio (dr) can often be determined by ¹H NMR spectroscopy.

Q3: My chiral catalyst seems to be inactive or shows low selectivity. What should I check?

A3: The purity of the chiral ligand and the metal precursor is critical. Impurities can poison the catalyst or lead to the formation of non-selective catalytic species. Ensure all reagents and solvents are of high purity and are appropriately dried, as water can interfere with many catalytic systems. Additionally, the metal-to-ligand ratio can significantly impact performance; it is advisable to screen different ratios to find the optimum. Finally, for some catalysts, a pre-formation step might be necessary to generate the active catalytic species.[2]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different stereoselective piperidine synthesis methods, allowing for easy comparison of their efficacy.

Table 1: Rh-Catalyzed Asymmetric [2+2+2] Cycloaddition [3]

EntryLigandYield (%)ee (%)
1TADDOL-based (T1)5388
2TADDOL-based (T2)2091
3TADDOL-based (T3)3393
4BINOL-based (B1)3040
5CKphos7794
Reaction conditions: 1.6 equiv 1a, 1.0 equiv 2, 0.05 equiv [Rh(C₂H₄)₂Cl]₂, 0.10 equiv ligand, reaction concentration: 0.05M.

Table 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

EntryDeviation from Standard ConditionsYield (%)ee (%)
1Standard Conditions*8196
2< 1 M concentrationLow Conversion-
3Different C₂-symmetric bisphosphinesLower Yields-
Standard Conditions: Phenyl carbamate dihydropyridine (1a), phenyl boronic acid, [Rh(COD)Cl]₂/ligand, CsOH in a THP:toluene:H₂O (1:1:1) solvent mixture at 70 °C.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Organocatalytic Domino Michael Addition/Aminalization[5]

This protocol utilizes an O-TMS protected diphenylprolinol as an organocatalyst for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters.

  • To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at the designated temperature.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

General Experimental Workflow

G input Starting Materials (e.g., Aldehydes, Imines, Nitroolefins, Pyridines) reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis input->reaction purification Workup & Purification reaction->purification analysis Analysis - Chiral HPLC/GC (ee) - NMR (dr) - MS purification->analysis

Caption: General experimental workflow for piperidine synthesis.[2]

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction[2][4]

This three-step process provides access to a wide variety of enantioenriched 3-substituted piperidines from pyridine.[4][5]

  • Partial Reduction of Pyridine: To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise. Stir for 1 hour at room temperature. After workup, the crude tetrahydropyridine (THP) is used in the next step.[6]

  • Catalyst Pre-formation: In a glovebox, add [Rh(COD)Cl]₂ (1.0 equiv) and the chiral diene ligand (2.2 equiv) to THF. Stir for 30 minutes.[2]

  • Asymmetric Carbometalation: To a separate reaction vessel, add the THP (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution. Add toluene, THF, and water in a 1:1:1 ratio, followed by aqueous CsOH (2.0 equiv). Stir the reaction mixture at 70 °C for 20 hours.[2]

  • Reduction to Piperidine: The resulting enantioenriched 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Protocol 3: Chemo-Enzymatic Asymmetric Dearomatization[2][7]

This method uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined piperidines.

  • Enzyme and Cofactor Preparation: Prepare a buffered solution containing the amine oxidase, ene imine reductase, and the necessary cofactors (e.g., FAD, NAD(P)H) and a regeneration system.

  • Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.[2]

  • Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.[2]

  • Workup: Quench the reaction by adding an equal volume of isopropanol. Centrifuge to precipitate the enzymes.[2]

  • Extraction: Basify the supernatant to pH > 12 and extract with an organic solvent (e.g., ethyl acetate). Dry, filter, and concentrate the organic layers to obtain the product.[2]

Chemo-Enzymatic Workflow

G pyridine Activated Pyridine thp N-Substituted Tetrahydropyridine pyridine->thp Chemical Reduction enzyme One-Pot Amine Oxidase/ Ene Imine Reductase Cascade thp->enzyme piperidine Stereo-defined Piperidine enzyme->piperidine Biocatalytic Dearomatization

Caption: Chemo-Enzymatic Asymmetric Dearomatization Workflow.[6]

References

Technical Support Center: Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. Is this acceptable for my reaction, and how can I remove the color?

A yellow coloration in piperidine is typically due to oxidation products.[1] While this may not impact all applications, for reactions requiring high purity, it is advisable to purify the piperidine. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[1]

Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this and what's a better method?

Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation, making complete separation by simple fractional distillation challenging.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, use selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not. This allows for the separation of the solid piperidine carbonate by filtration.[1]

Q3: My solution of piperidine in DMF crystallized upon storage. What is the cause and how can I prevent this?

The crystallization is likely due to the formation of a salt.[1] Piperidine, being a base, can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][2] To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this from happening in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Troubleshooting Guides for Specific Synthesis Reactions

This section provides troubleshooting for common issues encountered in key piperidine derivative synthesis methodologies.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids.

Q: My Pictet-Spengler reaction is giving a low yield. What are the potential causes and solutions?

Low yields in the Pictet-Spengler reaction can arise from several factors related to the reactants and reaction conditions.

Potential CauseSuggested Solution
Poorly activated aromatic ring The aromatic ring of the β-arylethylamine may not be sufficiently electron-rich for electrophilic attack. Introduce electron-donating groups on the aromatic ring to increase its nucleophilicity.[3]
Unstable iminium ion The intermediate iminium ion may not be forming efficiently or may be unstable. Ensure acidic conditions to promote imine formation and subsequent protonation to the iminium ion.[4]
Suboptimal reaction conditions The temperature and reaction time may not be optimized. Experiment with varying the temperature and monitor the reaction progress using TLC to determine the optimal reaction time.
Steric hindrance Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can hinder the cyclization step. Consider using less sterically hindered starting materials if possible.
Hofmann-Löffler-Freytag Reaction

This reaction is a powerful method for the synthesis of pyrrolidines and piperidines through the cyclization of N-haloamines.

Q: I am observing significant side product formation in my Hofmann-Löffler-Freytag reaction. How can I improve the selectivity?

Side product formation is a common issue in this radical-based reaction. Controlling the reaction conditions is key to improving the yield of the desired piperidine derivative.

Potential CauseSuggested Solution
Intermolecular reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Run the reaction at a lower concentration to favor the intramolecular pathway.
Formation of undesired ring sizes While 1,5-hydrogen abstraction leading to a six-membered ring is desired for piperidine synthesis, competing 1,4- or 1,6-hydrogen abstractions can lead to five- or seven-membered rings. The choice of the N-haloamine precursor is critical for directing the regioselectivity of the hydrogen atom transfer.
Over-oxidation or decomposition The reaction conditions may be too harsh, leading to degradation of the starting material or product. If using thermal initiation, try lowering the temperature. If using photochemical initiation, adjust the light intensity or wavelength.
Solvent effects The solvent can influence the conformation of the N-haloamine and thus the efficiency of the desired hydrogen abstraction. Experiment with different solvents to find the optimal medium for the reaction.
Reductive Amination of Glutaraldehyde

Reductive amination of glutaraldehyde with a primary amine is a direct method for the synthesis of N-substituted piperidines.

Q: My reductive amination of glutaraldehyde is resulting in a complex mixture of products. What are the likely side reactions and how can I minimize them?

The reactivity of glutaraldehyde can lead to several side products if the reaction is not carefully controlled.

Potential CauseSuggested Solution
Polymerization of glutaraldehyde Glutaraldehyde can polymerize, especially under basic conditions. Prepare fresh solutions of glutaraldehyde and consider adding it slowly to the reaction mixture.
Over-alkylation of the amine The newly formed secondary amine (the piperidine ring) can react further with glutaraldehyde, leading to undesired byproducts. Use a controlled stoichiometry of glutaraldehyde to the primary amine.
Formation of aldol condensation products Glutaraldehyde can undergo self-condensation or react with other carbonyl compounds present. Maintain a neutral or slightly acidic pH to minimize aldol reactions.
Inefficient reduction of the imine intermediate If the imine intermediate is not reduced efficiently, it can be susceptible to hydrolysis or other side reactions. Ensure the reducing agent is active and added in a sufficient amount. Sodium cyanoborohydride or sodium triacetoxyborohydride are often effective for this transformation.[5]

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol is a representative example and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene, dichloromethane, or methanol).

  • Acid Catalyst: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Hofmann-Löffler-Freytag Reaction

Caution: N-haloamines can be unstable. This reaction should be performed in a well-ventilated fume hood.

  • Formation of N-haloamine: Dissolve the secondary amine in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) portion-wise. Stir the reaction in the dark until the starting amine is consumed (monitor by TLC).

  • Cyclization: In a separate flask, prepare a solution of a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid) in a suitable solvent. Add the N-haloamine solution dropwise to the acidic solution while irradiating with a UV lamp or heating.

  • Work-up: After the reaction is complete, carefully quench the reaction by pouring it into a cold, basic solution (e.g., aqueous sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting piperidine derivative by distillation or column chromatography.

General Protocol for Reductive Amination of Glutaraldehyde
  • Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile), add a solution of glutaraldehyde (1.0-1.2 eq) dropwise at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using a suitable acid (e.g., acetic acid).

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by adding acetone. Adjust the pH to be basic and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the N-substituted piperidine by column chromatography or distillation.

Visualizations

troubleshooting_workflow start Low Yield or Side Product Formation check_reagents Verify Reagent and Solvent Quality start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup and Purification workup_ok Product Loss During Workup? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature, Concentration, Time conditions_ok->optimize_conditions No refine_workup Refine Extraction/ Purification Technique workup_ok->refine_workup Yes end Improved Synthesis workup_ok->end No purify_reagents->check_reagents optimize_conditions->check_conditions refine_workup->check_workup

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

pictet_spengler_workflow start Start dissolve Dissolve Tryptamine and Aldehyde start->dissolve add_acid Add Acid Catalyst dissolve->add_acid react Stir and/or Heat (Monitor by TLC) add_acid->react neutralize Neutralize Reaction react->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify end Pure Product purify->end piperidine_signaling Piperidine_Derivative Piperidine Derivative Receptor Receptor (e.g., GPCR, Ion Channel) Piperidine_Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Activates/ Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, STAT3) Signaling_Cascade->Transcription_Factor Modulates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

References

Technical Support Center: Optimizing Catalyst Selection for Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst selection in piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, presented in a simple question-and-answer format.

N-Functionalization

Question: I am attempting the N-alkylation of my piperidine substrate, but I am observing significant amounts of the dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common issue in the N-alkylation of piperidines. Here are several strategies to favor mono-alkylation:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the

Technical Support Center: Synthesis of 6-Oxopiperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-oxopiperidine-3-carboxylates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-oxopiperidine-3-carboxylates, particularly via the Dieckmann condensation.

Question 1: My reaction is resulting in a low yield or no product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 6-oxopiperidine-3-carboxylates, especially through Dieckmann condensation, are a common issue. Several factors can contribute to this problem.

  • Insufficient or Inappropriate Base: The Dieckmann condensation is base-catalyzed and requires at least one equivalent of a strong base. The basicity of the alkoxide should match the ester group to avoid transesterification. For ethyl esters, sodium ethoxide is a common choice. The use of stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents can also be effective and may minimize side reactions.[1][2]

  • Reaction Equilibrium: The final deprotonation of the β-keto ester product is the driving force of the reaction.[3] If the product does not have an acidic α-proton, the reaction can be reversible and may not proceed to completion.[4]

  • Reaction Conditions:

    • Temperature: While refluxing in solvents like toluene is common, excessively high temperatures can lead to decomposition or side reactions.[1]

    • Reaction Time: The reaction may require several hours to reach completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

    • Moisture: The presence of water can hydrolyze the ester starting material and the base, leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.

  • Starting Material Quality: Impurities in the starting diester can interfere with the reaction. Ensure the purity of your starting material before proceeding.

Troubleshooting Steps:

  • Optimize the Base: If using an alkoxide, ensure it is fresh and used in at least a stoichiometric amount. Consider switching to a stronger base like NaH or KOtBu in an anhydrous aprotic solvent like THF or toluene.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use freshly distilled anhydrous solvents.

  • Monitor the Reaction: Track the consumption of the starting material and the formation of the product using TLC or GC-MS.

  • Purify Starting Materials: If the purity of the starting diester is questionable, purify it by distillation or chromatography before the reaction.

Question 2: I am observing the formation of significant side products. What are these byproducts and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of 6-oxopiperidine-3-carboxylates, leading to a complex reaction mixture and difficult purification.

  • Hydrolysis and Decarboxylation: The β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, which can then easily decarboxylate upon heating to yield a ketone.[5][6][7] This is particularly problematic during acidic or basic work-up and purification at elevated temperatures.

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric or polymeric byproducts.

  • Enamine Formation: In the presence of secondary amines (which can be present as impurities or degradation products), the ketone moiety of the product can react to form enamines.[8]

Troubleshooting Steps:

  • Control Work-up Conditions: Use mild acidic conditions for neutralization and avoid excessive heating during work-up and purification to minimize hydrolysis and decarboxylation.

  • Use High Dilution: To favor the intramolecular cyclization, the reaction can be performed under high dilution conditions.

  • Purify Reagents: Ensure that all reagents, including solvents and starting materials, are free from amine impurities.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

The purification of 6-oxopiperidine-3-carboxylates can be challenging due to their polarity and potential for decomposition.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification.[9][10][11][12] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Distillation: For liquid products, vacuum distillation can be used for purification, but care must be taken to avoid high temperatures that could lead to decarboxylation.

Troubleshooting Steps for Column Chromatography:

  • Choose the Right Solvent System: Use TLC to determine an optimal solvent system that provides good separation between your product and impurities. A starting point could be a 9:1 to 7:3 mixture of hexanes:ethyl acetate.

  • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling and poor separation.

  • Careful Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-oxopiperidine-3-carboxylates?

A1: The most widely used method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[4][6][13][14][15] This reaction is particularly effective for forming five- and six-membered rings.[4][13][15]

Q2: What are some alternative methods for the synthesis of the 6-oxopiperidine ring?

A2: Besides the Dieckmann condensation, other methods include the catalytic hydrogenation of substituted pyridines and various other cyclization strategies involving different starting materials and reaction mechanisms.[16]

Q3: How does the choice of base affect the Dieckmann condensation?

A3: The choice of base is critical. It must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide is commonly used for ethyl esters to prevent transesterification. Stronger, non-nucleophilic bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in aprotic solvents can offer better yields and fewer side reactions.[1][2]

Q4: What is the role of the acidic work-up in the Dieckmann condensation?

A4: The immediate product of the Dieckmann condensation is the enolate of the β-keto ester. An acidic work-up is necessary to protonate this enolate and isolate the final β-keto ester product.[13]

Q5: Can the ester group in the final product be hydrolyzed?

A5: Yes, the ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5] However, it is important to note that the resulting β-keto acid is prone to decarboxylation upon heating.[5][6]

Quantitative Data

The choice of base can significantly impact the yield of the Dieckmann condensation. The following table provides a comparison of different bases used in the cyclization of a diester to form a cyclic β-keto ester.

BaseSolventTemperatureYield (%)
Sodium Ethoxide (NaOEt)TolueneReflux82
Sodium Hydride (NaH)TolueneReflux72
Sodium Amide (NaNH₂)XyleneReflux75

Data adapted from a comparative study on the cyclization of diethyl adipate.[1]

Experimental Protocols

Synthesis of Ethyl 6-Oxopiperidine-3-carboxylate via Dieckmann Condensation

This protocol is a general guideline and may require optimization based on the specific substrate and available laboratory conditions.

Materials:

  • Diethyl N-substituted-3-aminodipropionate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of diethyl N-substituted-3-aminodipropionate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is refluxed for several hours, and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Data for a Representative 6-Oxopiperidine-3-carboxylate Derivative:

  • ¹H NMR: The spectrum would typically show characteristic peaks for the piperidine ring protons, the ester ethyl group (a quartet and a triplet), and any substituents on the nitrogen.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (ketone and ester), the carbons of the piperidine ring, and the ester ethyl group.

  • IR: The infrared spectrum would exhibit strong absorption bands for the ketone and ester carbonyl groups, typically in the range of 1710-1750 cm⁻¹.

  • MS: The mass spectrum would show the molecular ion peak corresponding to the mass of the product.

(Specific spectral data should be compared to literature values for the target compound.)[17][18]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

Troubleshooting_Workflow start Low Yield or Impure Product check_base Check Base: - Type? - Amount? - Freshness? start->check_base check_conditions Check Reaction Conditions: - Anhydrous? - Temperature? - Time? start->check_conditions check_starting_material Check Starting Material: - Purity? start->check_starting_material optimize_base Optimize Base: - Use fresh base - Use >1 equivalent - Consider NaH or KOtBu check_base->optimize_base optimize_conditions Optimize Conditions: - Dry glassware/solvents - Monitor by TLC - Adjust temperature check_conditions->optimize_conditions purify_sm Purify Starting Material check_starting_material->purify_sm workup_issue Problem with Work-up/ Purification? optimize_base->workup_issue optimize_conditions->workup_issue purify_sm->workup_issue hydrolysis Side Reaction: Hydrolysis/Decarboxylation workup_issue->hydrolysis Yes purification_method Optimize Purification: - Column chromatography - Recrystallization - Vacuum distillation workup_issue->purification_method No mild_workup Use Mild Work-up: - Control pH - Avoid high heat hydrolysis->mild_workup success Improved Yield and Purity purification_method->success mild_workup->success Problem_Cause_Relationship cluster_problems Common Problems cluster_causes Potential Causes low_yield Low Yield base_issue Inappropriate/Insufficient Base low_yield->base_issue moisture Moisture Contamination low_yield->moisture temp_time Incorrect Temperature/Time low_yield->temp_time side_products Side Products side_products->base_issue transesterification concentration High Reaction Concentration side_products->concentration intermolecular condensation workup Harsh Work-up Conditions side_products->workup hydrolysis/ decarboxylation purification_difficulty Purification Difficulty purification_difficulty->side_products decomposition Product Decomposition purification_difficulty->decomposition

References

Technical Support Center: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for "enhancing the stability of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate".

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes a methyl ester and a piperidine ring, the two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The tertiary amine within the piperidine ring is prone to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products.[1]

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Carboxylic Acid Degradant parent->hydrolysis_product Acid/Base Catalysis oxidation_product N-Oxide Degradant parent->oxidation_product Oxidizing Agents (e.g., H₂O₂, light) cluster_troubleshoot Troubleshooting Paths start Inconsistent Results (e.g., new peaks, peak area loss) check_fresh Analyze a freshly prepared sample start->check_fresh problem_persists Does the problem persist with the fresh sample? check_fresh->problem_persists degradation_path Investigate Degradation problem_persists->degradation_path Yes solubility_path Investigate Solubility problem_persists->solubility_path No (Initial sample was likely degraded) forced_degradation Perform Forced Degradation Study (Protocol 1) degradation_path->forced_degradation end_degradation Identify degradants and establish stable conditions. forced_degradation->end_degradation check_solubility Check for precipitation. Optimize solvent system. solubility_path->check_solubility end_solubility Ensure compound remains in solution. check_solubility->end_solubility cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid 0.1 M HCl start->acid base 0.1 M NaOH start->base peroxide 3% H₂O₂ start->peroxide heat 80°C start->heat light ICH Q1B Light start->light sample Sample at Time Points acid->sample base->sample peroxide->sample heat->sample light->sample neutralize Neutralize (if needed) and Dilute sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze end Compare to Control & Identify Degradants analyze->end

References

Validation & Comparative

A Comparative Guide to the NMR-Based Structural Validation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the NMR spectral data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate and a structurally related alternative, Benzyl 4-oxopiperidine-1-carboxylate. This comparison will aid researchers in the structural validation of similar piperidine-based compounds, which are common scaffolds in medicinal chemistry. Detailed experimental protocols and workflow visualizations are included to support practical application.

Note on the Target Compound: Initial searches for "Methyl 1-benzyl-6-oxopiperidine-3-carboxylate" did not yield specific results. The closely related and well-documented isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate , is presented here as the target compound of interest.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate and Benzyl 4-oxopiperidine-1-carboxylate. The distinct substitution patterns of these molecules lead to noticeable differences in their NMR spectra, providing a clear basis for structural differentiation.

Table 1: ¹H NMR Data Comparison

Assignment Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Hydrochloride) (Predicted from Spectra)Benzyl 4-oxopiperidine-1-carboxylate (in CDCl₃)
Phenyl-H~7.3-7.5 ppm (m, 5H)7.29-7.45 ppm (m, 5H)
Benzyl-CH₂~3.6 ppm (s, 2H)5.18 ppm (s, 2H)
Methoxy-CH₃~3.7 ppm (s, 3H)-
Piperidine-H (C3-H)~3.5 ppm (m, 1H)-
Piperidine-H (C2, C5, C6)~2.5-3.2 ppm (m)3.80 ppm (t, J = 5.9 Hz, 4H), 2.46 ppm (br s, 4H)

Table 2: ¹³C NMR Data Comparison

Assignment Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Hydrochloride) (Predicted from Spectra)Benzyl 4-oxopiperidine-1-carboxylate (in CDCl₃)[1]
C=O (Ketone)~205 ppm207.1 ppm[1]
C=O (Ester)~170 ppm-
Phenyl-C (Quaternary)~138 ppm136.3 ppm[1]
Phenyl-CH~128-129 ppm128.0, 128.2, 128.6 ppm[1]
Benzyl-CH₂~62 ppm67.6 ppm[1]
Methoxy-CH₃~52 ppm-
Piperidine-C (C3)~58 ppm41.0 ppm[1]
Piperidine-C (C4)-43.1 ppm[1]
Piperidine-C (C2, C5, C6)~48-55 ppm-
Carbamate C=O-155.1 ppm[1]

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data for structural elucidation.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 5-20 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ can be used depending on the compound's solubility.

  • Dissolution: The sample should be fully dissolved to form a clear, homogeneous solution. If necessary, gentle vortexing or sonication can be used.

  • Filtering: To remove any particulate matter that can affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The chemical shifts of all peaks in both ¹H and ¹³C spectra are precisely determined.

Visualizing the Workflow

The following diagrams illustrate the key processes in NMR-based structural validation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D/2D NMR Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference analyze Assign Signals and Confirm Structure reference->analyze

Caption: Experimental workflow for NMR analysis.

logical_relationship structure Proposed Structure nmr_data 1H & 13C NMR Data (Chemical Shifts, Coupling Constants, Integrals) structure->nmr_data predicts cosy 2D COSY (H-H Correlations) nmr_data->cosy hsqc 2D HSQC (C-H Correlations) nmr_data->hsqc hmbc 2D HMBC (Long-Range C-H Correlations) nmr_data->hmbc validation Structural Validation nmr_data->validation confirms cosy->validation supports hsqc->validation supports hmbc->validation supports

Caption: Logical flow of NMR-based structure validation.

References

A Comparative Guide to the Synthetic Routes of Piperidones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the piperidone core is a critical step in the creation of a vast array of pharmacologically active molecules. This guide provides an objective comparison of several key synthetic routes to piperidones, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

The piperidone framework is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous therapeutics. The efficiency, scalability, and substituent tolerance of the synthetic route chosen can significantly impact the overall success of a drug discovery program. This guide delves into a comparative analysis of prominent synthetic strategies, including the Dieckmann Condensation, Intramolecular Aza-Michael Addition, Petrenko-Kritschenko Synthesis, Aza-Diels-Alder Reaction, and Catalytic Hydrogenation of Pyridinones.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to N-substituted 4-piperidones, providing a clear comparison of their performance.

Synthetic RouteStarting MaterialsReagents and ConditionsProductYield (%)Reaction Time
Dieckmann Condensation Benzylamine, Methyl acrylate1. Toluene, reflux; 2. Metallic sodium, anhydrous methanol, reflux; 3. 25% HCl, reflux; 4. 35% NaOH1-Benzyl-4-piperidone78.4%[1]~11 hours
Intramolecular Aza-Michael Addition Divinylcarbinol, BenzylamineMnO₂, Dichloromethane, room temperatureN-Benzyl-4-piperidone34% (over two steps)[2]24 hours
Petrenko-Kritschenko Piperidone Synthesis Aldehyde, Acetonedicarboxylic acid ester, Primary amine (e.g., Benzylamine)Typically water or alcohols, room temperature2,6-Disubstituted-4-piperidoneVariesVaries
Aza-Diels-Alder Reaction Imine, DieneMgI₂, CH₂Cl₂, 0°CDihydropyridone (piperidone precursor)VariesVaries
Catalytic Hydrogenation of Pyridinones Substituted PyridinonePtO₂, Glacial acetic acid, H₂ (50-70 bar)Substituted PiperidoneVaries6-10 hours

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in the laboratory.

Dieckmann Condensation: Synthesis of 1-Benzyl-4-piperidone[1]
  • Formation of N,N-bis(β-propionate methyl ester) benzylamine: A mixture of benzylamine and methyl acrylate is reacted.

  • Cyclization: To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. The mixture is stirred and heated to reflux. Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine. The reaction is refluxed for 6 hours. During reflux, the stirring speed is increased, and an additional 100 mL of anhydrous toluene is added in batches.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the mixture is extracted with 150 mL of 25% (mass fraction) hydrochloric acid solution and refluxed in an oil bath for 5 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and 35% NaOH solution is added with stirring to neutralize to a pH of approximately 8.5. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated NaCl solution and dried over anhydrous magnesium sulfate. Ethyl acetate is removed by distillation, and the residue is purified by reduced pressure distillation to yield 1-benzyl-4-piperidone as a light yellow oily liquid.

Intramolecular Aza-Michael Addition: One-Pot Synthesis of N-Benzyl-4-piperidone[2]
  • Reaction Setup: In a suitable reaction vessel, divinylcarbinol is dissolved in dichloromethane.

  • One-Pot Oxidation and Cyclization: Benzylamine and manganese dioxide (MnO₂) are added simultaneously to the solution of divinylcarbinol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is worked up and the product is isolated to afford N-benzyl-4-piperidone.

Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction involves the condensation of two equivalents of an aldehyde with one equivalent each of an acetonedicarboxylic acid ester and a primary amine or ammonia.[3][4] The reaction is typically carried out in protic solvents like water or alcohols at room temperature.[3]

Aza-Diels-Alder Reaction

This cycloaddition reaction utilizes an imine as the dienophile and a diene to construct the piperidine ring, often resulting in a dihydropyridone intermediate which can be subsequently reduced to the corresponding piperidone. Optimized conditions for the reaction of an in-situ generated iododiene with N-substituted imines involve the use of MgI₂ as a catalyst in CH₂Cl₂ at 0°C.

Catalytic Hydrogenation of Substituted Pyridinones

A general procedure for the hydrogenation of substituted pyridines, which can be adapted for pyridinones, is as follows:[5]

  • Reaction Setup: A stirred solution of the substituted pyridine (1.0 g) in acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).

  • Hydrogenation: The reaction is carried out under H₂ gas pressure (50-70 bar) for 6-10 hours.

  • Work-up: The reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The organic layer is filtered through celite and dried over Na₂SO₄.

  • Isolation and Purification: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to furnish the substituted piperidine derivative.

Signaling Pathways and Experimental Workflows

The logical relationships and workflows of the described synthetic routes are visualized below using Graphviz.

Dieckmann_Condensation A Benzylamine + Methyl Acrylate B N,N-bis(β-propionate methyl ester) benzylamine A->B Michael Addition C Cyclization (Na, Toluene, Reflux) B->C D Hydrolysis & Decarboxylation (HCl, Reflux) C->D E 1-Benzyl-4-piperidone D->E

Caption: Workflow for Dieckmann Condensation.

Aza_Michael_Addition A Divinylcarbinol B One-Pot Oxidation & Cyclization (MnO2, Benzylamine) A->B C N-Benzyl-4-piperidone B->C

Caption: One-Pot Intramolecular Aza-Michael Addition.

Petrenko_Kritschenko cluster_0 Starting Materials A Aldehyde D Multicomponent Condensation A->D B Acetonedicarboxylic acid ester B->D C Primary Amine C->D E 4-Piperidone D->E

Caption: Petrenko-Kritschenko Multicomponent Synthesis.

Aza_Diels_Alder A Imine + Diene B [4+2] Cycloaddition A->B C Dihydropyridone B->C D Reduction C->D E Piperidone D->E

Caption: Aza-Diels-Alder Reaction Pathway.

Catalytic_Hydrogenation A Pyridinone B Hydrogenation (H2, Catalyst) A->B C Piperidone B->C

Caption: Catalytic Hydrogenation of Pyridinones.

References

Comparative Guide to the Biological Activities of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct biological activity data for Methyl 1-benzyl-6-oxopiperidine-3-carboxylate has been identified in the public domain at the time of this report. This guide provides a comparative analysis of its structurally related analogues, which have been evaluated for various therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

This guide focuses on three classes of analogues with distinct biological activities:

  • Anti-Osteoporosis Agents: Piperidine-3-carboxamide derivatives targeting Cathepsin K.

  • Analgesics: 3-Methyl-4-(N-phenyl amido)piperidine derivatives with opioid receptor activity.

  • Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) and related compounds.

Data Presentation

The following table summarizes the quantitative biological activity data for representative analogues of this compound.

Compound Class Analogue Target Biological Activity Assay
Anti-Osteoporosis Agent H-9 (a piperidine-3-carboxamide derivative)Cathepsin KIC50 = 0.08 µM[1][2]In vitro Cathepsin K Inhibition Assay
Analgesic cis-42 (a 3-methyl-4-(N-phenyl amido)piperidine)Opioid Receptors13,036 times more potent than morphine; 29 times more potent than fentanyl[3]Mouse Hot-Plate Test
Acetylcholinesterase Inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)IC50 = 5.7 nM[4][5]In vitro AChE Inhibition Assay (Ellman's Method)

Experimental Protocols

Cathepsin K Inhibition Assay (in vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Cathepsin K.

Principle: This assay is a fluorometric-based kinetic analysis that measures the ability of a compound to block the proteolytic activity of purified human Cathepsin K on a synthetic peptide substrate. The cleavage of the fluorogenic substrate results in an increase in fluorescence, which is inhibited in the presence of an inhibitor.[6]

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 2.5 mM DTT, 0.15 M NaCl, 0.1% PEG 6000, and 1 mM EDTA)[7]

  • Fluorogenic substrate (e.g., Cbz-Gly-Pro-Arg-AMC)[7]

  • Test compounds and a known inhibitor (e.g., MIV-711)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • A solution of the test compound at various concentrations is prepared.

  • The Cathepsin K enzyme is added to the wells of the microplate.

  • The test compound is added to the wells containing the enzyme and incubated.

  • The fluorogenic substrate is added to initiate the reaction.

  • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[1]

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mouse Hot-Plate Test (in vivo)

Objective: To evaluate the central analgesic activity of test compounds.

Principle: The hot-plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react (e.g., paw licking or jumping) indicates an analgesic effect. This test is effective for centrally acting analgesics.[8]

Materials:

  • Hot-plate apparatus set to a specific temperature (e.g., 52°C or 55±1°C)[8][9]

  • Test animals (e.g., mice)

  • Test compounds, a vehicle control, and a standard analgesic (e.g., morphine)

  • Timer

Procedure:

  • Animals are habituated to the testing environment.

  • A baseline latency to the thermal stimulus is recorded for each animal before treatment.

  • The test compound, vehicle, or standard drug is administered to the animals (e.g., intravenously or intraperitoneally).

  • At predetermined time intervals after administration, each animal is placed on the hot plate.

  • The time taken for the animal to show a nociceptive response (e.g., licking a paw, jumping) is recorded as the latency.[8] A cut-off time is set to prevent tissue injury.

  • The analgesic effect is determined by the increase in latency compared to the baseline and the vehicle-treated group.

Acetylcholinesterase (AChE) Inhibition Assay - Ellman's Method (in vitro)

Objective: To determine the IC50 of test compounds against acetylcholinesterase.

Principle: This is a colorimetric assay that measures the activity of AChE based on the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The thiocholine produced reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, which is quantified by measuring the absorbance at 412 nm.[10]

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Test compounds and a standard inhibitor (e.g., Donepezil)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The test compound at various concentrations is pre-incubated with the AChE enzyme in a 96-well plate.

  • A solution containing ATCI and DTNB is added to the wells to start the reaction.

  • The change in absorbance at 412 nm is measured over time.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percent inhibition for each concentration of the test compound is calculated relative to the control without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Cathepsin K and Osteoclast-Mediated Bone Resorption

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its activity is regulated by the RANKL signaling pathway, which is crucial for osteoclast differentiation and activation.[11][12]

CathepsinK_Pathway RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits NFkB NF-κB TRAF6->NFkB activates MAPK MAPK TRAF6->MAPK activates NFATc1 NFATc1 NFkB->NFATc1 induces MAPK->NFATc1 induces Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression promotes CathepsinK Cathepsin K Gene_Expression->CathepsinK leads to increased Bone_Resorption Bone Resorption CathepsinK->Bone_Resorption mediates Inhibitor Piperidine-3-carboxamide Analogue (e.g., H-9) Inhibitor->CathepsinK inhibits

Caption: RANKL signaling pathway leading to Cathepsin K mediated bone resorption.

Opioid Receptor Signaling in Analgesia

The analgesic effects of the 3-methyl-4-(N-phenyl amido)piperidine analogues are mediated by their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[13]

Opioid_Signaling Opioid_Analgesic Piperidine Analogue (e.g., cis-42) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Analgesic->Opioid_Receptor binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia contributes to Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release reduces Neurotransmitter_Release->Analgesia leads to AChE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound (e.g., Donepezil) and AChE Solutions Incubation Incubate AChE with Test Compound Compound_Prep->Incubation Reaction_Start Add ATCI and DTNB to start reaction Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

References

"comparing the efficacy of different catalysts for piperidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The efficient and selective synthesis of piperidine and its derivatives is therefore a critical endeavor in drug discovery and development. The most direct route to this saturated heterocycle is the reduction of the corresponding pyridine precursor. This guide provides an objective comparison of various catalytic systems for piperidine synthesis, with a focus on the hydrogenation of pyridine, supported by experimental data to aid in catalyst selection.

Data Presentation: Performance of Catalysts in Pyridine Hydrogenation

The efficacy of a catalyst for piperidine synthesis is determined by several factors, including conversion, selectivity (or yield) of the desired piperidine product, and the reaction conditions required. The following table summarizes the performance of various heterogeneous and homogeneous catalysts in the hydrogenation of pyridine to piperidine, based on published experimental data.

CatalystSubstrateTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Yield/Selectivity (%)Reference
Heterogeneous Catalysts
1% Pd-Ag/Al₂O₃Pyridine607029999 (Selectivity)[1]
10% Rh/CPyridine805--High Yield[2]
Rh₂O₃Pyridine40516>99>99 (Yield)[3]
PtO₂ (Adams' catalyst)2-MethylpyridineRoom Temp.704-6-High Yield[4]
PtO₂ (Adams' catalyst)3-PhenylpyridineRoom Temp.608-High Yield[4]
Ru₁CoNP/HAPFurfural (to Piperidine)12040 (H₂), 10 (NH₃)12-93 (Yield)[5]
Rh/KB (Electrocatalytic)PyridineAmbientAmbient-Quantitative98 (Yield)[6]
Homogeneous Catalysts
Iridium(III) ComplexSubstituted Pyridines-Ionic Hydrogenation--High Yields[7][8]
[Rh(nbd)₂]BF₄ / Chiral Ligand2-Pyridinecarboxylic acid ethyl ester----Low ee (24-27%)[9]
Biocatalysts
CALB@MHNTsBenzaldehyde, Aniline, Acetoacetate-Multicomponent Reaction--up to 91 (Yield)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key catalytic systems.

Heterogeneous Catalysis: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol describes a general procedure for the laboratory-scale hydrogenation of a substituted pyridine using Adams' catalyst.[1][4]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 atm).[4]

    • Begin vigorous stirring and maintain the reaction at room temperature for the required duration (typically 4-8 hours).[4]

  • Work-up:

    • After the reaction, cool the reactor and carefully vent the hydrogen. Purge the system with inert gas.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Homogeneous Catalysis: Iridium(III)-Catalyzed Ionic Hydrogenation

This method is particularly valuable for the selective reduction of pyridines containing sensitive functional groups.[7][8][11]

General Considerations:

  • The specific Iridium(III) precursor and ligands are crucial for catalytic activity and selectivity.

  • The reaction is typically carried out under an inert atmosphere.

  • A hydride source, such as a silane or H₂, is used.

  • The product is often isolated as a stable piperidinium salt.

A representative, simplified procedure is as follows:

Materials:

  • Substituted pyridine (1.0 eq)

  • Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂) (low catalyst loading)

  • Hydride source (e.g., H₂)

  • Appropriate solvent

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the substituted pyridine, the iridium(III) catalyst, and the solvent.

  • Reaction Execution: The vessel is sealed and pressurized with H₂ (if used as the hydride source). The reaction is stirred at the specified temperature for the required time.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pressure is released. The solvent is removed under reduced pressure. The resulting crude product, often a piperidinium salt, can be purified by crystallization or chromatography.

Biocatalysis: Immobilized Lipase-Catalyzed Multicomponent Reaction

This protocol outlines a biocatalytic approach to synthesize piperidine derivatives.[10]

Materials:

  • Immobilized Candida antarctica lipase B on magnetic halloysite nanotubes (CALB@MHNTs)

  • Substituted benzaldehyde (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Acetoacetate ester (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: A mixture of the substituted benzaldehyde, aniline, acetoacetate ester, and the immobilized CALB catalyst is prepared in the chosen solvent.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature for the necessary duration to achieve high conversion.

  • Catalyst Recovery and Product Isolation:

    • The magnetic catalyst is separated from the reaction mixture using an external magnet.

    • The catalyst can be washed, dried, and reused for subsequent reactions.

    • The solvent from the reaction mixture is evaporated, and the crude product is purified, typically by recrystallization or column chromatography.

Visualizations of Reaction Pathways

Catalytic Hydrogenation of Pyridine

The most common pathway for piperidine synthesis is the catalytic hydrogenation of pyridine, which proceeds through partially hydrogenated intermediates.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridine Pyridine H2_1 + H₂ Dihydropyridine Dihydropyridine H2_1->Dihydropyridine Catalyst1 Catalyst H2_1->Catalyst1 H2_2 + H₂ Tetrahydropyridine Tetrahydropyridine H2_2->Tetrahydropyridine Catalyst2 Catalyst H2_2->Catalyst2 H2_3 + H₂ Piperidine Piperidine H2_3->Piperidine Catalyst3 Catalyst H2_3->Catalyst3

Caption: Stepwise hydrogenation of pyridine to piperidine.

General Experimental Workflow for Catalytic Hydrogenation

A generalized workflow for a typical catalytic hydrogenation experiment is depicted below.

G A Reactor Setup (Substrate, Solvent, Catalyst) B Inert Gas Purge A->B C Pressurize with H₂ B->C D Reaction (Stirring, Heating) C->D E Cooling & Venting D->E F Catalyst Filtration E->F G Work-up (Neutralization, Extraction) F->G H Purification (Distillation/Chromatography) G->H I Final Product H->I

Caption: Workflow for catalytic hydrogenation of pyridine.

References

A Researcher's Guide to the Validation of Analytical Methods for Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of piperidone derivatives, a class of compounds with significant interest in pharmaceutical development. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis of their performance based on experimental data. Detailed experimental protocols and visual workflows are included to assist in the selection and implementation of the most suitable analytical strategy.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for piperidone derivatives is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. While HPLC is a versatile and widely used technique, GC-MS is preferable for volatile and thermally stable derivatives. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is often the method of choice.[1][2]

Quantitative Performance Data

The following tables summarize the quantitative performance data from validated analytical methods for various piperidone derivatives, providing a benchmark for methodological performance.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte/DerivativeMethodLinearity RangeLODLOQReference(s)
Piperidone analogue of curcumin (PAC)RP-HPLC-UV100 - 10,000 µg/mL13.1 ng/mL3.9 ng/mL[3][4][5]
(S)-piperidin-3-amine in (R)-piperidin-3-amineChiral HPLC-UV with pre-column derivatization---[6]
PiperineRP-HPLC5 - 50 µg/mL--[7]

Table 2: Mass Spectrometry (MS) Based Methods

Analyte/DerivativeMethodLinearity RangeLODLOQReference(s)
Piperidine (genotoxic impurity)LC-MS0.03 - 0.40 µg/mL0.0101 µg/mL-[8]
PiperineLC-HRMS0.01 - 2000 ng/mL--[9]
PiperineGC-FID--9.99%[10]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of piperidone derivatives.

RP-HPLC-UV Method for a Piperidone Analogue of Curcumin (PAC)

This method is suitable for the quantification of piperidone analogues that possess a UV chromophore.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 mm × 150 mm, 3 µm).[5]

  • Mobile Phase: Acetonitrile: 5% acetic acid (50:50, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 392 nm.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter.[5]

Chiral HPLC Method for Piperidin-3-amine Enantiomers

This protocol is designed for the chiral separation of piperidone derivatives that lack a strong chromophore, requiring a derivatization step.

  • Derivatization: Pre-column derivatization with para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H.[6]

  • Mobile Phase: 0.1% diethylamine in ethanol.[6][11]

  • Flow Rate: 0.5 mL/min.[6][11]

  • Detection: UV at 228 nm.[6]

LC-MS/MS Method for Piperidine Analysis

This method offers high sensitivity and is ideal for the analysis of piperidone derivatives in complex matrices without the need for derivatization.[1]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.[1]

  • Column: C18 column suitable for LC-MS analysis.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1]

  • Flow Rate: 0.2-0.6 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM).[1]

  • Sample Preparation: Can range from a simple "dilute and shoot" approach to protein precipitation for biological matrices.[1]

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance select_method Select Analytical Technique set_acceptance->select_method optimize_params Optimize Parameters select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report routine_use Routine Use validation_report->routine_use

A general workflow for analytical method validation.

HPLC_Method_Selection start Start: Piperidine Derivative Analysis chromophore Does the compound have a suitable UV chromophore? start->chromophore direct_hplc Direct RP-HPLC-UV Analysis chromophore->direct_hplc Yes derivatization Requires Derivatization chromophore->derivatization No end End direct_hplc->end chiral Is chiral separation required? derivatization->chiral chiral_hplc Chiral HPLC with Derivatization chiral->chiral_hplc Yes rp_hplc_deriv RP-HPLC with Derivatization chiral->rp_hplc_deriv No chiral_hplc->end rp_hplc_deriv->end Acetylcholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach_vesicle Acetylcholine (ACh) in Vesicle chat->ach_vesicle synthesis ach_cleft Acetylcholine (ACh) ach_vesicle->ach_cleft release ache Acetylcholinesterase (AChE) ach_cleft->ache hydrolysis ach_receptor Acetylcholine Receptor ach_cleft->ach_receptor binding ache->choline products piperidone_drug Piperidone Derivative (e.g., Donepezil) piperidone_drug->ache inhibition signal Signal Transduction ach_receptor->signal activation

References

A Comparative Guide to Piperidine Intermediates: Featuring Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The selection of an appropriate piperidine intermediate is a critical decision in the synthetic strategy for these complex molecules, influencing yield, purity, and the facility of introducing desired functionalities. This guide provides an objective comparison of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate with other widely used piperidine intermediates, supported by experimental data and detailed protocols.

Overview of Key Piperidine Intermediates

This comparison focuses on this compound and three other significant piperidine intermediates: Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, N-Boc-3-piperidone, and N-Boc-4-piperidone. These compounds represent different substitution patterns and protecting group strategies, offering a diverse range of options for drug design and synthesis.

Performance Comparison

IntermediateSynthetic MethodTypical Yield (%)Typical Purity (%)Key Features & Applications
This compound Intramolecular cyclization of N-benzyl glutamic acid dimethyl ester75-85 (estimated)>95 (estimated)Provides access to 3-substituted 6-oxopiperidines. Useful for building complex scaffolds where the lactam functionality can be further modified or retained for biological activity.
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate Carboxymethylation of 1-benzyl-3-piperidone~99%[1]HighA versatile building block for introducing substituents at the 3 and 4-positions of the piperidine ring.
N-Boc-3-piperidone Debenzylation of 1-benzyl-3-piperidone followed by Boc protection~79% (for Boc protection step)[2]>98%[2]The Boc protecting group allows for a wide range of N-functionalization after deprotection. The 3-oxo position is a handle for various synthetic transformations.
N-Boc-4-piperidone Boc protection of 4-piperidoneQuantitative[3][4]>98%[5]A widely used intermediate in the synthesis of fentanyl and its analogs, as well as other CNS-acting agents.[5] The 4-oxo position is readily functionalized.

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are provided below.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol describes a plausible synthesis based on the intramolecular cyclization of an N-substituted glutamic acid derivative.

Step 1: Synthesis of Dimethyl N-benzyl-L-glutamate

  • To a solution of L-glutamic acid dimethyl ester hydrochloride (1 equiv.) in a suitable solvent such as methanol, add triethylamine (2.2 equiv.) at 0 °C.

  • Add benzaldehyde (1 equiv.) and sodium cyanoborohydride (1.2 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Dimethyl N-benzyl-L-glutamate.

Step 2: Intramolecular Cyclization

  • Dissolve Dimethyl N-benzyl-L-glutamate (1 equiv.) in an aprotic solvent like toluene.

  • Add a strong base, such as sodium methoxide (1.1 equiv.), at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to afford this compound.

Protocol 2: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

This protocol is adapted from a known procedure for the synthesis of the target compound.[1]

  • To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in batches.

  • Heat the reaction mixture to reflux for 20 minutes.

  • Quench the reaction by the slow addition of water (800 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 400 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to give methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a brown oil (93 g, 99% yield).[1]

Protocol 3: Synthesis of N-Boc-3-piperidone

This protocol involves the debenzylation of 1-benzyl-3-piperidone followed by the protection of the resulting secondary amine with a Boc group.[2][6]

Step 1: Debenzylation of 1-benzyl-3-piperidone

  • Dissolve 1-benzyl-3-piperidone (1 equiv.) in methanol.

  • Add a palladium on carbon catalyst (10% w/w).

  • Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-piperidone.

Step 2: Boc Protection

  • Dissolve the crude 3-piperidone (1 equiv.) in a suitable solvent such as dichloromethane.

  • Add triethylamine (2 equiv.) and di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-piperidone. A reported yield for this two-step process starting from N-benzyl-3-hydroxy piperidine is around 79% with a purity of >98%.[2]

Protocol 4: Synthesis of N-Boc-4-piperidone

This is a straightforward protection of the commercially available 4-piperidone.[3][4]

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equiv.) in methanol, add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature for 20 hours.[4]

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid in quantitative yield and high purity.[3][4]

Synthetic Strategies and Applications

The choice of a piperidine intermediate is dictated by the desired substitution pattern and the overall synthetic strategy.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, and it is a common method for synthesizing substituted 4-piperidones.[7][8][9][10] This reaction involves the base-catalyzed cyclization of a diester. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone.

Dieckmann_Condensation Diester Acyclic Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) Cyclic_Keto_Ester Cyclic β-Keto Ester Enolate->Cyclic_Keto_Ester Intramolecular Cyclization Piperidone Substituted Piperidone Cyclic_Keto_Ester->Piperidone Hydrolysis & Decarboxylation

Dieckmann Condensation for Piperidone Synthesis
Reductive Amination

Reductive amination is a versatile method for introducing amine functionalities onto the piperidone ring.[11][12][13] This one-pot reaction involves the formation of an imine or enamine intermediate from the piperidone and an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride. This allows for the synthesis of a diverse library of N-substituted 4-aminopiperidine derivatives.[11]

Reductive_Amination Piperidone Piperidone Imine Imine/Enamine Intermediate Piperidone->Imine Amine Primary or Secondary Amine Amine->Imine Substituted_Piperidine Substituted Aminopiperidine Imine->Substituted_Piperidine Reducing Agent (e.g., NaBH(OAc)₃)

Reductive Amination of a Piperidone

Application in Drug Discovery: Targeting Signaling Pathways

Piperidine intermediates are instrumental in the synthesis of molecules that modulate key signaling pathways implicated in various diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][15][16][17] Kinase inhibitors targeting components of this pathway often incorporate piperidine scaffolds to optimize potency, selectivity, and pharmacokinetic properties.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Response Cell Proliferation, Survival, Growth Downstream->Response

Simplified PI3K/Akt Signaling Pathway
G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[18][19][20][21][22] Ligands for GPCRs, including antagonists and agonists, frequently contain piperidine moieties that are crucial for receptor binding and modulating downstream signaling cascades.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

General GPCR Signaling Cascade

Conclusion

The strategic selection of piperidine intermediates is paramount in the efficient synthesis of novel therapeutics. While this compound offers a unique scaffold for accessing 3-substituted 6-oxopiperidines, established intermediates like its 3-oxo-4-carboxylate isomer and the N-Boc protected piperidones provide well-trodden and versatile paths for a wide array of synthetic applications. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

References

The Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperidine derivatives across various therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including enzyme inhibition and the modulation of key signaling pathways that control cell growth and proliferation.[1]

Quantitative Structure-Activity Relationship Data

The cytotoxic activity of piperidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). A lower value indicates greater potency.

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/GI₅₀ (µM)Reference
DTPEPMCF-7 (Breast, ER+)Dibenzo[b,f]thiepinylphenoxyethyl moiety0.8 ± 0.04[1]
MDA-MB-231 (Breast, ER-)Dibenzo[b,f]thiepinylphenoxyethyl moiety1.2 ± 0.12[1]
Compound 17aPC3 (Prostate)Specific substitution pattern on the piperidine ring0.81[1]
MGC803 (Gastric)Specific substitution pattern on the piperidine ring1.09[1]
MCF-7 (Breast)Specific substitution pattern on the piperidine ring1.30[1]
Compound 16786-0 (Kidney)Specific substitution pattern on the piperidine ring0.4 (GI₅₀, µg/mL)[1][2]
HT29 (Colon)Specific substitution pattern on the piperidine ring4.1 (GI₅₀, µg/mL)[1][2]
NCI/ADR-RES (Ovarian, MDR)Specific substitution pattern on the piperidine ring17.5 (GI₅₀, µg/mL)[2]
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung)Quaternary ammonium salt structure32.43[3]
Methylated piperidines (20a, 21a, 22a)DU145 (Prostate)Methylated piperidine coreLow micromolar range[4]

General SAR Observations for Anticancer Agents: The nature and position of substituents on the piperidine ring and any associated aromatic systems can dramatically influence cytotoxic potency and selectivity against different cancer cell lines.[5] For instance, the presence of a dibenzo[b,f]thiepinylphenoxyethyl moiety in DTPEP contributes to its activity against both ER-positive and ER-negative breast cancer cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (piperidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The IC50 value can be determined by plotting a dose-response curve.[7]

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Add Piperidine Derivatives (Test Compounds) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

Signaling Pathway: PI3K/Akt Pathway in Cancer

Many piperidine derivatives exert their anticancer effects by modulating critical signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer and plays a key role in cell survival and proliferation.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K

Caption: Inhibition of the PI3K/Akt pathway by certain piperidine derivatives, leading to reduced cell survival.

Antimicrobial Activity of Piperidine Derivatives

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents, and piperidine derivatives have shown promise in this area.[9]

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of piperidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/SeriesMicroorganismKey Structural Features for ActivityMIC (µg/mL)Reference
Compound 5S. aureusSpecific halogen and piperidine/pyrrolidine substitutions on benzene ring32-512[10]
B. subtilisSpecific halogen and piperidine/pyrrolidine substitutions on benzene ring32-512[10]
C. albicansSpecific halogen and piperidine/pyrrolidine substitutions on benzene ring32-64[10]
Compound 6B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteusSpecific substitutions on the piperidine ring0.75-1.5 (mg/mL)[11]
Piperidine-based Sulfobetaines (P16S3, P16S4)S. aureus, E. coliN-hexadecyl chain on piperidinium sulfate0.01 (mg/mL)[12]
Piperidine-based Sulfobetaines (P14S3, P14S4)S. aureus, E. coliN-tetradecyl chain on piperidinium sulfate0.05 (mg/mL)[12]

General SAR Observations for Antimicrobial Agents: The antimicrobial activity of piperidine derivatives is influenced by factors such as the length of alkyl chains and the nature of substituents on the piperidine and any associated aromatic rings.[12] For instance, increasing the alkyl chain length in piperidine-based sulfobetaines enhances their antimicrobial properties.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Test microorganisms

  • Mueller-Hinton Broth (MHB)

  • Test compounds (piperidine derivatives)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[13]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Piperidine Derivatives in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of piperidine derivatives.

Central Nervous System (CNS) Activity of Piperidine Derivatives

The piperidine scaffold is a key component in many drugs targeting the central nervous system, including those for Alzheimer's disease, pain, and psychiatric disorders.[14]

Quantitative Structure-Activity Relationship Data

The activity of CNS-active piperidine derivatives is often measured by their ability to inhibit specific enzymes or bind to receptors, with IC50 and Ki values being common metrics.

Compound/SeriesTargetKey Structural Features for ActivityIC₅₀/KiReference
DonepezilAcetylcholinesterase (AChE)1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7 nM (IC₅₀)[15]
Compound 19Acetylcholinesterase (AChE)1-Benzylpiperidine with 2-phenylacetate moiety and para-fluoro substitution5.10 ± 0.24 µM (IC₅₀)[16]
4-substituted piperidines (e.g., compounds 4-6, 9-12)Mu Opioid Receptor (MOR)Specific 4-substitutions on the piperidine ringLow nanomolar (Ki)[17]
4-substituted piperidines (e.g., compounds 4-6, 9-12)Delta Opioid Receptor (DOR)Specific 4-substitutions on the piperidine ringLow nanomolar (Ki)[17]

General SAR Observations for CNS Agents: For acetylcholinesterase inhibitors like donepezil, the benzylpiperidine core is crucial for activity.[15] In the case of opioid receptor modulators, the nature of the substituent at the 4-position of the piperidine ring significantly influences binding affinity and selectivity for mu and delta opioid receptors.[17]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for acetylcholinesterase inhibitors.[15]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.[15]

  • Pre-incubation: Add the AChE solution to the wells and pre-incubate for a short period (e.g., 15 minutes at 37°C).[7]

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.[7]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (from ATCI hydrolysis) with DTNB.[15]

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[15]

Ellmans_Method_Workflow Ellman's Method for AChE Inhibition Assay A Prepare Reagents (AChE, ATCI, DTNB, Buffer) B Add Buffer, DTNB, and Piperidine Derivative to Plate A->B C Add AChE Enzyme and Pre-incubate B->C D Initiate Reaction with ATCI Substrate C->D E Measure Absorbance at 412 nm (Formation of Yellow Product) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft, a key strategy in managing Alzheimer's disease.

Cholinergic_Synapse Cholinergic Neurotransmission and AChE Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE AChE AChE->Choline_Acetate Piperidine Piperidine Derivative (AChE Inhibitor) Piperidine->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Mechanism of action of piperidine-based acetylcholinesterase inhibitors in the cholinergic synapse.

References

Navigating the Therapeutic Maze: A Comparative Guide to the In Vitro and In Vivo Activity of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The piperidine scaffold, a ubiquitous feature in numerous approved drugs, continues to be a focal point of medicinal chemistry.[1][2] This guide provides a comparative analysis of the in vitro and in vivo activity of functionalized piperidines across different therapeutic areas, offering insights supported by experimental data to aid in the rational design and development of next-generation therapeutics.

The transition from in vitro efficacy to in vivo success is a critical hurdle in drug discovery. While a compound may exhibit potent activity in a controlled cellular or biochemical assay, its performance within a complex biological system can be vastly different. This guide delves into specific examples of functionalized piperidines, presenting their performance data in a structured format to facilitate objective comparison.

Comparative Analysis of Functionalized Piperidines: In Vitro vs. In Vivo Performance

The following table summarizes the quantitative data for various functionalized piperidines, highlighting the disparity and correlation between their activities in laboratory assays and living models.

Compound ClassTarget/IndicationIn Vitro ActivityIn Vivo ActivityReference(s)
Piperidine Carboxylic Acids Sepsis / Inflammation1-Piperidinepropionic acid (1-PPA): Dose-dependent reduction of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated THP-1 cells.[3]1-PPA: Improved survival rates and significant reduction in inflammatory markers in an LPS-induced sepsis mouse model.[3][3]
Histamine H3 Receptor Antagonists ObesityCompound 2a: pA2 = 7.90Compound 2b: pA2 = 8.35Compound 1d (related piperazine): 13.5% reduction in food consumption in rats.[4][4]
Piperine Derivatives Cancer (Cervical, Breast)Compound H7: IC50 = 10.50 ± 3.74 μM (Hela cells), 11.86 ± 0.32 μM (MDA-MB-231 cells).[5]Compound H7: Significant inhibition of tumor angiogenesis and reduction in tumor weight in a chicken embryo model.[5][5]
Piperidinol Analogs TuberculosisGood anti-tuberculosis activity in vitro.[6]Side effects observed, precluding further advancement.[6][6]
Phenylpiperazine & Aminopiperidine Analogs Serotonin 5-HT1A Receptor AntagonismWAY100635 Analogs: Varying 5-HT1A affinity and pA2 values.[7]Fluoropropyl analog 5 & triflate analog 7: Equipotent to WAY100635 in inducing hypothermia and affecting ultrasonic vocalization in rats.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Activity of 1-Piperidinepropionic acid (1-PPA)
  • Cell Line: Human monocytic cell line, THP-1.

  • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: THP-1 cells were treated with varying concentrations of 1-PPA (1 ng/mL, 10 ng/mL, 100 ng/mL) in the presence of LPS.

  • Endpoint: The expression of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), was measured to assess the anti-inflammatory effect of 1-PPA.[3]

In Vivo Sepsis Model with 1-Piperidinepropionic acid (1-PPA)
  • Animal Model: Mice.

  • Induction of Sepsis: Sepsis was induced by the injection of Lipopolysaccharide (LPS).

  • Treatment: A treatment group of mice received 1-PPA following LPS injection.

  • Endpoints: The primary outcomes measured were survival rates and the levels of key inflammatory markers in the treated mice compared to a control group.[3]

In Vitro Histamine H3 Receptor Antagonist Activity
  • Assay: Functional assay on guinea pig jejunum preparations.

  • Parameter: The antagonistic activity of the compounds was determined and expressed as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[4]

In Vivo Food Intake Study in Rats
  • Animal Model: Male Wistar or Lewis rats.[4]

  • Acclimatization: Rats were individually housed in metabolic cages for four days with free access to food and water before the experiment.[4]

  • Treatment: The test compounds were administered parenterally for five consecutive days.

  • Endpoint: Food consumption was measured daily and the percentage reduction in food intake was calculated by comparing the consumption before and during treatment.[4]

In Vitro Anticancer Activity of Piperine Derivatives
  • Cell Lines: 293T human normal cells, MDA-MB-231 (breast cancer), and Hela (cervical cancer) cell lines.[5]

  • Assay: The MTT assay was used to assess the antiproliferative effects of the compounds.

  • Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined for each cell line.[5]

In Vivo Antitumor Activity in a Chicken Embryo Model
  • Model: Chicken embryo model.

  • Treatment: The test compound (H7) was administered to the chicken embryos.

  • Endpoints: The antitumor activity was evaluated by observing the inhibition of tumor angiogenesis and the reduction in tumor weight.[5]

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_start Functionalized Piperidine Synthesis cell_culture Cell Line Culture (e.g., THP-1, Hela) invitro_start->cell_culture treatment Compound Treatment & Stimulation (e.g., LPS) cell_culture->treatment assay Biochemical/Cell-based Assay (e.g., Cytokine Measurement, MTT) treatment->assay data_analysis_vitro Data Analysis (e.g., IC50, Dose-Response) assay->data_analysis_vitro animal_model Animal Model Selection (e.g., Mouse, Rat) data_analysis_vitro->animal_model Promising Candidate Selection induction Disease Induction (e.g., LPS Injection) animal_model->induction treatment_vivo Compound Administration induction->treatment_vivo observation Observation & Endpoint Measurement (e.g., Survival, Tumor Size) treatment_vivo->observation data_analysis_vivo Statistical Analysis observation->data_analysis_vivo

Caption: A generalized workflow for evaluating functionalized piperidines.

PAR2_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Protease Protease Activation TLR4->Protease PAR2 PAR2 Protease->PAR2 Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB, MAPKs) PAR2->Signaling_Cascade PPA 1-Piperidinepropionic acid (1-PPA) PPA->PAR2 Inhibition Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokines IL-6, TNF-α Release Gene_Expression->Cytokines

Caption: Inhibition of the PAR2 signaling pathway by 1-PPA.

References

Revolutionizing Piperidine Synthesis: A Comparative Guide to Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern medicine. Found in numerous pharmaceuticals, the efficient and stereoselective synthesis of this heterocyclic motif is of paramount importance. This guide provides a comprehensive comparison of three cutting-edge methods that are reshaping the landscape of piperidine synthesis: Biocatalytic C-H Oxidation/Radical Cross-Coupling, Iridium(III)-Catalyzed Ionic Hydrogenation, and Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition.

This report details the experimental protocols for these innovative techniques, presents quantitative data in a clear, comparative format, and visualizes the logical workflow and a relevant biological pathway to provide a practical resource for advancing research and development.

At a Glance: Comparing Modern Piperidine Synthesis Methods

The following table summarizes the key quantitative data for the three highlighted synthetic methodologies, offering a direct comparison of their efficiency and stereoselectivity across various substrates.

MethodSubstrate ExampleCatalyst/Reagent HighlightsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)
Biocatalytic C-H Oxidation/Radical Cross-Coupling N-Boc-2-phenylpiperidineEnzyme catalyst (P450), Nickel catalyst, PhotocatalystDioxaneRT12-24HighNot explicitly detailed for this step, focus on modularity
Iridium(III)-Catalyzed Ionic Hydrogenation Methyl picolinate[CpIr(2,2'-bpyO)(H₂O)][SbF₆]₂Dichloromethane5024>95Not applicable (achiral product)
2-Phenylpyridine[CpIr(2,2'-bpyO)(H₂O)][SbF₆]₂Dichloromethane502493Not applicable (achiral product)
3-Bromopyridine[Cp*Ir(2,2'-bpyO)(H₂O)][SbF₆]₂Dichloromethane502496Not applicable (achiral product)
Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Oxygen-linked alkenyl isocyanate + Phenylacetylene[Rh(C₂H₄)₂Cl]₂, CKphos ligandToluene60127794% ee
Oxygen-linked alkenyl isocyanate + (4-Methoxyphenyl)acetylene[Rh(C₂H₄)₂Cl]₂, CKphos ligandToluene60128595% ee
Oxygen-linked alkenyl isocyanate + (4-Chlorophenyl)acetylene[Rh(C₂H₄)₂Cl]₂, CKphos ligandToluene60128295% ee

Experimental Protocols

Detailed methodologies for the three benchmarked piperidine synthesis methods are provided below.

Biocatalytic C-H Oxidation followed by Nickel-Catalyzed Radical Cross-Coupling

This two-step process offers a modular approach to complex piperidines, significantly shortening synthetic routes.[1][2][3]

Step 1: Biocatalytic C-H Oxidation

This step utilizes an enzyme to selectively hydroxylate a specific C-H bond on the piperidine ring.

  • General Procedure: A solution of the N-protected piperidine substrate in a suitable buffer is introduced to a culture of E. coli expressing the desired P450 enzyme. The culture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24-48 hours). The hydroxylated piperidine intermediate is then extracted from the culture medium using an organic solvent and purified by column chromatography.

Step 2: Nickel-Catalyzed Radical Cross-Coupling

The hydroxylated intermediate is then coupled with a suitable partner, such as a boronic acid, using a nickel catalyst.

  • General Procedure: The hydroxylated piperidine intermediate is dissolved in an organic solvent such as dioxane.[4] To this solution, the coupling partner (e.g., boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst are added under an inert atmosphere.[4] The reaction mixture is then irradiated with light (e.g., blue LEDs) at room temperature for 12-24 hours.[4] Following the reaction, the mixture is filtered, the solvent is removed under reduced pressure, and the final product is purified by column chromatography.[4]

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines

This method is distinguished by its mild conditions and high tolerance for sensitive functional groups.[5][6][7][8]

  • General Procedure: In a glovebox, the pyridine substrate (1.0 equiv), the iridium catalyst [Cp*Ir(2,2'-bpyO)(H₂O)][SbF₆]₂ (0.5 mol%), and a Brønsted acid such as HNTf₂ (1.5 equiv) are dissolved in anhydrous dichloromethane. The reaction vessel is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen gas (e.g., 50 bar). The reaction is stirred at a specified temperature (e.g., 50 °C) for 24 hours. After cooling and careful depressurization, the reaction mixture is concentrated, and the resulting piperidinium salt is purified by crystallization or column chromatography.

Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition

This powerful technique enables the enantioselective synthesis of polysubstituted piperidines from simple starting materials.[9][10][11]

  • General Procedure: In a flame-dried Schlenk tube under an inert atmosphere, the rhodium precursor [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and the chiral ligand (e.g., CKphos, 5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes. The alkyne (1.0 equiv) and the oxygen-linked alkenyl isocyanate (1.2 equiv) are then added. The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantioenriched vinylogous amide, a precursor to the piperidine.

Visualizing the Process and a Key Biological Target

To further aid in the understanding of these novel methods and their applications, the following diagrams illustrate the logical workflow for method comparison and a relevant signaling pathway where piperidine-containing molecules play a crucial role.

experimental_workflow cluster_methods Selection of New Piperidine Synthesis Methods cluster_data_collection Data Collection and Protocol Compilation cluster_analysis Comparative Analysis cluster_output Guide Publication M1 Biocatalytic C-H Oxidation/ Radical Cross-Coupling DC1 Gather Quantitative Data: Yields, ee%, dr M1->DC1 DC2 Compile Detailed Experimental Protocols M1->DC2 M2 Iridium(III)-Catalyzed Ionic Hydrogenation M2->DC1 M2->DC2 M3 Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition M3->DC1 M3->DC2 CA1 Structure Data into Comparative Table DC1->CA1 O1 Publish Comparison Guide DC2->O1 CA2 Analyze Advantages and Limitations of Each Method CA1->CA2 CA2->O1

Caption: Logical workflow for benchmarking new piperidine synthesis methods.

Many piperidine-containing drugs act as antagonists for G-protein coupled receptors (GPCRs), such as the Neurokinin-1 (NK1) receptor. The piperidine-based molecule (+)-CP-99,994 is a potent NK1 receptor antagonist.[4][5][12][13][14][15] The binding of the natural ligand, Substance P, to the NK1 receptor activates downstream signaling pathways, while antagonists like (+)-CP-99,994 block this interaction.[1][7][8]

NK1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NK1R NK1 Receptor (GPCR) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SP Substance P (Ligand) SP->NK1R Binds & Activates Antagonist Piperidine Antagonist (e.g., (+)-CP-99,994) Antagonist->NK1R Binds & Blocks Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Antagonism of the NK1 receptor signaling pathway by a piperidine derivative.

References

A Spectroscopic Guide to Differentiating Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of piperidine rings is a critical determinant of the biological activity and pharmacokinetic properties of many pharmaceutical compounds. The ability to accurately and efficiently distinguish between piperidine diastereomers is therefore a fundamental requirement in drug discovery and development. This guide provides a comparative overview of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization and differentiation of piperidine diastereomers, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful and widely used technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry in cyclic systems like piperidines. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants, which are exquisitely sensitive to the local electronic environment and spatial orientation of atoms.

Key Differentiating NMR Parameters:
  • ¹H NMR Chemical Shifts: The chemical shift of protons attached to the piperidine ring is highly dependent on their orientation (axial or equatorial). Generally, axial protons are more shielded and resonate at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dictated by the dihedral angle between them, as described by the Karplus equation. This is a cornerstone for conformational analysis.

    • Axial-Axial (ax-ax) Coupling: Shows a large coupling constant, typically in the range of 10-13 Hz, due to a dihedral angle of approximately 180°.

    • Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) Coupling: Exhibit smaller coupling constants, usually between 2-5 Hz, due to dihedral angles of roughly 60°.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the stereochemistry of the substituents. The "gamma-gauche" effect is particularly important, where a substituent causes a shielding (upfield shift) of the chemical shift of a carbon atom that is three bonds away and in a gauche conformation to it. This effect is more pronounced for axial substituents.

Comparative NMR Data for Piperidine Diastereomers

The following table summarizes typical ¹H and ¹³C NMR chemical shift and coupling constant differences observed between cis and trans diastereomers of a disubstituted piperidine.

ParameterAxial Substituent (e.g., in trans-isomer)Equatorial Substituent (e.g., in cis-isomer)
¹H NMR
Ring Proton (adjacent to substituent)Shielded (lower ppm)Deshielded (higher ppm)
³JHH (ax-ax)~10-13 HzNot directly applicable
³JHH (ax-eq / eq-eq)~2-5 Hz~2-5 Hz
¹³C NMR
Substituted Carbon (Cα)Shielded (lower ppm)Deshielded (higher ppm)
Gamma Carbon (Cγ)Shielded (lower ppm, γ-gauche effect)Deshielded (higher ppm)
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the piperidine diastereomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • If the sample contains particulate matter, filter the solution before transferring it to the NMR tube to ensure optimal spectral quality.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Mass Spectrometry (MS): Probing Diastereomeric Differences through Fragmentation

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of molecules. While diastereomers have the same molecular weight, their different spatial arrangements can lead to distinct fragmentation pathways and relative ion abundances upon ionization, particularly with techniques that induce fragmentation like Electron Ionization (EI) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).

Key Differentiating MS Features:
  • Molecular Ion Stability: The stability of the molecular ion (M⁺) in EI-MS can differ between diastereomers. The isomer that can more readily adopt a stable conformation upon ionization may show a more intense molecular ion peak.

  • Fragmentation Patterns: The stereochemistry of substituents can influence the favorability of certain fragmentation pathways. For example, the ease of elimination of a substituent or a neighboring group can be dependent on its axial or equatorial position. Cis and trans isomers can exhibit different relative abundances of key fragment ions.

  • Alpha-Cleavage: A common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. The relative ease of this cleavage can be influenced by the stereochemistry of substituents at the α-carbon.

Comparative Mass Spectrometry Data

The table below illustrates potential differences in the mass spectra of piperidine diastereomers.

FeatureDiastereomer A (e.g., cis)Diastereomer B (e.g., trans)
Molecular Ion (M⁺) May show higher or lower relative abundanceMay show higher or lower relative abundance
Key Fragment Ion 1 Different relative abundance compared to Diastereomer BDifferent relative abundance compared to Diastereomer A
Key Fragment Ion 2 Different relative abundance compared to Diastereomer BDifferent relative abundance compared to Diastereomer A

Note: The specific fragmentation patterns are highly dependent on the nature and position of the substituents.

Experimental Protocol for Mass Spectrometry Analysis

A. Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: Scan a range appropriate for the compound's molecular weight (e.g., m/z 40-500).

B. Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • Instrumentation and Conditions:

    • Liquid Chromatograph (LC):

      • Column: A suitable reverse-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid to promote protonation.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for basic piperidines.

      • Full Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺.

      • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Infrared (IR) Spectroscopy: A Complementary Vibrational Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While the IR spectra of diastereomers are often very similar, subtle but significant differences can be observed in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes associated with the different spatial arrangements of atoms in each diastereomer.

Key Differentiating IR Features:
  • C-H Bending Vibrations: The bending vibrations of C-H bonds on the piperidine ring can be sensitive to their axial or equatorial orientation.

  • Ring Vibrations: The stretching and bending modes of the piperidine ring itself can be subtly different between diastereomers.

  • Substituent Vibrations: The vibrational frequencies of the substituents may be influenced by their stereochemical environment.

Comparative Infrared Spectroscopy Data
Vibrational ModeAxial SubstituentEquatorial Substituent
C-H Bending May exhibit characteristic bands in the fingerprint region.May exhibit characteristic bands at slightly different wavenumbers.
Ring Deformation Specific frequencies can be indicative of the conformation.Frequencies may shift compared to the axial conformer.

Note: The interpretation of these subtle differences often benefits from computational modeling to predict the vibrational spectra of the different conformers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumental Setup and Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of piperidine diastereomers.

Spectroscopic_Workflow General Workflow for Spectroscopic Comparison of Piperidine Diastereomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Comparison Diastereomer_A Diastereomer A NMR NMR Spectroscopy (¹H, ¹³C, 2D) Diastereomer_A->NMR MS Mass Spectrometry (GC-MS, LC-MS/MS) Diastereomer_A->MS IR Infrared Spectroscopy (FTIR) Diastereomer_A->IR Diastereomer_B Diastereomer B Diastereomer_B->NMR Diastereomer_B->MS Diastereomer_B->IR NMR_Data Compare: - Chemical Shifts - Coupling Constants NMR->NMR_Data MS_Data Compare: - Fragmentation Patterns - Ion Abundances MS->MS_Data IR_Data Compare: - Fingerprint Regions IR->IR_Data Conclusion Stereochemical Assignment NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of piperidine diastereomers.

Conclusion

The differentiation of piperidine diastereomers is a critical task in chemical and pharmaceutical research. While each spectroscopic technique offers unique insights, a comprehensive and unambiguous stereochemical assignment is best achieved through the synergistic use of NMR, mass spectrometry, and IR spectroscopy. NMR spectroscopy provides the most detailed information on the three-dimensional structure in solution. Mass spectrometry offers valuable data on fragmentation pathways that are sensitive to stereochemistry. Infrared spectroscopy serves as a complementary technique, providing a vibrational fingerprint that can reveal subtle structural differences. By employing these methods in a complementary fashion, researchers can confidently determine the stereochemistry of piperidine-containing molecules, which is essential for understanding their structure-activity relationships and advancing drug development programs.

A Comparative Study of N-Substituted Piperidine-3-Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-substituted piperidine-3-carboxylates and their derivatives, supported by experimental data. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, and modifications at the N-position of the piperidine-3-carboxylate core have yielded a diverse range of biologically active compounds.

This guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as therapeutic agents in areas such as osteoporosis, neurological disorders, and infectious diseases.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various N-substituted piperidine-3-carboxylates and their amide derivatives against different biological targets.

Table 1: Cathepsin K Inhibitory Activity of N-Substituted Piperidine-3-Carboxamides

Cathepsin K is a cysteine protease involved in bone resorption, making it a key target for anti-osteoporosis therapies.[1][2] The inhibitory activity of a series of (R)-N-(substituted benzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamides against human Cathepsin K is presented below.

Compound IDN-Substituent (R)IC50 (µM)Reference
H-12-Methylbenzyl>10[1]
H-42-Methoxybenzyl1.83[1]
H-53-Methoxybenzyl0.46[1]
H-83-Chlorobenzyl0.11[3]
H-94-Chlorobenzyl0.08[1][3]
H-113-Bromobenzyl0.15[3]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the Cathepsin K activity.

Table 2: GABA Uptake Inhibitory Activity of N-Substituted Piperidine-3-Carboxylic Acid Derivatives

The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating neurotransmission, and their inhibitors have potential in treating neurological disorders like epilepsy.[4][5] The following table shows the inhibitory activity of various N-substituted (R)-piperidine-3-carboxylic acid derivatives against the mouse GABA transporter 1 (mGAT1).

Compound IDN-SubstituentIC50 (µM)Reference
(R)-Nipecotic Acid-H22.3[4]
Tiagabine(see reference)0.04[5]
5a2-(Diphenylmethylthio)ethyl1.85[4]
6a2-(Diphenylmethylsulfinyl)ethyl0.045[4]
5'a3-(Diphenylmethylthio)propyl4.21[4]

Note: IC50 values represent the concentration required to inhibit 50% of [3H]-GABA uptake in cells expressing mGAT1.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzylpiperidine Derivatives

Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[6][7][8]

Compound IDDerivative ClassIC50 (µM)Reference
51-Benzylpiperidine-4-carboxylate0.03[7]
201-Benzylpiperidine-4-carboxamide5.94[7]
281-Benzylpiperidine-4-carboxamide0.41[7]
d5N-Benzyl piperidine derivative6.89 (AChE), 0.17 (HDAC)[8]
d10N-Benzyl piperidine derivative3.22 (AChE), 0.45 (HDAC)[8]

Note: IC50 values represent the concentration required to inhibit 50% of AChE activity. Compounds d5 and d10 are dual inhibitors of HDAC and AChE.

Table 4: Antimicrobial Activity of Piperidine Derivatives

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area.[9][10]

Compound IDN-Substituent/Derivative ClassTest OrganismMIC (mg/mL)Reference
5(see reference)E. coli1.5[10]
5(see reference)S. aureus1.5[10]
6(see reference)B. subtilus0.75[10]
6(see reference)E. coli1.5[10]
6(see reference)S. aureus1.5[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of N-substituted piperidine-3-carboxylates are crucial for reproducibility and further research.

General Synthesis of N-Substituted Piperidine-3-Carboxamides (Cathepsin K Inhibitors)

This protocol describes the synthesis of (R)-N-(substituted benzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamides.[1]

  • Step 1: Sulfonylation of (R)-piperidine-3-carboxylic acid. To a solution of (R)-piperidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture to 0 °C and add 4-methoxybenzenesulfonyl chloride dropwise. Stir the reaction mixture at room temperature until completion.

  • Step 2: Amide Coupling. To the product from Step 1, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 4-dimethylaminopyridine (DMAP). Then, add the desired substituted benzylamine. Stir the reaction at room temperature.

  • Work-up and Purification. After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

In Vitro Cathepsin K Inhibition Assay

This fluorometric assay determines the inhibitory activity of compounds against human Cathepsin K.[1]

  • Reagents and Materials: Human recombinant Cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5), test compounds, and a fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the test compound solution, and the Cathepsin K enzyme solution.

    • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

GABA Uptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.[4]

  • Cell Culture: Use a stable cell line expressing the desired GABA transporter subtype (e.g., HEK-293 cells expressing mGAT1).

  • Uptake Assay:

    • Plate the cells in a suitable multi-well plate and allow them to adhere.

    • Wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with the test compounds at various concentrations.

    • Add a solution containing [3H]-GABA and continue the incubation for a short period (e.g., 1-5 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of GABA uptake for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of N-substituted piperidine-3-carboxylates.

Signaling Pathway

CathepsinK_Pathway RANKL RANKL RANK RANK (on Osteoclast Precursor) RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induce AP1 AP-1 MAPK->AP1 AP1->NFATc1 Induce CatK_Gene Cathepsin K Gene (in Nucleus) NFATc1->CatK_Gene Promotes Transcription CatK_mRNA Cathepsin K mRNA CatK_Gene->CatK_mRNA CatK_Protein Cathepsin K (Pro-enzyme) CatK_mRNA->CatK_Protein Translation Active_CatK Active Cathepsin K (in Resorption Lacuna) CatK_Protein->Active_CatK Activation (Acidic pH) Bone_Matrix Bone Matrix (Collagen) Active_CatK->Bone_Matrix Degrades Degradation Bone Resorption Bone_Matrix->Degradation Synthesis_Workflow Start Piperidine-3-carboxylic Acid Step1 N-Substitution Reaction (e.g., Sulfonylation, Alkylation, Acylation) Start->Step1 Intermediate N-Substituted Piperidine-3-carboxylic Acid Step1->Intermediate Step2 Carboxylate Modification (e.g., Amide Coupling, Esterification) Intermediate->Step2 Final_Product Final N-Substituted Piperidine-3-carboxylate Derivative Step2->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Enzyme Inhibition, Cell-based Assays) Characterization->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Logic Core Piperidine-3-carboxylate Scaffold Activity Biological Activity (e.g., IC50, MIC) Core->Activity N_Sub N-Substituent (R-group) Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) N_Sub->Properties Properties->Activity Influences Target Molecular Target (Enzyme, Receptor, Transporter) Activity->Target Acts on

References

Safety Operating Guide

Essential Disposal Procedures for Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Given its classification as a piperidine derivative, Methyl 1-benzyl-6-oxopiperidine-3-carboxylate should be handled with caution. Similar compounds are known to cause skin and eye irritation.[3][4] Therefore, a comprehensive suite of personal protective equipment is the first and most critical line of defense.[2]

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment to minimize exposure:

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture.[2][5]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[2]
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][7][8]

Handling Protocols:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid direct contact with the skin and eyes, and prevent the inhalation of any dust or vapors.[9]

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7][10]

  • Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with institutional and regulatory guidelines.

Step 1: Waste Segregation

  • Do not mix waste containing this compound with other chemical waste streams unless compatibility is certain.[1]

  • Collect all waste, including contaminated labware such as pipette tips and vials, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • The container must be made of a material compatible with the waste.[1]

Step 2: Labeling of Waste Container

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • A list of all components and their approximate concentrations in the waste container.[1]

  • The date when the waste was first added to the container (accumulation start date).[1]

  • The name and contact information of the responsible researcher.[1]

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

  • This area must be under the direct supervision of laboratory personnel and located away from heat, sparks, or open flames.[1][5]

  • Ensure the storage area has secondary containment to prevent spills from spreading.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide a complete and accurate description of the waste.[1]

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical.[1]

Small Spills (within a chemical fume hood):

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][11]

  • Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

Large Spills (or any spill outside a fume hood):

  • Evacuate the immediate area and alert others in the vicinity.[1]

  • Contact your institution's EHS or emergency response team immediately.[1]

  • Do not attempt to clean up a large spill without the proper training and equipment.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal gen_waste Generate Waste Containing This compound segregate Segregate into a Compatible Container gen_waste->segregate label_container Label Container Correctly (Name, Date, Hazards) segregate->label_container seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_saa->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup final_disposal Proper Disposal via Incineration or Other Approved Method pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the GHS classifications for the related compound Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, it is prudent to assume that Methyl 1-benzyl-6-oxopiperidine-3-carboxylate may cause skin and serious eye irritation.[2] Therefore, a comprehensive suite of personal protective equipment is mandatory to create a barrier against potential exposure.[5][6][7]

Table 1: Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses do not offer sufficient protection from splashes.[8] Goggles provide a seal around the eyes, and a face shield protects the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[5][9]Prevents skin contact which can cause irritation.[2] Thicker gloves offer more robust protection.[10]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][11] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[8][10]Avoid inhalation of dust or aerosols.[10]
General Hygiene Wash hands thoroughly after handling.[3][11] Do not eat, drink, or smoke in the laboratory.[10][11]Prevents accidental ingestion and cross-contamination.

Physical and Chemical Properties

While specific data for this compound is limited, the properties of its hydrochloride salt isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, are summarized below and can serve as a useful reference.

Table 2: Physical and Chemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Property Value Source
Molecular Formula C14H18ClNO3[2][3]
Molecular Weight 283.75 g/mol [2]
Appearance Pink powder[3]
Melting Point 185 °C (decomposes)[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks.

Pre-Handling Preparations
  • Review Safety Information: Read and understand this guide and any available institutional safety protocols.

  • Designate a Work Area: Prepare a clean and uncluttered workspace, preferably within a certified chemical fume hood.[12]

  • Assemble PPE: Gather all necessary personal protective equipment as outlined in Table 1.

  • Prepare for Spills: Ensure a spill kit with appropriate absorbent materials is readily accessible.

During Handling
  • Don PPE: Put on all required personal protective equipment before handling the compound.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[10] Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel.

  • Running the Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors. Maintain good ventilation throughout the experiment.[11]

  • Monitoring: Observe the reaction from a safe distance, using the fume hood sash as a barrier.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Segregate and dispose of all waste as described in the disposal plan below.

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[10]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.[11]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Protocols prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Workflow for safe handling of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.